MRS2365 trisodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H16N5Na3O9P2S |
|---|---|
Molecular Weight |
549.28 g/mol |
IUPAC Name |
trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7-,8+,9+,13+;;;/m1.../s1 |
InChI Key |
ZYPJOXVKTCEBCA-PGPREJRXSA-K |
Origin of Product |
United States |
Foundational & Exploratory
The Agonist MRS2365 Trisodium: A Deep Dive into its Mechanism of Action at the P2Y1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 trisodium (B8492382) is a potent and highly selective synthetic agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by endogenous adenosine (B11128) diphosphate (B83284) (ADP). Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the P2Y1 receptor in various systems, including platelet aggregation, neurotransmission, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of MRS2365, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Selective P2Y1 Receptor Activation
MRS2365 acts as a specific agonist at the P2Y1 receptor, a member of the P2Y family of purinergic receptors. The P2Y1 receptor is primarily coupled to the Gq/11 family of heterotrimeric G proteins. Upon binding of MRS2365, the P2Y1 receptor undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gq/11 protein. This activation initiates a cascade of intracellular signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the pharmacological profile of MRS2365.
| Parameter | Value | Receptor | Species/Cell Type | Reference Assay |
| EC50 | 0.4 nM | P2Y1 | Human | Not specified |
| EC50 | 34 nM | P2Y1 | Human Platelets | P2Y1 Receptor Desensitization |
| Selectivity | No activity | P2Y12 | Not specified | Functional Assays (up to 1 µM) |
| Selectivity | Very low | P2Y13 | Not specified | Functional Assays (up to 1 µM) |
Note: EC50 values can vary depending on the specific experimental conditions and cell system used.
Signaling Pathways
Activation of the P2Y1 receptor by MRS2365 triggers a complex network of downstream signaling pathways, primarily mediated by Gq/11, but also involving other cellular machinery.
Gq/11-Mediated Signaling Cascade
The canonical signaling pathway initiated by MRS2365 binding to the P2Y1 receptor involves the activation of Phospholipase C-β (PLCβ). Activated Gαq stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium concentration is a hallmark of P2Y1 receptor activation and is critical for many of its physiological effects, such as the initiation of platelet shape change.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to further cellular responses.
RhoA Activation
P2Y1 receptor stimulation has also been linked to the activation of the small GTPase RhoA. The RhoA signaling pathway is crucial for regulating the actin cytoskeleton and is involved in processes such as cell shape change and smooth muscle contraction.
β-Arrestin Recruitment and Receptor Desensitization
Like many GPCRs, prolonged activation of the P2Y1 receptor by agonists such as MRS2365 leads to desensitization, a process that attenuates the signaling response. This is mediated by the recruitment of β-arrestins to the phosphorylated intracellular domains of the receptor. β-arrestin binding can sterically hinder further G protein coupling and can also initiate receptor internalization, removing it from the cell surface. MRS2365 has been shown to induce rapid desensitization of the P2Y1 receptor in human platelets[1].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of MRS2365.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation by MRS2365.
1. Cell Preparation:
-
Culture a suitable cell line endogenously expressing the P2Y1 receptor (e.g., human platelets, astrocytes) or a cell line recombinantly overexpressing the receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.
2. Dye Loading:
-
Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the buffer for a specified time (typically 30-60 minutes) at 37°C in the dark.
-
After incubation, wash the cells with the buffer to remove excess dye.
3. Assay Procedure:
-
Place the microplate into a fluorescent plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of MRS2365 to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
-
The peak fluorescence intensity following agonist addition is used to determine the response.
-
Plot the response against the logarithm of the MRS2365 concentration to generate a dose-response curve and calculate the EC50 value.
Platelet Aggregation Assay
This assay assesses the effect of MRS2365 on platelet function, specifically its ability to induce platelet shape change and its role in aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline.
2. Assay Procedure (Light Transmission Aggregometry):
-
Place a cuvette containing PRP and a magnetic stir bar into the sample well of a light transmission aggregometer.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Allow the PRP to equilibrate to 37°C with constant stirring.
-
Add MRS2365 to the PRP and record the change in light transmission over time. P2Y1 receptor activation by MRS2365 alone typically induces a transient decrease in light transmission, corresponding to platelet shape change, but not full aggregation.
-
To study the synergistic effect, a second agonist that activates the P2Y12 receptor (which is also required for full ADP-induced aggregation) can be added.
3. Data Analysis:
-
The change in light transmission is plotted over time to generate an aggregation curve.
-
The extent of shape change and aggregation is quantified from the curve.
Conclusion
MRS2365 trisodium is a powerful pharmacological tool for the specific activation of the P2Y1 receptor. Its mechanism of action is centered on the canonical Gq/11 signaling pathway, leading to intracellular calcium mobilization and the activation of downstream effectors. Furthermore, its use has been instrumental in understanding the roles of RhoA activation and β-arrestin-mediated desensitization in P2Y1 receptor function. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the multifaceted roles of the P2Y1 receptor in health and disease using this highly selective agonist.
References
MRS2365 Trisodium: A Selective P2Y1 Receptor Agonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3][4] As a derivative of ADP, MRS2365 features a conformationally constrained (N)-methanocarba modification, which confers exceptional potency and selectivity for the P2Y1 receptor subtype. This technical guide provides a comprehensive overview of MRS2365, including its pharmacological properties, key experimental data, detailed protocols for its use in research, and a description of the P2Y1 receptor signaling pathway it activates.
Pharmacological Profile of MRS2365
MRS2365 is distinguished by its sub-nanomolar potency and remarkable selectivity for the P2Y1 receptor over other P2Y receptor subtypes, particularly the closely related ADP-sensitive P2Y12 and P2Y13 receptors.[1][2][3][4] This selectivity makes it an invaluable tool for dissecting the specific physiological and pathological roles of the P2Y1 receptor.
Quantitative Data
The following tables summarize the key quantitative data for MRS2365, demonstrating its potency and selectivity.
Table 1: Potency of MRS2365 at the P2Y1 Receptor
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 0.4 nM | Human | [35S]GTPγS binding/β-arrestin 2 recruitment | [2] |
| EC50 | 1.2 ± 0.2 nM | Human | Not specified | [4] |
| EC50 | 34 nM | Human | Inhibition of ADP-induced platelet aggregation | [5] |
Table 2: Selectivity Profile of MRS2365
| Receptor Subtype | Activity | Concentration | Reference |
| P2Y12 | No agonist or antagonist activity | Up to 1 µM | [1][2][3][4] |
| P2Y13 | Very low agonist activity | Up to 1 µM | [1][3][4] |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled GPCR.[5] Upon activation by an agonist such as MRS2365, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, Gq. Activated Gq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates a variety of cellular responses, including platelet shape change and aggregation, smooth muscle contraction, and neurotransmission.
P2Y1 Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments utilizing MRS2365.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is adapted from a standard procedure for assessing platelet aggregation in response to ADP analogs.[6]
Objective: To measure the effect of MRS2365 on platelet aggregation.
Materials:
-
MRS2365 trisodium stock solution (e.g., 1 mM in saline)
-
Whole blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days)
-
3.2% or 3.8% Sodium Citrate (B86180) solution
-
Aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
Aspirate the PPP supernatant and use it to adjust the platelet count of the PRP to a standardized concentration (typically 2.5 x 10^8 platelets/mL).
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Pipette a specific volume of the adjusted PRP into an aggregometer cuvette containing a stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).
-
Add a specific concentration of MRS2365 to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Platelet Aggregation Workflow
Calcium Mobilization Assay
This is a representative protocol for measuring intracellular calcium mobilization in response to P2Y1 receptor activation.
Objective: To determine the potency of MRS2365 in stimulating calcium release in cells expressing the P2Y1 receptor.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed P2Y1-expressing cells into a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Calcium Measurement:
-
Prepare serial dilutions of MRS2365 in the assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the different concentrations of MRS2365 into the wells and immediately begin recording the fluorescence signal over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Data can be analyzed to determine the EC50 of MRS2365.
-
Calcium Mobilization Workflow
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the P2Y1 receptor.[7][8][9]
Objective: To quantify the ability of MRS2365 to stimulate G protein activation at the P2Y1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the P2Y1 receptor
-
This compound
-
[35S]GTPγS (radiolabeled, non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Assay buffer (containing HEPES, MgCl2, NaCl)
-
Scintillation fluid
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of MRS2365 in the assay buffer.
-
Include control wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound [35S]GTPγS.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the MRS2365 concentration to determine the EC50 and Emax values.
-
References
- 1. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. MRS 2365 | CAS:436847-09-5 | Highly potent and selective P2Y1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. revvity.com [revvity.com]
An In-Depth Technical Guide to MRS2365 Trisodium: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of MRS2365 trisodium (B8492382), a potent and selective P2Y₁ receptor agonist. Detailed experimental protocols for key assays are provided to facilitate its use in research and drug development.
Core Compound Information
Structure and Identification
MRS2365 trisodium is a synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP) with a rigid methanocarba ring system that confers high affinity and selectivity for the P2Y₁ purinergic receptor.
Chemical Name: [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt[1]
Molecular Formula: C₁₃H₁₆N₅Na₃O₉P₂S[2]
Molecular Weight: 549.28 g/mol [2]
CAS Number: 436847-09-5 (for the parent compound)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Physical State | Solid | |
| Solubility | Soluble in water | [2] |
| Purity | ≥98% (by HPLC) | [1] |
| Storage | Store at -20°C or -80°C | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective agonist for the P2Y₁ receptor, a G protein-coupled receptor (GPCR) activated by ADP. It displays significantly lower activity at other P2Y receptor subtypes, such as P2Y₁₂ and P2Y₁₃.[1]
P2Y₁ Receptor Signaling Pathway
Activation of the P2Y₁ receptor by this compound initiates a well-defined signaling cascade. The P2Y₁ receptor is primarily coupled to the Gq class of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses.
Pharmacological Effects
The selective activation of the P2Y₁ receptor by this compound leads to various physiological effects, most notably in the context of platelet aggregation and neuropathic pain.
-
Platelet Aggregation: In human platelets, MRS2365 alone can induce shape change. When combined with an activator of the Gi-coupled α2A-adrenergic receptor (like epinephrine), it can lead to sustained platelet aggregation.[3] Pre-treatment with MRS2365 can also desensitize the P2Y₁ receptor to subsequent ADP-induced aggregation.[3]
-
Neuropathic Pain: In animal models, MRS2365 has been shown to relieve mechanical allodynia, a key symptom of neuropathic pain.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in response to MRS2365 using light transmission aggregometry (LTA).
Materials:
-
This compound stock solution (e.g., 1 mM in saline)
-
Whole blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days)
-
Sodium citrate (B86180) tubes (3.2% or 3.8%)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Saline solution
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. Collect the PPP supernatant.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation point with PPP.
-
Pipette a defined volume of the adjusted PRP into an aggregometer cuvette containing a stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).
-
Add the desired concentration of this compound to the PRP and record the change in light transmission over time. The extent of aggregation is measured as the maximum percentage change in light transmission.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the P2Y₁ receptor upon stimulation with MRS2365. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits.
Materials:
-
Cell membranes expressing the human P2Y₁ receptor
-
This compound
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP (Guanosine diphosphate)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂
-
Glass fiber filter mats
-
Scintillation fluid
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), GDP (e.g., 1-10 µM), and varying concentrations of this compound in the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
The total reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal binding is measured in the absence of any agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the MRS2365 concentration to determine EC₅₀ and Eₘₐₓ values.
-
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated P2Y₁ receptor, a key event in GPCR desensitization and signaling. Commercial assay kits (e.g., PathHunter®) are commonly used.
General Principle:
These assays often employ enzyme fragment complementation. The P2Y₁ receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced interaction of the receptor and β-arrestin, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
Procedure Outline (using a commercial kit):
-
Cell Culture and Plating:
-
Use a stable cell line co-expressing the tagged P2Y₁ receptor and β-arrestin.
-
Plate the cells in a 96- or 384-well plate and culture overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound solutions to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents provided with the kit.
-
Incubate at room temperature as recommended by the manufacturer.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity as a function of the MRS2365 concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before handling. General safety precautions for handling trisodium phosphate (B84403) compounds include:
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive safety data sheet and should not be used for clinical or diagnostic purposes. Always refer to the manufacturer's specific product information and safety guidelines.
References
- 1. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clarkproducts.co.nz [clarkproducts.co.nz]
An In-depth Technical Guide to the Discovery and Development of MRS2365 as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365, also known as (N)-methanocarba-2MeSADP, is a highly potent and selective agonist for the P2Y1 purinergic receptor. Its development has been a significant milestone in the study of purinergic signaling, providing researchers with a crucial tool to investigate the physiological and pathophysiological roles of the P2Y1 receptor. This G-protein coupled receptor (GPCR) is involved in a multitude of cellular processes, most notably in platelet aggregation, but also in neurotransmission, vascular tone regulation, and inflammation. The unique pharmacological profile of MRS2365, characterized by its high affinity and selectivity, allows for the precise dissection of P2Y1 receptor-mediated pathways, distinguishing its effects from those of other closely related P2Y receptor subtypes. This technical guide provides a comprehensive overview of MRS2365, including its physicochemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and an overview of its synthesis.
Physicochemical Properties
| Property | Value |
| Chemical Name | [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium (B8492382) salt |
| Synonyms | (N)-methanocarba-2MeSADP |
| Molecular Formula | C₁₃H₁₆N₅O₉P₂SNa₃ |
| Molecular Weight | 549.28 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (typically analyzed by HPLC) |
| Solubility | Soluble in water |
| Storage | Store at -20°C for short-term and -80°C for long-term stability |
Mechanism of Action and Pharmacology
MRS2365 is a structural analog of adenosine (B11128) diphosphate (B83284) (ADP), the endogenous agonist for several P2Y receptors. The key modification in MRS2365 is the replacement of the ribose sugar moiety with a rigid (N)-methanocarba bicyclo[3.1.0]hexane ring system. This conformational constraint is crucial for its high potency and selectivity for the P2Y1 receptor.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled GPCR. Upon agonist binding, such as with MRS2365, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, along with DAG, activate protein kinase C (PKC), leading to the phosphorylation of various downstream effector proteins and subsequent cellular responses.
P2Y1 Receptor Signaling Pathway
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of MRS2365, highlighting its high potency and selectivity for the P2Y1 receptor.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC₅₀ | 0.4 nM | Human P2Y1 | Inositol Phosphate Accumulation | [1][2] |
| EC₅₀ (Desensitization) | 34 nM | Human P2Y1 | Platelet Aggregation | [3] |
| Selectivity | No activity | Human P2Y12 | Functional Assays | [1][2] |
| Very low agonist activity (at concentrations up to 1 µM) | Human P2Y13 | Functional Assays | [1][2] |
Key Experimental Protocols
Inositol Phosphate Accumulation Assay
This assay measures the functional activity of Gq-coupled receptors by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.
Materials:
-
HEK293 cells stably expressing the human P2Y1 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
myo-[³H]inositol
-
Lithium Chloride (LiCl) solution
-
Perchloric Acid (PCA)
-
Potassium Hydroxide (KOH)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail
Protocol:
-
Cell Culture and Labeling:
-
Culture HEK293-P2Y1 cells in DMEM supplemented with 10% FBS.
-
Seed cells into 24-well plates and grow to near confluency.
-
Label the cells by incubating with myo-[³H]inositol (0.5 µCi/well) in inositol-free DMEM for 16-24 hours.
-
-
Agonist Stimulation:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with DMEM containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of MRS2365 and incubate for 30 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M PCA.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with 2 M KOH.
-
-
Quantification of Inositol Phosphates:
-
Separate the total [³H]IPs from free [³H]inositol using Dowex AG1-X8 anion-exchange chromatography.
-
Elute the [³H]IPs with 1 M ammonium (B1175870) formate/0.1 M formic acid.
-
Quantify the radioactivity of the eluates by liquid scintillation counting.
-
Plot the data as counts per minute (CPM) versus the concentration of MRS2365 to determine the EC₅₀ value.
-
Inositol Phosphate Accumulation Assay Workflow
Platelet Aggregation and Shape Change Assay
This assay assesses the effect of MRS2365 on platelet function. MRS2365 alone primarily induces platelet shape change, a prerequisite for aggregation.[3]
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate.
-
Saline solution (0.9% NaCl).
-
Light Transmission Aggregometer (LTA).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
MRS2365 stock solution.
-
Optional: ADP or other platelet agonists.
Protocol:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Platelet Shape Change Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the LTA at 37°C.
-
Establish a baseline light transmission.
-
Add MRS2365 at a concentration range of 1-100 nM.
-
A transient decrease in light transmission indicates platelet shape change.
-
-
Platelet Aggregation Assay:
-
To study the role of P2Y1 in aggregation, a co-agonist is typically required as MRS2365 alone does not induce full aggregation.[3]
-
Pre-incubate PRP with a sub-threshold concentration of a co-agonist (e.g., epinephrine (B1671497) or a low dose of ADP).
-
Add MRS2365 and record the increase in light transmission over time, which corresponds to platelet aggregation.
-
Set 0% aggregation with PRP and 100% aggregation with PPP.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of MRS2365 for the P2Y1 receptor through competition with a radiolabeled antagonist.
Materials:
-
Membranes from cells expressing the human P2Y1 receptor.
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
MRS2365 stock solution.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Incubation:
-
In a 96-well plate, combine the P2Y1 receptor-containing membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled MRS2365.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of MRS2365.
-
Calculate the IC₅₀ value (the concentration of MRS2365 that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synthesis Overview
The synthesis of MRS2365 is a multi-step process that utilizes a convergent synthetic approach. This strategy involves the separate synthesis of two key intermediates, which are then combined in a later step.
The main steps are:
-
Synthesis of the (N)-methanocarba core: A bicyclo[3.1.0]hexane ring system is synthesized to serve as a conformationally restricted replacement for the ribose moiety of natural nucleotides.
-
Functionalization of the purine (B94841) base: 2-methylthioadenine (B74841) is prepared and appropriately protected for subsequent coupling.
-
Coupling reaction: The functionalized purine base is coupled to the (N)-methanocarba core, often via a Mitsunobu reaction.
-
Phosphorylation: The 5'-hydroxyl group of the coupled product is phosphorylated to introduce the diphosphate group, yielding the final product, MRS2365.
This convergent approach is generally more efficient than a linear synthesis, where modifications are made sequentially to a single starting molecule.
Convergent Synthesis of MRS2365
Conclusion
MRS2365 stands out as an invaluable research tool for the study of P2Y1 receptor pharmacology and physiology. Its high potency and selectivity enable researchers to specifically probe the functions of this receptor in various biological systems. The data and protocols presented in this technical guide are intended to provide a solid foundation for the effective use of MRS2365 in a laboratory setting. As our understanding of purinergic signaling continues to expand, the use of such precise pharmacological tools will be instrumental in uncovering new therapeutic targets and strategies for a wide range of diseases.
References
An In-depth Technical Guide to the Selectivity of MRS2365 Trisodium for P2Y1 versus P2Y12 and P2Y13 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of MRS2365 trisodium (B8492382), a potent P2 purinergic receptor agonist. The document details its remarkable selectivity for the P2Y1 receptor over the closely related P2Y12 and P2Y13 subtypes, presenting quantitative data, in-depth experimental methodologies, and visual representations of key biological pathways and workflows.
Core Focus: MRS2365 Selectivity
MRS2365 is a highly potent and selective agonist for the P2Y1 receptor.[1][2] Its utility as a research tool and potential therapeutic lead lies in its ability to specifically activate the P2Y1 receptor, thereby enabling the elucidation of its distinct physiological roles without the confounding effects of activating P2Y12 or P2Y13 receptors.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the activity of MRS2365 trisodium at the human P2Y1, P2Y12, and P2Y13 receptors. The data clearly illustrates the compound's high affinity and potency for P2Y1, with negligible activity at the other two receptor subtypes.
| Receptor | Agonist Activity (EC50) | Antagonist Activity | Reference |
| P2Y1 | 0.4 nM | - | [1][2] |
| P2Y12 | No activity observed | No activity observed | [1] |
| P2Y13 | Very low agonist activity at concentrations up to 1 µM | No activity observed | [1] |
Signaling Pathways
The distinct downstream signaling cascades initiated by the activation of P2Y1, P2Y12, and P2Y13 receptors underscore the importance of selective agonists like MRS2365. The following diagrams, generated using the DOT language, illustrate these pathways.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor primarily couples to Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
P2Y12 and P2Y13 Receptor Signaling Pathway
In contrast, P2Y12 and P2Y13 receptors are coupled to Gi proteins. Their activation by their endogenous ligand, ADP, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in processes such as platelet aggregation.
Experimental Protocols
The determination of MRS2365's selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for two key assays used in the pharmacological characterization of P2Y receptor ligands.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.
1. Membrane Preparation:
-
Cells or tissues expressing the target P2Y receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a suitable radioligand (e.g., [³H]MRS2500 for P2Y1) and varying concentrations of the unlabeled test compound (MRS2365).
-
A constant amount of membrane preparation is added to each well.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as P2Y1, by detecting changes in intracellular calcium levels.
1. Cell Culture and Plating:
-
A suitable cell line endogenously or recombinantly expressing the target P2Y receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
For Gi-coupled receptors like P2Y12 and P2Y13, cells can be co-transfected with a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.
-
Cells are seeded into black-walled, clear-bottom 96- or 384-well plates and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.
-
After incubation, the cells are washed to remove any excess extracellular dye.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Baseline fluorescence is measured before the addition of the test compound.
-
Varying concentrations of the test compound (MRS2365) are automatically added to the wells.
-
The fluorescence intensity is monitored in real-time to detect the increase in intracellular calcium upon receptor activation.
4. Data Analysis:
-
The change in fluorescence (peak response minus baseline) is used to quantify the cellular response.
-
Dose-response curves are generated by plotting the fluorescence change against the logarithm of the compound concentration.
-
The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a compound like MRS2365 against a panel of related receptors.
References
Understanding the Role of P2Y1 Receptors with MRS2365: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the P2Y1 receptor and the utility of the selective agonist, (N)-methanocarba-2MeSADP (MRS2365), in elucidating its function. This document details the pharmacology of MRS2365, its mechanism of action, and provides established experimental protocols for its use in in-vitro and in-vivo studies.
Introduction to the P2Y1 Receptor and MRS2365
The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Activated by adenosine (B11128) diphosphate (B83284) (ADP), the P2Y1 receptor plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation and thrombosis.[2][3] Upon activation, the P2Y1 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4] This initiates a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).[2]
MRS2365 is a highly potent and selective agonist for the P2Y1 receptor.[3] Its rigid conformation, conferred by the (N)-methanocarba modification, provides exceptional selectivity for the P2Y1 subtype over other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13.[5] This specificity makes MRS2365 an invaluable pharmacological tool for isolating and studying the distinct contributions of the P2Y1 receptor in complex biological systems.
Quantitative Data
The following tables summarize the key quantitative parameters of MRS2365 and related compounds for easy comparison.
Table 1: Potency and Selectivity of MRS2365
| Compound | Receptor Target | Potency (EC50) | Selectivity Notes | Reference(s) |
| MRS2365 | Human P2Y1 | 0.4 nM | Highly selective agonist. No activity at P2Y12 and very low activity at P2Y13 receptors. | [3] |
| ADP | Human P2Y1, P2Y12, P2Y13 | Sub-micromolar to low micromolar | Endogenous non-selective agonist | [5] |
| 2-MeSADP | Human P2Y1, P2Y12, P2Y13 | Nanomolar | Potent, non-selective agonist | [5] |
Table 2: Comparative Agonist Activity at P2Y Receptors
| Compound | P2Y1 Receptor Activity (EC50) | P2Y12 Receptor Activity | P2Y13 Receptor Activity | Reference(s) |
| MRS2365 | 1.2 ± 0.2 nM | No agonist activity | Very low agonist activity | [5] |
| 2-MeSADP | Sub-nanomolar | Potent agonist | Potent agonist | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for studying platelet aggregation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are detailed protocols for key experiments utilizing MRS2365.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the standardized procedure for measuring platelet aggregation in response to MRS2365 using LTA, the gold-standard method.
Materials:
-
MRS2365 stock solution (e.g., 1 mM in saline, stored at -20°C)
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days
-
3.2% or 3.8% Sodium Citrate (B86180) solution
-
Phosphate-Buffered Saline (PBS)
-
Platelet-Poor Plasma (PPP) for blanking
-
Light Transmission Aggregometer
-
Centrifuge
Methods:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood via venipuncture into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a polypropylene (B1209903) tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. Aspirate the PPP supernatant and store it separately.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10⁹/L) using autologous PPP.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.
-
Pipette a specific volume of the adjusted PRP (e.g., 450 µL) into the aggregometer cuvettes containing a stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).
-
Add the desired final concentration of MRS2365 to the cuvette to initiate aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmittance of PPP (defined as 100% aggregation).
-
Dose-response curves can be generated by testing a range of MRS2365 concentrations to determine the EC50 value.
-
Intracellular Calcium Imaging in Cultured Cells
This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to MRS2365 stimulation in cultured cells expressing the P2Y1 receptor (e.g., HEK293 cells, astrocytes, or platelets).
Materials:
-
Cultured cells expressing the P2Y1 receptor
-
MRS2365 stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader equipped for calcium imaging
Methods:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage or place the plate in the plate reader.
-
Continuously perfuse the cells with HBSS.
-
Acquire a baseline fluorescence reading.
-
Apply MRS2365 at the desired concentration to the cells.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, record the emission intensity at the appropriate wavelength (e.g., ~516 nm).
-
-
Data Analysis:
-
The change in fluorescence is indicative of a change in intracellular calcium concentration.
-
Quantify the response by measuring the peak fluorescence change or the area under the curve.
-
Normalize the data to the baseline fluorescence.
-
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol describes a widely used model to assess the antithrombotic effects of compounds like MRS2365 in vivo.
Materials:
-
MRS2365 for in vivo administration (dissolved in a suitable vehicle, e.g., saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in water)
-
Filter paper strips (e.g., 1 x 2 mm)
-
Doppler flow probe and flowmeter
-
Surgical instruments (forceps, scissors)
-
Animal body temperature maintenance system
Methods:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the right common carotid artery.
-
-
Surgical Procedure and Drug Administration:
-
Carefully dissect the carotid artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Administer MRS2365 (or vehicle control) via an appropriate route (e.g., intravenous injection).
-
-
Thrombus Induction and Monitoring:
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and continuously monitor the blood flow using the Doppler probe.
-
-
Data Analysis:
-
The primary endpoint is the time to vessel occlusion, defined as the time from FeCl₃ application to the cessation of blood flow.
-
Compare the time to occlusion in the MRS2365-treated group to the vehicle-treated group to determine the antithrombotic efficacy.
-
Conclusion
MRS2365 stands out as a critical tool for the specific investigation of P2Y1 receptor function. Its high potency and selectivity allow for the precise dissection of P2Y1-mediated signaling pathways and physiological responses. The experimental protocols provided in this guide offer a robust framework for researchers to employ MRS2365 in their studies, contributing to a deeper understanding of the role of the P2Y1 receptor in health and disease and facilitating the development of novel therapeutics targeting this important receptor.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into signal transduction of the purinergic receptors P2Y1R and P2Y12R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Agonist MRS2365: A Technical Guide to P2Y1 Receptor Activation and Biological Functions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological functions of the P2Y1 receptor upon activation by the potent and selective agonist, MRS2365. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved, serving as a valuable resource for researchers in purinergic signaling and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of MRS2365 activity at the P2Y1 receptor across various experimental contexts.
Table 1: Potency and Selectivity of MRS2365
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 | 0.4 nM | P2Y1 | General Agonist Activity | [1][2][3] |
| EC50 | 5.28 nM | P2Y1 | Intracellular Calcium Mobilization (PC-3 cells) | [4][5] |
| EC50 | 34 nM | P2Y1 | Inhibition of ADP-induced Platelet Aggregation | [6] |
| Activity at P2Y12 | No agonist or antagonist activity | P2Y12 | - | [1] |
| Activity at P2Y13 | Very low agonist activity (at concentrations up to 1 µM) | P2Y13 | - | [1][2] |
Table 2: Experimental Concentrations of MRS2365
| Concentration | Cell/Animal Model | Observed Effect | Reference |
| 1 µM | PC-3 Prostate Cancer Cells | Inhibition of cell growth | [4] |
| 1 µM | PC-3 Prostate Cancer Cells | Induction of apoptosis (Caspase-3 activity) | [4] |
| 1 µM or 3 µM (2 min pre-incubation) | Human Platelets | Weakening of ADP-induced platelet aggregation | [1] |
| 0.03-0.3 mg/kg (i.p.) | Male Wistar Rats (Neuropathy Model) | Alleviation of mechanical allodynia | [1] |
| 0.1-2 mg/kg (i.p.) | Male Wistar Rats (Neuropathic Pain Model) | Increased paw withdrawal threshold | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed to study the effects of MRS2365 on P2Y1 receptor activation.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the standardized procedure for measuring platelet aggregation in response to MRS2365, often in the context of its modulation of ADP-induced aggregation.[7][8][9][10]
Materials:
-
Whole blood from healthy, consenting donors (abstained from anti-platelet medication for at least 10 days).
-
3.8% Sodium citrate (B86180) solution.
-
MRS2365 stock solution.
-
ADP stock solution.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
Adjust the platelet count of the PRP to a standard concentration (typically 200-300 x 109/L) using autologous PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.
-
Pipette a specific volume of the adjusted PRP into an aggregometer cuvette containing a stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).
-
To study the inhibitory effect of MRS2365 on ADP-induced aggregation, pre-incubate the PRP with the desired concentration of MRS2365 for a specified time (e.g., 2 minutes) before adding the agonist.
-
Initiate aggregation by adding a known concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Intracellular Calcium Mobilization Assay
This protocol describes a general method for measuring changes in intracellular calcium concentration following P2Y1 receptor activation by MRS2365.[11][12][13][14][15]
Materials:
-
Adherent cells expressing the P2Y1 receptor (e.g., PC-3 cells).
-
96-well black-wall, clear-bottom plates.
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
MRS2365 stock solution.
-
Fluorescence microplate reader with kinetic reading and automated injection capabilities.
Procedure:
-
Cell Preparation:
-
The day before the assay, seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.04% Pluronic F-127) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Mobilization Assay:
-
Prepare serial dilutions of MRS2365 in HBSS with 20 mM HEPES.
-
Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Place the 96-well plate in the reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the automated injector to add the MRS2365 solution to the wells and immediately begin kinetic reading of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
MTT Cell Proliferation Assay
This protocol details the use of the MTT assay to assess the effect of MRS2365 on the proliferation of cells, such as prostate cancer cells.[16][17][18][19]
Materials:
-
Cells of interest (e.g., PC-3 cells).
-
96-well flat-bottom microtiter plates.
-
Complete cell culture medium.
-
MRS2365 stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol (B130326) or detergent-based solution).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium alone for blank measurements.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Treatment with MRS2365:
-
The next day, treat the cells with various concentrations of MRS2365.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Signaling Pathways and Experimental Workflows
The activation of the P2Y1 receptor by MRS2365 initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: P2Y1 Receptor Gq-Coupled Signaling Pathway.
Caption: MRS2365-Induced Apoptosis Signaling in Prostate Cancer Cells.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Conclusion
MRS2365 is a highly potent and selective agonist of the P2Y1 receptor, making it an invaluable tool for elucidating the receptor's diverse biological functions. Its activation of the Gq/PLC signaling cascade is fundamental to its effects, leading to intracellular calcium mobilization and subsequent cellular responses, such as platelet shape change. Furthermore, MRS2365-mediated P2Y1 activation influences other critical signaling pathways, including the MAPK/ERK pathway, thereby modulating processes like apoptosis in cancer cells and the activity of cardiac fibroblasts. It is important to consider that MRS2365 is rapidly metabolized in vivo, which may influence the interpretation of its effects in whole-animal studies. This technical guide provides a foundational resource for researchers aiming to investigate the multifaceted roles of the P2Y1 receptor in health and disease using MRS2365.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the P2Y₁ receptor induces apoptosis and inhibits proliferation of prostate cancer cells [agris.fao.org]
- 6. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Testing platelet aggregation activity [protocols.io]
- 11. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
Unraveling Platelet Activation: A Technical Guide to the Role of MRS2365 Trisodium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of MRS2365 trisodium (B8492382), a selective P2Y1 receptor agonist, in dissecting the intricate mechanisms of platelet activation. By focusing on the distinct signaling pathways initiated by P2Y1 receptor stimulation, MRS2365 serves as a powerful pharmacological tool to differentiate these events from those mediated by the P2Y12 receptor, offering a clearer understanding of platelet function in hemostasis and thrombosis.
Core Concepts: The Dichotomy of P2Y Receptor Signaling in Platelets
Adenosine diphosphate (B83284) (ADP) is a key platelet agonist, exerting its effects through two G protein-coupled receptors: P2Y1 and P2Y12.[1] While both are crucial for a full platelet response, they trigger distinct downstream signaling cascades.
-
The P2Y1 Receptor: Coupled to Gq, its activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade is primarily responsible for the mobilization of intracellular calcium (Ca2+) and the initial, reversible platelet shape change.[2]
-
The P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is essential for amplifying and sustaining the aggregation response.[3]
MRS2365 trisodium is a potent and selective agonist for the P2Y1 receptor.[1] Its use allows for the specific interrogation of the Gq-mediated pathway in isolation from the Gi-mediated signaling of the P2Y12 receptor.
Quantitative Data on this compound in Platelet Function
The following tables summarize key quantitative parameters associated with the effects of MRS2365 on human platelets.
| Parameter | Value | Downstream Effect | Reference |
| EC50 (Inhibition of ADP-induced aggregation) | 34 nM | Desensitization of the P2Y1 receptor | [1] |
Table 1: Inhibitory Effect of MRS2365 on ADP-Induced Platelet Aggregation. This value reflects the concentration of MRS2365 required to cause a 50% loss of ADP's ability to induce aggregation after a 2-minute pre-incubation, demonstrating the rapid desensitization of the P2Y1 receptor.
| Agonist(s) | Response | Key Observation | Reference |
| MRS2365 alone | Platelet shape change | No significant aggregation | [1] |
| MRS2365 + Epinephrine (α2A-adrenergic agonist) | Sustained platelet aggregation | Synergistic effect by activating both Gq (via P2Y1) and Gi (via α2A) pathways, mimicking the full effect of ADP. | [1] |
Table 2: Functional Effects of MRS2365 on Platelet Activation. This table highlights the specific role of P2Y1 activation in initiating shape change and the necessity of co-activation of a Gi-coupled receptor to achieve a full aggregatory response.
Experimental Protocols
Detailed methodologies for key experiments utilizing MRS2365 are provided below.
Platelet Aggregation Assays via Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation in vitro.
1. Sample Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (B86180).[4] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[5]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-20 minutes at room temperature with the centrifuge brake off.[4]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[4]
-
Adjust the platelet count of the PRP to a standardized concentration (typically 200-300 x 10^9/L) using autologous PPP.[4]
2. Aggregometer Setup and Calibration:
-
Pre-warm PRP and PPP samples to 37°C.[4]
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.[4]
3. Aggregation Measurement:
-
Pipette a specific volume of the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[4]
-
To study the effect of MRS2365 alone, add the desired final concentration of MRS2365 to the cuvette and record the change in light transmission, which will primarily reflect shape change.
-
For synergistic studies, pre-incubate the PRP with a sub-threshold concentration of a Gi-pathway agonist (e.g., epinephrine) before adding MRS2365.[1]
-
Record the aggregation for a set period, typically 5-10 minutes.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation, such as P-selectin (CD62P) and the activated form of the integrin αIIbβ3 (PAC-1).
1. Platelet Preparation and Stimulation:
-
Use either whole blood or isolated washed platelets. For whole blood assays, collect blood in sodium citrate or ACD anticoagulant.[6][7]
-
Within 10 minutes of blood collection, aliquot the blood into tubes.[7]
-
Add the desired concentration of MRS2365 or other agonists. For a negative control, use a vehicle-treated sample.
-
Incubate at room temperature for a specified time (e.g., 2 minutes for ADP, may need optimization for MRS2365).[7]
2. Immunofluorescent Staining:
-
To the activated or resting platelet samples, add fluorophore-conjugated monoclonal antibodies against platelet-specific markers (e.g., CD41 or CD61) and activation markers (e.g., anti-P-selectin-PE and PAC-1-FITC).[8][9]
-
Incubate for 15-20 minutes at room temperature in the dark.[7]
3. Fixation and Analysis:
-
Fix the samples by adding cold 1% paraformaldehyde solution.[7]
-
Analyze the samples on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and the expression of a pan-platelet marker. The expression of activation markers is then quantified as the percentage of positive cells or the mean fluorescence intensity.[8]
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium concentration following platelet activation, a key event downstream of P2Y1 receptor stimulation.
1. Platelet Loading with Calcium Indicator:
-
Prepare washed platelets from PRP.
-
Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 10 µM), for a defined period (e.g., 30-45 minutes) at 37°C to allow for dye uptake and de-esterification.[10]
2. Fluorometric Measurement:
-
Resuspend the dye-loaded platelets in a suitable buffer, often in the absence of extracellular calcium to specifically measure release from intracellular stores.[10]
-
Place the platelet suspension in a cuvette within a fluorometer equipped for ratiometric calcium measurements (e.g., excitation at 340 and 380 nm, emission at 510 nm for Fura-2).
-
Establish a baseline fluorescence reading.
-
Add MRS2365 at various concentrations and record the change in fluorescence ratio over time. The change in ratio is proportional to the change in intracellular calcium concentration.[10]
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Activation [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MRS2365 trisodium supplier and purity information
An In-depth Technical Guide to MRS2365 Trisodium (B8492382)
For researchers and professionals in drug development, MRS2365 trisodium is a critical tool for investigating purinergic signaling. This guide provides comprehensive technical information on its suppliers, purity, mechanism of action, and key experimental protocols.
Supplier and Purity Information
This compound is available from several reputable suppliers, with purity levels typically exceeding 98%. The information below is compiled from publicly available data sheets.
| Supplier | Purity Specification | Analytical Method |
| Tocris Bioscience | ≥98% | HPLC |
| R&D Systems | ≥98% | Not Specified |
| BioCrick | ≥98% | Not Specified |
| MedChemExpress | ≥99.0% | Not Specified |
Core Mechanism of Action: P2Y1 Receptor Agonism
MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, with a reported EC50 of approximately 0.4 nM.[1][2][3][4] It displays negligible activity at P2Y12 and very low agonist activity at P2Y13 receptors, making it a valuable tool for isolating P2Y1-mediated pathways.[1][2] The P2Y1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like MRS2365, the receptor activates Phospholipase C (PLC), which subsequently leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event in many cell types, including platelets and neurons.[2][5]
P2Y1 Receptor Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by MRS2365 binding to the P2Y1 receptor.
Caption: P2Y1 receptor signaling cascade initiated by MRS2365.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following protocols are based on established applications of MRS2365.
In Vitro Platelet Aggregation Assay
This protocol is used to measure the effect of MRS2365 on platelet aggregation in platelet-rich plasma (PRP), often from mouse models.[6]
Methodology:
-
Blood Collection: Anesthetize the subject (e.g., mouse) and collect whole blood via cardiac puncture into tubes containing an anticoagulant like 3.8% trisodium citrate (B86180) (in a 9:1 blood to anticoagulant ratio).[6]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP).[6]
-
Platelet Count Adjustment: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. Adjust the platelet concentration in the PRP to a standardized level (e.g., 2 x 10⁸ platelets/mL) using the prepared PPP.[6]
-
Aggregation Measurement:
-
Pre-warm the adjusted PRP samples to 37°C.
-
Place a small volume (e.g., 200 µL) of the PRP into an aggregometer cuvette containing a stir bar.[6]
-
Initiate aggregation by adding the agonist, MRS2365. In some studies, pre-incubation with MRS2365 for a short period (e.g., 2 minutes) is performed to study receptor desensitization before adding a primary agonist like ADP.[3][5]
-
Record the change in light transmittance over 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP, which is set as 100% aggregation.[6]
-
Workflow for Platelet Aggregation Assay
Caption: Experimental workflow for in vitro platelet aggregation.
In Vivo Neuropathic Pain Model
MRS2365 has been used to study the role of P2Y1 receptors in pain modulation. This protocol describes its application in a rat model of neuropathic pain.[3][4]
Methodology:
-
Animal Model: Male Wistar rats (250-350 g) are typically used. Neuropathic pain is induced using a standard model, such as the Seltzer model of partial sciatic nerve ligation.[3][4]
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection as a single dose.[3][4]
-
Dosage: Effective dose ranges have been reported between 0.03 mg/kg and 2 mg/kg. Studies show a dose-dependent effect in alleviating mechanical allodynia.[3][4]
-
Behavioral Testing: The primary outcome is the paw withdrawal threshold (PWT) in response to a mechanical stimulus (e.g., von Frey filaments). The test measures the level of mechanical allodynia.
-
Results: Administration of MRS2365 has been shown to significantly relieve mechanical allodynia and increase the paw withdrawal threshold in this model, indicating an analgesic effect mediated by P2Y1 receptor activation.[3][4] It is important to note, however, that some research suggests MRS2365 can act as a prodrug in vivo, being rapidly metabolized to its dephosphorylated nucleoside analog, which may have activity at adenosine (B11128) receptors.[7] This should be a consideration in the interpretation of in vivo data.
References
- 1. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. MRS 2365 | CAS:436847-09-5 | Highly potent and selective P2Y1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing MRS2365 Trisodium in Platelet Aggregation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 purinergic receptor. In the context of platelet physiology, the P2Y1 receptor, when activated by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), mediates platelet shape change and initiates weak, reversible aggregation.[1][2][3] Complete and sustained platelet aggregation in response to ADP requires the co-activation of the P2Y12 receptor, which couples to Gi signaling pathways.[2][4]
Due to its high selectivity, MRS2365 is an invaluable pharmacological tool for dissecting the specific contributions of the P2Y1 receptor to platelet function. Unlike ADP, which activates both P2Y1 and P2Y12 receptors, MRS2365 allows for the isolated study of P2Y1-mediated signaling cascades.[1] On its own, MRS2365 primarily induces platelet shape change without causing significant aggregation.[1][5] However, when used to pre-activate platelets, it can induce rapid desensitization of the P2Y1 receptor, making it a useful agent for studying receptor regulation and its impact on subsequent platelet responses to broader agonists like ADP.[1] Furthermore, in the presence of a Gi-pathway activator, such as epinephrine (B1671497), MRS2365 can facilitate sustained platelet aggregation, thereby mimicking the synergistic action of ADP.[1]
These application notes provide detailed protocols for utilizing MRS2365 trisodium in platelet aggregation assays to investigate P2Y1 receptor function, including platelet shape change, receptor desensitization, and its synergistic role in full aggregation.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by an agonist such as MRS2365 initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, triggering the release of intracellular calcium stores (Ca2+), a key event for platelet shape change.[5][6]
P2Y1 receptor signaling cascade initiated by MRS2365.
Quantitative Data Summary
The following tables summarize key quantitative parameters for MRS2365 and related P2Y1 receptor modulators in platelet function assays.
Table 1: Potency of MRS2365 in P2Y1 Receptor Desensitization
| Parameter | Value | Assay Condition |
| EC50 | 34 nM | Inducing desensitization of ADP-induced aggregation[1] |
Table 2: Inhibitory Potency of Selective P2Y1 Receptor Antagonists
| Compound | IC50 Value | Assay Condition |
| MRS2500 | 0.95 nM | Inhibition of ADP-induced human platelet aggregation[2][7][8] |
| MRS2298 | 62.8 nM | Inhibition of ADP-induced human platelet aggregation[7] |
| MRS2496 | 1.5 µM | Inhibition of ADP-induced human platelet aggregation[7] |
Experimental Protocols
General Materials
-
This compound salt
-
Agonists: Adenosine diphosphate (ADP), epinephrine
-
P2Y1 Antagonist (optional, for control): MRS2500
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.
-
3.2% or 3.8% Sodium Citrate (B86180) anticoagulant tubes
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Platelet aggregometer (Light Transmission Aggregometry - LTA)
-
Centrifuge
-
Pipettes and consumables
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio). Handle the blood gently to avoid premature platelet activation.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
PRP Harvesting: Carefully aspirate the upper, straw-colored layer of Platelet-Rich Plasma (PRP) and transfer it to a polypropylene (B1209903) tube. Keep the PRP at room temperature for use within 3-4 hours.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells.
-
PPP Harvesting: Aspirate the supernatant, which is the Platelet-Poor Plasma (PPP), and transfer it to a separate tube. PPP will serve as the 100% aggregation reference in the aggregometer.
Experimental Workflow for Platelet Aggregation Assays
General workflow for Light Transmission Aggregometry (LTA).
Protocol 2: Assessing P2Y1-Mediated Platelet Shape Change
This protocol uses MRS2365 to selectively induce platelet shape change, which is observed as a small, initial decrease in light transmission in the aggregometer.
-
Prepare MRS2365 Stock Solution: Dissolve this compound in saline to a stock concentration of 1 mM. Store aliquots at -20°C. Further dilute in saline to working concentrations (e.g., 1-100 µM) on the day of the experiment.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation) as per the instrument's instructions.
-
Assay Procedure:
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 1-2 minutes with stirring (typically 900-1200 rpm).
-
Add a small volume (e.g., 5-10 µL) of the MRS2365 working solution to the PRP to achieve a final concentration in the range of 100 nM to 10 µM.
-
Record the change in light transmission. A slight decrease in light transmission followed by a stable baseline indicates platelet shape change without significant aggregation.
-
Protocol 3: Investigating P2Y1 Receptor Desensitization
This protocol uses pre-incubation with MRS2365 to desensitize the P2Y1 receptor and then measures the subsequent aggregation response to ADP.
-
Prepare Reagent Solutions: Prepare stock and working solutions of MRS2365 and ADP.
-
Aggregometer Setup: Calibrate the aggregometer as described in Protocol 2.
-
Assay Procedure:
-
Pipette PRP into a cuvette and allow it to equilibrate at 37°C with stirring.
-
Add MRS2365 to the PRP to achieve a final concentration (e.g., 10-100 nM) and incubate for a fixed period, typically 2 minutes, to induce desensitization.[1]
-
After the pre-incubation period, add ADP (at a concentration that normally induces a strong response, e.g., 5-10 µM) to the same cuvette.
-
Record the aggregation curve for 5-10 minutes.
-
Control: Run a parallel experiment where saline is added instead of MRS2365 during the pre-incubation step before adding ADP.
-
-
Data Analysis: Compare the aggregation curve (e.g., maximal aggregation %) of the MRS2365-pre-treated sample to the control. A reduced aggregation response in the presence of MRS2365 indicates P2Y1 receptor desensitization. To determine the EC50 for desensitization, perform a concentration-response curve with varying concentrations of MRS2365.
Protocol 4: Synergistic Aggregation with a Gi-Pathway Agonist
This protocol demonstrates the requirement of both Gq (via P2Y1) and Gi signaling for robust platelet aggregation.
-
Prepare Reagent Solutions: Prepare stock and working solutions of MRS2365 and a Gi-coupled receptor agonist like epinephrine.
-
Aggregometer Setup: Calibrate the aggregometer as previously described.
-
Assay Procedure:
-
Pipette PRP into a cuvette and allow it to equilibrate at 37°C with stirring.
-
Add epinephrine to the PRP (e.g., final concentration of 5-10 µM).
-
Immediately following, add MRS2365 (e.g., final concentration of 1-10 µM).
-
Record the aggregation curve for 5-10 minutes.
-
Controls: Run separate experiments with MRS2365 alone and epinephrine alone to confirm they do not induce strong aggregation individually at the concentrations used.
-
-
Expected Outcome: The combination of MRS2365 and epinephrine should result in a sustained aggregation response, significantly greater than that observed with either agent alone.[1]
Conclusion
This compound is a critical tool for the specific investigation of P2Y1 receptor signaling in platelets. By employing the protocols outlined above, researchers can effectively study P2Y1-mediated platelet shape change, analyze the dynamics of receptor desensitization, and explore the synergistic signaling required for full platelet aggregation. These applications are fundamental to advancing our understanding of hemostasis and thrombosis and can aid in the development and characterization of novel anti-platelet therapies.
References
- 1. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased platelet aggregation, increased bleeding time and resistance to thromboembolism in P2Y1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coactivation of two different G protein-coupled receptors is essential for ADP-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiaggregatory activity in human platelets of potent antagonists of the P2Y 1 receptor [air.unimi.it]
Application Notes and Protocols for MRS2365 Trisodium in In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 is a potent and highly selective agonist for the P2Y1 purinergic receptor, a Gq-coupled receptor involved in various physiological processes, most notably platelet aggregation. Chemically, it is a stable analog of adenosine (B11128) diphosphate (B83284) (ADP). In preclinical research, MRS2365 is a valuable tool for investigating the role of the P2Y1 receptor in thrombosis, inflammation, and neuropathic pain.
However, a critical consideration for in vivo studies is the metabolic fate of MRS2365. Evidence suggests that MRS2365 is rapidly dephosphorylated in vivo to its corresponding nucleoside, AST-004. This metabolite is an agonist for A1 and A3 adenosine receptors. Consequently, the observed in vivo effects of MRS2365 administration may be mediated by either the P2Y1 receptor or adenosine receptors, or a combination of both. Researchers must carefully consider this dual pharmacology when designing experiments and interpreting results.
This document provides detailed protocols for the use of MRS2365 trisodium (B8492382) in in vivo studies in mice, with a focus on models of platelet aggregation and neuropathic pain.
Quantitative Data Summary
The following tables summarize key quantitative data for MRS2365 to facilitate experimental design.
Table 1: Receptor Activity and Potency of MRS2365
| Parameter | Value | Receptor Target(s) | Notes |
| EC50 | 0.4 nM | P2Y1 | Highly potent and selective for the P2Y1 receptor. |
| Activity at other P2Y receptors | No significant activity at P2Y12 and very low agonist activity at P2Y13 receptors at concentrations up to 1 µM. | P2Y12, P2Y13 | Demonstrates high selectivity for the P2Y1 subtype. |
Table 2: Recommended Dosing for In Vivo Mouse Studies
| Administration Route | Dose Range (mg/kg) | Mouse Model | Reference(s) |
| Intraperitoneal (i.p.) | 0.03 - 2.0 | Neuropathic Pain | [1] |
| Intravenous (i.v.) | 0.27 - 2.7 | Pharmacokinetics | [2] |
| Intraperitoneal (i.p.) | 0.27 - 2.7 | Pharmacokinetics | [2] |
Signaling Pathways
MRS2365, as a P2Y1 receptor agonist, primarily signals through the Gq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Caption: MRS2365-P2Y1 Receptor Signaling Pathway.
As mentioned, the in vivo effects of MRS2365 can also be mediated by its metabolite, AST-004, which activates adenosine receptors.
Caption: In Vivo Metabolism and Dual Pharmacology of MRS2365.
Experimental Protocols
Preparation and Administration of MRS2365 Trisodium
This protocol describes the preparation of this compound for intraperitoneal (i.p.) or intravenous (i.v.) administration in mice.
Materials:
-
This compound salt
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) with appropriate needles (27-30G for i.v., 25-27G for i.p.)
-
Animal scale
Procedure:
-
Vehicle Preparation: Based on the properties of similar trisodium salts of purinergic agonists, sterile saline or PBS is the recommended vehicle.
-
Calculating the Amount of MRS2365:
-
Determine the desired dose in mg/kg.
-
Weigh the individual mouse to get its body weight in kg.
-
Calculate the required mass of MRS2365: Mass (mg) = Dose (mg/kg) x Body Weight (kg)
-
-
Preparation of Stock Solution (Example for 1 mg/mL):
-
Weigh out 1 mg of this compound and dissolve it in 1 mL of sterile saline in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.
-
This stock solution can be used to dose multiple animals.
-
-
Calculating Injection Volume:
-
The injection volume will depend on the concentration of your stock solution and the weight of the mouse. For a 1 mg/mL stock solution and a desired dose of 1 mg/kg: Injection Volume (mL) = Body Weight (kg) x 1 mL/kg
-
For a 25g (0.025 kg) mouse, the injection volume would be 0.025 mL or 25 µL.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.
-
-
Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Insert a 27-30G needle into one of the lateral tail veins and inject the solution slowly.
-
-
Note: Always use sterile techniques for preparing and administering solutions to prevent infection.
In Vivo Platelet Aggregation Model in Mice
This protocol utilizes a microsampling technique to assess the effect of MRS2365 on platelet aggregation in vivo by measuring the transient drop in circulating platelet count.
Materials:
-
This compound solution (prepared as described above)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
EDTA-coated micro-collection tubes
-
Pipettes and tips
-
Hematology analyzer or hemocytometer for platelet counting
Experimental Workflow:
Caption: Workflow for In Vivo Platelet Aggregation Assay.
Procedure:
-
Anesthetize the mouse according to an approved institutional protocol.
-
Collect a baseline blood sample (approx. 20 µL) from the tail vein into an EDTA-coated micro-collection tube. This is the T=-5 min sample.
-
Administer this compound via tail vein injection.
-
At 1, 5, and 10 minutes post-injection, collect subsequent blood samples from the tail vein.
-
Thoroughly mix each blood sample with the EDTA to prevent clotting.
-
Determine the platelet count for each sample using a hematology analyzer or a hemocytometer.
-
Calculate the percentage drop in platelet count relative to the baseline for each time point. A significant drop at the 1-minute time point, followed by recovery, indicates in vivo platelet aggregation.
Neuropathic Pain Model (Spared Nerve Injury) and Assessment
This protocol describes the induction of neuropathic pain using the Spared Nerve Injury (SNI) model and the assessment of mechanical allodynia using von Frey filaments.
Materials:
-
Anesthetic and analgesic agents
-
Surgical instruments
-
Sutures
-
von Frey filaments of varying stiffness
-
Testing apparatus with a wire mesh floor
Procedure:
A. Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the mouse and provide appropriate analgesia.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves and ligate them with a suture.
-
Cut the ligated nerves distal to the ligation, removing a small section of the nerve.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
B. Assessment of Mechanical Allodynia (von Frey Test):
-
Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the area innervated by the intact sural nerve).
-
A positive response is a brisk withdrawal or flinching of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
To assess the effect of MRS2365, administer the compound (i.p.) and perform the von Frey test at various time points post-injection (e.g., 30, 60, 120 minutes). An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
Important Considerations
-
Metabolism: Due to the rapid conversion of MRS2365 to an adenosine receptor agonist, it is crucial to consider the potential off-target effects. Control experiments using selective P2Y1 antagonists (e.g., MRS2500) or adenosine receptor antagonists can help to delineate the specific receptor mediating the observed effects.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare. Appropriate anesthesia and analgesia must be used for any surgical procedures.
-
Data Interpretation: The dual pharmacology of MRS2365 in vivo necessitates careful interpretation of the results. The observed phenotype may not be solely attributable to P2Y1 receptor activation.
By following these detailed protocols and considering the unique pharmacological properties of MRS2365, researchers can effectively utilize this compound to investigate the roles of P2Y1 and adenosine receptors in various physiological and pathological processes in mice.
References
Application Notes and Protocols for MRS2365 Trisodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 trisodium (B8492382) is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2] With an EC50 in the low nanomolar range (0.4 nM), it is a valuable tool for studying P2Y1 receptor signaling and its role in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle regulation.[1][2][3][4] These application notes provide detailed protocols and guidelines for the optimal use of MRS2365 trisodium in cell culture experiments.
A critical consideration when using MRS2365 is its potential for rapid in vitro and in vivo metabolism. MRS2365 can be dephosphorylated by ectonucleotidases to its nucleoside metabolite, AST-004. This metabolite has been shown to be an agonist for A1 and A3 adenosine receptors. Consequently, researchers should be aware that observed physiological effects, especially in longer-term assays, may be attributable to the activation of adenosine receptors in addition to or instead of the P2Y1 receptor.
Product Information
| Property | Value |
| Chemical Name | [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt |
| Molecular Formula | C13H16N5O9P2SNa3 |
| Molecular Weight | 549.28 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water. Often supplied as a 10 mM stock solution. |
| Storage | Store at -80°C. |
Optimal Concentrations for Cell Culture
The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. The following table provides a summary of concentrations reported in the literature for various applications.
| Application | Cell Type | Concentration Range | EC50 / IC50 | Reference |
| P2Y1 Receptor Activation | Various | 0.1 nM - 1 µM | 0.4 nM | [1][2][3][4] |
| Platelet Shape Change | Human Platelets | 10 nM - 1 µM | - | [5] |
| Inhibition of ADP-induced Platelet Aggregation (via desensitization) | Human Platelets | 10 nM - 100 nM | 34 nM | [5] |
| Calcium Mobilization | Glomerular Podocytes | Not specified, but effective | - | [6] |
| Displacement of P2Y1 Receptor from Membrane Rafts | Chorionic Artery Segments | 10 nM | - | |
| Weakening of ADP-induced Platelet Aggregation | Platelets | 1 µM - 3 µM | - | [3][4] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization following P2Y1 receptor activation by MRS2365 using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the P2Y1 receptor
-
This compound
-
Fura-2 AM
-
Pluronic F-127 (optional)
-
HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose, pH 7.4
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Protocol:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 1-5 µM Fura-2 AM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Remove the cell culture medium and wash the cells once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.
-
Add HBS (containing 2.5 mM probenecid, if used) to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Addition and Measurement:
-
Prepare a stock solution of this compound in water or HBS.
-
Place the plate in the fluorescence plate reader and set the kinetic read parameters. Measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) for a few cycles.
-
Add varying concentrations of MRS2365 to the wells.
-
Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Normalize the data to the baseline fluorescence to determine the fold change or calculate the absolute calcium concentration using the Grynkiewicz equation.[6]
-
Caption: Workflow for the light transmission aggregometry assay.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the P2Y1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes expressing the P2Y1 receptor
-
This compound
-
[35S]GTPγS
-
GDP
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, EDTA, and NaCl
-
Scintillation cocktail
-
Filter plates and vacuum manifold or cell harvester
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y1 receptor or from tissues known to express the receptor.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, GDP (to a final concentration of ~10-100 µM), and the cell membranes (5-20 µg of protein per well).
-
Add varying concentrations of MRS2365. For antagonist studies, pre-incubate with the antagonist before adding MRS2365.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
-
Initiation of Reaction:
-
Start the reaction by adding [35S]GTPγS (final concentration ~0.1-1 nM) to all wells.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold or cell harvester.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific binding as a function of the MRS2365 concentration to generate a dose-response curve and determine the EC50.
-
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay.
Signaling Pathway
MRS2365 activates the P2Y1 receptor, which is coupled to the Gq family of G proteins. This initiates a signaling cascade that leads to an increase in intracellular calcium.
P2Y1 Receptor Signaling Pathway
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. hellobio.com [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Calcium Imaging Experiments Using MRS2365 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes. Activation of the P2Y1 receptor typically leads to the mobilization of intracellular calcium ([Ca²⁺]i), making it a key target in research areas such as thrombosis, neurotransmission, and inflammation. Calcium imaging is a powerful technique to study the activation of P2Y1 receptors and the downstream signaling pathways in real-time. This document provides detailed application notes and protocols for utilizing MRS2365 trisodium in calcium imaging experiments, primarily using the ratiometric fluorescent indicator Fura-2 AM.
Mechanism of Action
MRS2365 acts as a selective agonist at the P2Y1 receptor. The P2Y1 receptor is coupled to the Gq class of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent dyes.
Data Presentation
The following table summarizes the quantitative data for this compound in inducing intracellular calcium mobilization.
| Parameter | Value | Cell Type/System | Notes |
| EC₅₀ | 0.4 nM | N/A | Represents the concentration of MRS2365 that elicits a half-maximal response in P2Y1 receptor activation assays, such as [³⁵S]GTPγS binding or β-arrestin 2 recruitment. This value indicates high potency. |
| Typical Working Concentrations | 10 nM - 10 µM | Various, including post-menopausal mesenchymal stromal cells | The optimal concentration should be determined empirically for each cell type and experimental condition. Lower concentrations can be used to study receptor sensitivity, while higher concentrations may be used to elicit maximal responses. |
| Example Application | 1 µM or 3 µM | Human platelets | At these concentrations, MRS2365 has been shown to modulate adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. |
Experimental Protocols
Protocol 1: Calcium Imaging of Adherent Cells using Fura-2 AM
This protocol describes the measurement of intracellular calcium changes in adherent cells upon stimulation with MRS2365.
Materials:
-
Adherent cells expressing P2Y1 receptors (e.g., astrocytes, platelets, or recombinant cell lines)
-
Glass-bottom dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)
-
This compound
-
Ionomycin (B1663694) (positive control)
-
EGTA (for calcium-free buffer)
-
Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a loading buffer by adding Fura-2 AM stock solution and Pluronic F-127 to HBSS. The final concentration of Fura-2 AM is typically 1-5 µM, and Pluronic F-127 is 0.02-0.04%.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined for each cell type.
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm. The ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Add the desired concentration of MRS2365 to the cells while continuously recording the fluorescence. Observe the change in the F340/F380 ratio. A typical application would involve recording the baseline for 1-2 minutes, followed by the addition of MRS2365 and recording for another 5-10 minutes to capture the full response.
-
At the end of the experiment, add a calcium ionophore like ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax).
-
Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin). These values can be used for calibration to determine the absolute intracellular calcium concentration.
-
Data Analysis:
The change in intracellular calcium is represented by the ratio of F340/F380. The response to MRS2365 can be quantified by measuring the peak change in this ratio from the baseline. Dose-response curves can be generated by plotting the peak response against different concentrations of MRS2365 to determine the EC₅₀.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway initiated by MRS2365.
Caption: Experimental Workflow for Calcium Imaging with MRS2365.
Application of MRS2365 Trisodium in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 trisodium (B8492382) is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor involved in a multitude of physiological processes within the central and peripheral nervous systems.[1] Its utility in neuroscience research stems from its ability to selectively activate the P2Y1 receptor, enabling the elucidation of its roles in various neurological functions and pathological conditions. This document provides detailed application notes and experimental protocols for the use of MRS2365 trisodium in key areas of neuroscience research, including neuropathic pain, cerebral ischemia (stroke), and in vitro neuronal activity assays.
A critical consideration for in vivo applications is the rapid metabolism of MRS2365. Evidence suggests that it may function as a prodrug, with its metabolite potentially acting on adenosine (B11128) receptors. Researchers should consider this possibility when interpreting in vivo data.
Data Presentation
| Parameter | Value | Reference |
| Receptor Selectivity | P2Y1 | [1] |
| EC50 | 0.4 nM | [1] |
| Chemical Formula | C13H16N5Na3O9P2S | Tocris Bioscience |
| Molecular Weight | 549.28 g/mol | Tocris Bioscience |
| Solubility | Water | Tocris Bioscience |
Signaling Pathway
The activation of the P2Y1 receptor by MRS2365 initiates a well-defined signaling cascade. As a Gq-coupled receptor, its stimulation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key downstream event that can be measured in various experimental paradigms.
P2Y1 Receptor Signaling Pathway.
Application 1: In Vivo Model of Neuropathic Pain
Objective: To assess the analgesic effect of this compound in a rodent model of neuropathic pain.
Experimental Model: Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI) in rats or mice.
Experimental Workflow
Workflow for Neuropathic Pain Study.
Detailed Protocol:
-
Animal Model:
-
Induce neuropathic pain in adult male Sprague-Dawley rats (200-250g) using the Spinal Nerve Ligation (SNL) model as described by Kim and Chung (1992) or the Chronic Constriction Injury (CCI) model.
-
Allow animals to recover for 7-14 days post-surgery and confirm the development of mechanical allodynia and thermal hyperalgesia.
-
-
Drug Preparation:
-
Dissolve this compound in sterile, pyrogen-free saline to the desired concentration. Prepare fresh on the day of the experiment.
-
-
Drug Administration:
-
For intrathecal (i.t.) administration, lightly anesthetize the rats with isoflurane.
-
Insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.
-
Administer a specific dose of MRS2365 (e.g., in the nmol range, requiring dose-response studies to determine the optimal dose) in a volume of 10-20 µL, followed by a 10 µL saline flush.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments at various time points post-drug administration (e.g., 15, 30, 60, 120 minutes).
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source using a plantar test apparatus at the same time points.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of MRS2365 with a vehicle control group.
-
Application 2: In Vitro Calcium Imaging in Neuronal Cultures
Objective: To investigate the effect of this compound on intracellular calcium dynamics in cultured neurons.
Experimental Workflow
Workflow for Calcium Imaging.
Detailed Protocol:
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups on glass coverslips.
-
Maintain the cultures for 7-14 days in vitro (DIV) to allow for neuronal maturation and synapse formation.
-
-
Calcium Indicator Loading:
-
Incubate the neuronal cultures with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution) for 30-45 minutes at 37°C.
-
Wash the cells with fresh saline solution to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
Continuously perfuse the cells with physiological saline.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
-
Drug Application:
-
Apply this compound at various concentrations (e.g., ranging from 1 nM to 1 µM) to the perfusion solution.
-
Record the changes in intracellular calcium concentration in real-time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.
-
Analyze the amplitude and kinetics of the calcium transients induced by MRS2365.
-
Application 3: Brain Slice Electrophysiology
Objective: To examine the effects of this compound on synaptic transmission and neuronal excitability in ex vivo brain slices.
Experimental Workflow
Workflow for Brain Slice Electrophysiology.
Detailed Protocol:
-
Brain Slice Preparation:
-
Anesthetize an adult rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (300-400 µm thick) of the region of interest (e.g., hippocampus, spinal cord) using a vibratome.
-
Transfer the slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from visually identified neurons.
-
Record baseline synaptic activity, such as spontaneous or evoked excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
-
-
Drug Application:
-
Bath-apply this compound at known concentrations (e.g., 100 nM - 10 µM) to the aCSF.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).
-
-
Data Acquisition and Analysis:
-
Record synaptic activity in the presence of MRS2365.
-
Analyze changes in the frequency, amplitude, and kinetics of synaptic events to determine the effect of P2Y1 receptor activation on synaptic transmission.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2Y1 receptor in the nervous system. The protocols outlined above provide a framework for its application in common neuroscience research models. Researchers should carefully consider the experimental design, including appropriate controls and dose-response studies, to obtain robust and reproducible data. The potential for in vivo metabolism of MRS2365 warrants careful interpretation of results from animal studies.
References
Application Notes and Protocols for Electrophysiological Studies Using MRS2365 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 trisodium (B8492382) is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). With an EC50 value of 0.4 nM, MRS2365 displays exceptional selectivity, showing minimal to no activity at the related P2Y12 and P2Y13 receptors. This specificity makes it an invaluable tool for elucidating the precise physiological and pathophysiological roles of the P2Y1 receptor in various systems.
Electrophysiological studies are essential for understanding how P2Y1 receptor activation modulates the electrical properties of excitable cells, such as neurons and cardiac myocytes. These studies can reveal the direct impact of receptor signaling on ion channel function, membrane potential, and cellular excitability. This document provides a comprehensive overview of the signaling pathway, applications, and detailed protocols for using MRS2365 in electrophysiological research.
Mechanism of Action: The P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is canonically coupled to the Gq/11 family of G-proteins.[1] Activation of the receptor by an agonist like MRS2365 initiates a well-defined intracellular signaling cascade that results in the mobilization of intracellular calcium.[1][2]
Signaling Cascade:
-
Agonist Binding: MRS2365 binds to and activates the P2Y1 receptor.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq subunit from the Gβγ dimer.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[2]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[2][3]
-
Downstream Effects: The resulting increase in intracellular Ca2+ concentration modulates the activity of various downstream effectors, including calcium-dependent ion channels, leading to changes in the cell's electrical properties.[4][5]
Applications in Electrophysiology
Neuronal Applications
In the central and peripheral nervous systems, P2Y1 receptor activation has a significant modulatory role on neuronal excitability and synaptic transmission. MRS2365 can be used to:
-
Investigate Neuronal Hyperpolarization: P2Y1 activation leads to the opening of calcium-activated potassium (KCa) channels, specifically small-conductance (SK) and big-conductance (BK) types.[4][5] This results in a K+ efflux, hyperpolarizing the neuron and reducing its firing rate.[5]
-
Study Inhibition of Voltage-Gated Channels: P2Y1 signaling can inhibit M-type (Kv7) potassium currents and N-type (CaV2.2) calcium currents.[6][7] Inhibition of presynaptic N-type calcium channels can lead to a reduction in neurotransmitter release.[1]
-
Probe Receptor-Channel Coupling Mechanisms: The scaffold protein NHERF2 can determine the downstream coupling of the P2Y1 receptor, selectively favoring Gq-mediated responses (like M-current inhibition) over other pathways.[6][7] MRS2365 is a key tool for studying this differential coupling in various neuronal populations.
Cardiac Applications
P2Y1 receptors are expressed in cardiac tissues, including atrial and ventricular myocytes.[8] While specific studies using MRS2365 on cardiac action potentials are limited, its known mechanism allows for informed investigation into:
-
Modulation of the Action Potential Plateau: The cardiac action potential, particularly in ventricular myocytes, has a prolonged plateau phase (Phase 2) that is critically dependent on a balance between inward Ca2+ currents and outward K+ currents.[9][10] The increase in intracellular Ca2+ initiated by MRS2365 could influence this phase by affecting Ca2+-dependent channels and exchangers.
-
Arrhythmogenesis Research: Dysregulation of calcium signaling is a known factor in the development of cardiac arrhythmias. MRS2365 can be used as a probe to study how purinergic signaling contributes to pathological electrical activity in cardiac cells.
Quantitative Data Summary
The following tables summarize the observed electrophysiological effects following P2Y1 receptor activation in different cell types.
Table 1: Effects of P2Y1 Agonists on Neuronal Ion Channels
| Cell Type | P2Y1 Agonist & Concentration | Ion Channel / Parameter Measured | Key Finding | Reference(s) |
|---|---|---|---|---|
| Rat Striatal Medium Spiny Neurons | 2-MeSADP (250 nM) | Ca2+-activated K+ channels (BK & SK) | Increased outward K+ currents; decreased action potential firing. | [5] |
| Rat Hippocampal Neurons | ADP (EC50 ≈ 4 µM) | Ca2+-activated K+ channels (KCa2) | Induced transient outward K+ currents, leading to hyperpolarization. | [2][4] |
| Rat Sympathetic Neurons (SCG) | MRS2365 (IC50 ≈ 100 nM) | M-type K+ current (Kv7) | Inhibition of M-current. | [7] |
| Rat Sympathetic Neurons (SCG) | MRS2365 (>1 µM) | N-type Ca2+ current (CaV2.2) | Inhibition of Ca2+ current (this effect was reduced by NHERF2 co-expression). |[7] |
Table 2: Potential Electrophysiological Effects of MRS2365 in Cardiac Myocytes (Inferred)
| Cardiac Cell Type | P2Y1 Agonist | Potential Effect on Action Potential | Underlying Ionic Mechanism |
|---|---|---|---|
| Ventricular Myocytes | MRS2365 | Shortening or prolongation of Phase 2 (Plateau) | Modulation of L-type Ca2+ channels or Ca2+-activated K+ currents due to altered intracellular Ca2+ dynamics. |
| Atrial Myocytes | MRS2365 | Alteration of repolarization (Phase 3) | Activation of Ca2+-dependent K+ currents could hasten repolarization. |
| Sinoatrial (SA) Node Cells | MRS2365 | Change in firing rate (pacemaking) | Modulation of currents involved in diastolic depolarization (Phase 4), potentially via Ca2+-sensitive adenylyl cyclase or other Ca2+-dependent enzymes. |
Experimental Protocols
The following is a detailed protocol for using MRS2365 in whole-cell patch-clamp electrophysiology experiments on neurons in acute brain slices or dissociated culture.
Protocol: Whole-Cell Patch-Clamp Analysis of MRS2365 Effects
Objective: To record and analyze changes in ion channel currents (voltage-clamp) and membrane potential/action potential firing (current-clamp) in response to the application of MRS2365.
A. Materials and Reagents
-
MRS2365 Trisodium Salt: Prepare a concentrated stock solution (e.g., 10 mM) in sterile water and store at -20°C or -80°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10-25 glucose.[11] Bubble continuously with 95% O2 / 5% CO2 (carbogen) to maintain pH ~7.4.
-
Intracellular (Pipette) Solution (in mM): 135 K-Gluconate, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, 4 KCl, 0.5 EGTA.[12][13] Adjust pH to 7.3 with KOH. The osmolarity should be ~10-15 mOsm lower than the aCSF.
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, borosilicate glass capillaries, and data acquisition hardware/software.[11]
B. Experimental Workflow
C. Step-by-Step Methodology
-
Preparation:
-
Prepare fresh aCSF and intracellular solution. Filter the intracellular solution (0.2 µm) and keep it on ice.[11]
-
Prepare acute brain slices (300 µm) using a vibratome in ice-cold, oxygenated aCSF or use a healthy neuronal culture. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.[12]
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[11]
-
-
Establishing a Recording:
-
Transfer a slice/coverslip to the recording chamber and perfuse continuously with oxygenated aCSF (~2 mL/min).
-
Using the micromanipulator, approach a target neuron with the glass pipette while applying slight positive pressure.[14]
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaohm seal".[15]
-
After achieving a stable seal, apply a brief, strong pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[16]
-
-
Data Acquisition:
-
Baseline Recording (5-10 minutes):
-
In voltage-clamp mode , hold the neuron at a specific potential (e.g., -60 mV) to measure baseline holding current or apply voltage steps to elicit specific ion channel currents.
-
In current-clamp mode , record the resting membrane potential and inject current steps to elicit action potentials, noting the baseline firing frequency.[17]
-
-
MRS2365 Application (5-10 minutes):
-
Switch the perfusion system to aCSF containing the desired concentration of MRS2365 (e.g., 10 nM - 1 µM).
-
Continuously record the electrical activity in either voltage- or current-clamp mode to observe the drug's effect as it reaches the cell.
-
-
Washout (10-15 minutes):
-
Switch the perfusion back to the control aCSF to wash out the drug.
-
Continue recording to see if the observed effects are reversible.
-
-
-
Data Analysis:
-
Compare the electrical parameters before, during, and after MRS2365 application.
-
In voltage-clamp, measure changes in holding current or the amplitude of specific voltage-gated currents.
-
In current-clamp, measure changes in resting membrane potential, input resistance, and the frequency of action potential firing in response to current injections.
-
Perform appropriate statistical tests to determine the significance of the observed effects.
-
References
- 1. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y1 Purinoceptor-Mediated Ca2+ Signaling and Ca2+ Wave Propagation in Dorsal Spinal Cord Astrocytes | Journal of Neuroscience [jneurosci.org]
- 4. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y1 receptor modulation of Ca2+-activated K+ currents in medium-sized neurons from neonatal rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The scaffold protein NHERF2 determines the coupling of P2Y1 nucleotide and mGluR5 glutamate receptor to different ion channels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. P2Y1 receptor modulation of endogenous ion channel function in Xenopus oocytes: Involvement of transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Physiology | Non-Pacemaker Action Potentials [cvphysiology.com]
- 10. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRS2365 Trisodium in Neuroinflammation and Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor involved in a variety of physiological and pathological processes.[1][2][3] Emerging research has highlighted the significant role of the P2Y1 receptor in modulating neuroinflammation and pain signaling pathways. These application notes provide a comprehensive overview of the use of MRS2365 in preclinical models of neuroinflammation and pain, including detailed experimental protocols and a summary of key quantitative data. The information presented herein is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of targeting the P2Y1 receptor.
Mechanism of Action
MRS2365 acts as a selective agonist at the P2Y1 receptor, which is coupled to the Gq/11 protein.[4][5] Activation of the P2Y1 receptor by MRS2365 initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8] This signaling pathway is crucial in modulating neuronal activity, glial cell function, and inflammatory responses.[4][5]
Data Summary
In Vitro Activity
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 | 0.4 nM | P2Y1 receptor binding/β-arrestin 2 recruitment | [1][2][3][9] |
| Selectivity | Little to no agonist or antagonist activity at P2Y12 and P2Y13 receptors | Receptor binding assays | [1][2][3] |
| Effect on Platelet Aggregation | Weakens ADP-induced platelet aggregation | Human platelets | [1] |
| Effect on Microglial TNF-α Production | Diminishes LPS-induced TNF-α production | Microglia | [6] |
In Vivo Efficacy in Pain Models
| Animal Model | Dosing (MRS2365) | Route of Administration | Key Findings | Reference |
| Neuropathic Pain (Seltzer model) | 0.03 - 0.3 mg/kg | Intraperitoneal (i.p.) | Significantly alleviates mechanical allodynia in a dose-dependent manner. | [6][9] |
| Neuropathic Pain | 0.1 - 2 mg/kg | Intraperitoneal (i.p.) | Increases the paw withdrawal threshold (PWT). | [9] |
Experimental Protocols
Induction of Neuropathic Pain: Chronic Constriction Injury (CCI) Model in Rats
The Chronic Constriction Injury (CCI) model is a widely used method to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.[1][2][3][9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Betadine and 70% ethanol
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and disinfect the surgical area on the lateral surface of the thigh.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover in a clean, warm cage. Post-operative analgesics are generally not administered to avoid interference with pain behavior assessment.
-
Monitor the animals for signs of distress or infection.
-
Behavioral testing for mechanical allodynia can typically begin 3-7 days post-surgery.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a standard method to assess mechanical sensitivity and allodynia in rodent models of pain.[11][12][13][14][15]
Materials:
-
Von Frey filaments with varying calibrated forces (e.g., Stoelting)
-
Elevated mesh platform with individual testing chambers
-
Data recording sheets
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual chambers on the mesh platform for at least 15-30 minutes before testing.
-
Begin testing once the animals are calm and not actively exploring.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range (e.g., 2.0 g).
-
If there is a positive response, the next filament tested should be weaker. If there is no response, the next filament should be stronger.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.
In Vitro Neuroinflammation Model: Lipopolysaccharide (LPS)-Stimulated Microglia
This protocol describes the induction of an inflammatory response in cultured microglia using LPS and subsequent measurement of cytokine release.[16][17][18][19][20][21][22][23][24][25][26]
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
MRS2365 trisodium
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate the microglial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of MRS2365. Pre-incubate for 1-2 hours.
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells with no LPS and wells with LPS but no MRS2365.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatants.
-
Perform ELISAs for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P2Y1 Receptor Signaling Pathway.
Caption: In Vivo Neuropathic Pain Experimental Workflow.
Caption: In Vitro Neuroinflammation Experimental Workflow.
References
- 1. criver.com [criver.com]
- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 3. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-dmj.org [e-dmj.org]
- 12. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 13. Increased thermal and mechanical nociceptive thresholds in rats with depressive-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Microglia-secreted TNF-α affects differentiation efficiency and viability of pluripotent stem cell-derived human dopaminergic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroinflammation mediated by IL-1beta increases susceptibility of dopamine neurons to degeneration in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroinflammation mediated by IL-1β increases susceptibility of dopamine neurons to degeneration in an animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor necrosis factor-α synthesis inhibitor 3,6′-dithiothalidomide attenuates markers of inflammation, Alzheimer pathology and behavioral deficits in animal models of neuroinflammation and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Sex differences in mechanical allodynia: how can it be preclinically quantified and analyzed? [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Chronic IL-1β-mediated neuroinflammation mitigates amyloid pathology in a mouse model of Alzheimer’s disease without inducing overt neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A new mouse model to study restoration of interleukin-6 (IL-6) expression in a Cre-dependent manner: microglial IL-6 regulation of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Connecting Immune Cell Infiltration to the Multitasking Microglia Response and TNF Receptor 2 Induction in the Multiple Sclerosis Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tolerized Microglia Protect Neurons Against Endotoxin-Induced TNF-α Production via an LBP-Dependent Intracellular p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dose-Response Studies of MRS2365 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 is a potent and selective agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor involved in various physiological processes, including platelet aggregation and vasodilation.[1] While in vitro studies have established its high affinity for the P2Y1 receptor, in vivo applications require careful consideration of its metabolic stability and pharmacokinetic profile. These notes provide a comprehensive overview of the available data and protocols for conducting in vivo dose-response studies of MRS2365 trisodium (B8492382), with a critical emphasis on its function as a prodrug.
Data Presentation
A significant challenge in generating a straightforward in vivo dose-response curve for MRS2365 is its rapid metabolism. In vivo, MRS2365 is quickly hydrolyzed to its nucleoside metabolite, AST-004.[2] This metabolite is an agonist for A1 and A3 adenosine (B11128) receptors, meaning the observed in vivo effects of MRS2365 administration are likely a combination of P2Y1 and adenosine receptor activation.[2] This is a critical consideration for data interpretation.
| Parameter | Value | Species/System | Notes | Reference |
| EC50 | 0.4 nM | In vitro ([35S]GTPγS binding/β-arrestin 2 recruitment) | Demonstrates high potency at the P2Y1 receptor in a cell-free system. | |
| EC50 | 34 nM | Human Platelets (in vitro) | Concentration for inducing desensitization of the P2Y1 receptor, leading to loss of ADP-induced aggregation. | [1] |
Signaling Pathways
Activation of the P2Y1 receptor by an agonist like MRS2365 initiates a well-defined signaling cascade. The receptor is coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.
Experimental Protocols
Given the rapid in vivo conversion of MRS2365 to an adenosine receptor agonist, a robust experimental design is crucial to dissect the P2Y1-mediated effects.
General Considerations:
-
Animal Models: Mice and rats are commonly used for in vivo cardiovascular and platelet function studies.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are typical. The choice will influence the pharmacokinetic profile.
-
Controls: Appropriate vehicle controls are essential. Additionally, to isolate the P2Y1-mediated effects, consider co-administration of selective A1 and A3 adenosine receptor antagonists.
-
Metabolite Analysis: It is highly recommended to perform pharmacokinetic analysis to measure the plasma concentrations of both MRS2365 and its metabolite AST-004 over time.[2]
Protocol 1: In Vivo Murine Pharmacokinetic Study
This protocol is adapted from studies on the in vivo stability of P2Y1 receptor agonists.[2]
Objective: To determine the pharmacokinetic profile of MRS2365 and its metabolite AST-004 in mice.
Materials:
-
MRS2365 trisodium salt
-
Sterile saline solution (0.9% NaCl)
-
Male Albino ND4 Swiss mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer a single dose of MRS2365 to the mice via i.p. or i.v. injection. A typical dose might range from 1-10 mg/kg, but this should be optimized based on preliminary studies.
-
At various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), collect blood samples via terminal cardiac puncture or retro-orbital bleeding.
-
Immediately process the blood to separate plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentrations of MRS2365 and AST-004.
-
Plot the plasma concentration-time curves for both compounds to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Protocol 2: In Vivo Assessment of Cardiovascular Effects in Rats
This protocol is based on studies investigating the role of P2Y receptors in blood pressure regulation.
Objective: To measure the dose-dependent effect of MRS2365 on blood pressure and heart rate in anesthetized rats.
Materials:
-
This compound salt
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Selective A1 and A3 adenosine receptor antagonists (optional)
Procedure:
-
Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer increasing intravenous bolus doses of MRS2365 (e.g., 0.1, 0.3, 1, 3, 10 µg/kg).
-
Record the peak change in MAP and HR following each dose.
-
To delineate the P2Y1-mediated component of the response, repeat the dose-response curve in a separate group of animals pre-treated with A1 and A3 adenosine receptor antagonists.
-
Plot the change in MAP and HR against the log of the MRS2365 dose to generate a dose-response curve.
Experimental Workflow Diagram
Conclusion and Recommendations
References
- 1. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of MRS2365 Trisodium Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
MRS2365 is a potent and highly selective agonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2] With an EC50 value of 0.4 nM, MRS2365 is a valuable pharmacological tool for studying P2Y1-mediated signaling pathways involved in processes such as platelet aggregation, neurotransmission, and vasodilation.[1][3] It displays high selectivity, with no activity at P2Y12 receptors and minimal activity at P2Y13 receptors, making it ideal for specifically interrogating P2Y1 function.[1]
This document provides detailed protocols for the preparation, storage, and handling of MRS2365 trisodium (B8492382) salt solutions to ensure stability, potency, and reproducibility in experimental settings.
2.0 Physicochemical and Biological Properties
Proper preparation of stock solutions requires accurate information regarding the compound's properties. Key data for MRS2365 trisodium are summarized below.
| Property | Value | Reference |
| Chemical Name | [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt | |
| Molecular Formula | C₁₃H₁₆N₅O₉P₂SNa₃ | |
| Molecular Weight | 549.28 g/mol | [4][5] |
| Purity | ≥98% (HPLC) | |
| Target Receptor | P2Y₁ Receptor | [1] |
| Biological Activity | Potent and selective agonist | [1][4] |
| EC₅₀ | 0.4 nM | [1][2] |
3.0 Solubility and Storage Recommendations
The stability of MRS2365 is critical for obtaining reliable experimental results. The compound is water-soluble, but specific handling and storage conditions must be followed.
| Form | Solvent | Recommended Concentration | Storage Temperature | Shelf Life |
| Solid (Powder) | - | - | -80°C | Up to 1 year |
| Stock Solution | Nuclease-free water | Up to 10 mM | -80°C | Up to 1 year |
Note: Some suppliers provide MRS2365 pre-dissolved in water, typically at 10 mM. For powdered forms, sonication may be recommended to achieve concentrations up to 10 mM.[6] Always refer to the batch-specific Certificate of Analysis for any variations.
Protocol: Preparing a 10 mM Aqueous Stock Solution of this compound
4.0 Objective
To prepare a sterile, accurately concentrated 10 mM stock solution of this compound for use in biological experiments.
5.0 Materials and Equipment
-
This compound salt (solid powder)
-
Nuclease-free, sterile water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filter
6.0 Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powdered compound in a chemical fume hood or a designated weighing area to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
7.0 Calculation of Required Mass
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × 549.28 g/mol
-
Mass (mg) = 5.49 mg
The table below provides quick calculations for common stock solution volumes.
| Desired Volume (mL) | Mass of MRS2365 required (mg) |
| 0.5 | 2.75 |
| 1.0 | 5.49 |
| 2.0 | 10.99 |
| 5.0 | 27.46 |
8.0 Step-by-Step Procedure
-
Preparation: Allow the vial of powdered MRS2365 to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the calculated mass (e.g., 5.49 mg for 1 mL) of MRS2365 and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of nuclease-free water (e.g., 1 mL) to the tube.
-
Mixing: Close the tube securely and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
Sonication (If Necessary): If the solution is not completely clear, place the tube in a bath sonicator for 5-10 minutes to aid dissolution.
-
Sterilization: To ensure sterility for cell-based assays, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting: Dispense the final stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), and date of preparation. Immediately store the aliquots at -80°C.
9.0 Visual Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the canonical signaling pathway activated by MRS2365.
Caption: Workflow for preparing this compound stock solution.
Caption: P2Y1 receptor signaling cascade activated by MRS2365.
10.0 P2Y₁ Receptor Signaling Overview
The P2Y₁ receptor is a GPCR that couples primarily through the Gαq/11 subunit.[7] Upon activation by an agonist like MRS2365, the G protein activates Phospholipase C (PLC).[3][8] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3] Concurrently, DAG and the elevated intracellular calcium levels synergistically activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in various cellular responses.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2365 | CAS:436847-09-5 | Highly potent and selective P2Y1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MRS2365 (trisodium) | C13H16N5Na3O9P2S | CID 168007094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MRS 2365 | TargetMol [targetmol.com]
- 7. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Cell-Based Assay Development with MRS2365 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes.[1][2] With an EC50 in the low nanomolar range (typically around 0.4 nM), MRS2365 serves as an invaluable tool for studying P2Y1 receptor signaling and for the development of novel therapeutics targeting this receptor.[1][2] The P2Y1 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.
These application notes provide detailed protocols for key cell-based assays to characterize the activity of MRS2365 and other P2Y1 receptor modulators. The assays described herein are fundamental to academic research and industrial drug discovery efforts aimed at understanding P2Y1 receptor function and identifying new chemical entities with therapeutic potential.
Data Presentation
The following tables summarize quantitative data for MRS2365 trisodium and related compounds in various cell-based assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| P2Y1 Receptor Activation | COS-7 (transiently expressing human P2Y1) | EC50 | 1.2 ± 0.2 nM | |
| P2Y1 Receptor Activation | Not specified | EC50 | 0.4 nM | [1][2] |
| Inhibition of ADP-induced Platelet Aggregation | Human Platelets | EC50 | 34 nM | [3] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Concentration | Reference |
| P2Y12 | No agonist activity | Up to 1 µM | [1][2] |
| P2Y13 | Very low agonist activity | Up to 1 µM | [1][2] |
Signaling Pathway
The activation of the P2Y1 receptor by MRS2365 initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays in the study of the P2Y1 receptor.
Calcium Mobilization Assay using FLIPR
This protocol describes the measurement of intracellular calcium mobilization in response to P2Y1 receptor activation using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells expressing the P2Y1 receptor (e.g., CHO-K1 or HEK293 cells stably or transiently transfected)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
This compound stock solution (e.g., 10 mM in water)
-
P2Y1 receptor antagonist (e.g., MRS2500) for assay validation
-
FLIPR instrument (e.g., FLIPR Tetra®)
Protocol:
-
Cell Plating:
-
The day before the assay, harvest and count the cells.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2x dye loading solution in HBSS with 20 mM HEPES. For example, for Fluo-4 AM, a final concentration of 2-4 µM is often used. Add Pluronic F-127 (e.g., 0.04% final concentration) to aid in dye solubilization. If using probenecid, add it to the loading buffer (final concentration ~2.5 mM).
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 4x the final desired concentration. A typical concentration range to test is from 1 pM to 1 µM.
-
For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
-
FLIPR Assay:
-
Set the FLIPR instrument parameters for calcium mobilization (e.g., excitation at 488 nm, emission at 525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 50 µL of the MRS2365 solution to each well.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response (ΔF/F) by dividing the change in fluorescence by the baseline fluorescence.
-
Plot the normalized response against the logarithm of the MRS2365 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This protocol outlines the steps for a β-arrestin recruitment assay using the DiscoverX PathHunter® technology, which is based on enzyme fragment complementation.
Materials:
-
PathHunter® P2Y1 β-Arrestin cell line (or parental cells for creating a stable line)
-
PathHunter® Detection Reagents
-
Cell Plating Reagent
-
White, solid-bottom 96-well or 384-well microplates
-
This compound stock solution
-
Control agonist for the specific cell line
Protocol:
-
Cell Plating:
-
Prepare a cell suspension in the provided Cell Plating Reagent according to the manufacturer's instructions.
-
Dispense 20 µL of the cell suspension into each well of the microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of MRS2365 in the appropriate assay buffer.
-
Add 5 µL of the diluted compound to the wells. For control wells, add 5 µL of assay buffer.
-
Incubate the plate for 90 minutes at 37°C or room temperature, as recommended for the specific cell line.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent mixture according to the kit instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Luminescence Reading:
-
Read the chemiluminescent signal using a standard plate luminometer.
-
-
Data Analysis:
-
Subtract the background signal (wells with no agonist) from all other readings.
-
Plot the relative light units (RLU) against the logarithm of the MRS2365 concentration and determine the EC50 value using a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT)
This protocol describes how to assess the effect of P2Y1 receptor activation on cell proliferation using the MTT colorimetric assay.
Materials:
-
Cells of interest (e.g., PC-3 prostate cancer cells)
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare dilutions of MRS2365 in culture medium.
-
Replace the existing medium with 100 µL of medium containing the desired concentrations of MRS2365. Include untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Plot the percentage of proliferation against the MRS2365 concentration.
-
Experimental Workflow
The following diagram illustrates a typical workflow for developing a cell-based assay with MRS2365.
References
Troubleshooting & Optimization
preventing P2Y1 receptor desensitization with MRS2365
Welcome to the technical support center for researchers working with the P2Y1 receptor and its selective agonist, MRS2365. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is MRS2365 and what is its primary mechanism of action?
A1: MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, which is a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate the P2Y1 receptor, mimicking the effect of the endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor is coupled to the Gq signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium stores and activates Protein Kinase C (PKC).[2][3][4]
Q2: I am observing a rapid decrease in the response to MRS2365 or ADP after an initial stimulation. What is happening?
A2: This phenomenon is likely due to P2Y1 receptor desensitization, a process where the receptor becomes less responsive to an agonist after initial activation.[5] MRS2365 is known to induce rapid desensitization of the P2Y1 receptor.[5] This process is a key physiological feedback mechanism to prevent overstimulation.
Q3: What is the underlying mechanism of P2Y1 receptor desensitization?
A3: P2Y1 receptor desensitization is primarily mediated by Protein Kinase C (PKC).[3][6][7] Following agonist binding and Gq activation, the subsequent increase in intracellular calcium and DAG activates PKC. PKC then phosphorylates serine/threonine residues on the P2Y1 receptor, leading to its uncoupling from the G protein and a diminished signaling response.[8] Unlike many other GPCRs, P2Y1 receptor desensitization is largely independent of G protein-coupled receptor kinases (GRKs).[3][6][7] Desensitization is also associated with receptor internalization.[9][10]
Q4: What is the role of β-arrestin in P2Y1 receptor desensitization and internalization?
A4: β-arrestin 2 plays a crucial role in the internalization of the P2Y1 receptor following agonist stimulation.[11] This process is dependent on the phosphorylation of specific sites on the C-terminal tail of the receptor, namely Serine 352 and Threonine 358.[11] While β-arrestin is clearly involved in internalization, its direct role in the desensitization (uncoupling from G protein) of the P2Y1 receptor is less clear, with some conflicting reports in the literature.[12]
Q5: I am using MRS2365 in an in vivo study and my results are not what I expected. What could be a confounding factor?
A5: A critical consideration for in vivo studies is the stability of MRS2365. It has been shown to be rapidly metabolized in plasma and can act as a prodrug, with its metabolites having agonist activity at adenosine receptors (specifically A1 and A3).[13] Therefore, it is crucial to consider that the observed in vivo effects might be, at least in part, due to the activation of adenosine receptors rather than solely the P2Y1 receptor.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No response or weak response to MRS2365 in cell-based assays. | 1. Low P2Y1 receptor expression: The cell line may not endogenously express sufficient levels of the P2Y1 receptor. 2. Degraded MRS2365: Improper storage or handling may have led to the degradation of the compound. 3. Incorrect concentration: The concentration of MRS2365 may be too low to elicit a response. | 1. Verify receptor expression: Use RT-PCR or Western blot to confirm P2Y1 receptor expression in your cell line. Consider using a cell line known to express P2Y1 or a transiently transfected system. 2. Ensure proper handling: Store MRS2365 at -80°C as recommended. Prepare fresh solutions for each experiment. 3. Optimize concentration: Perform a dose-response curve to determine the optimal concentration for your specific assay. The EC50 for MRS2365 is approximately 0.4 nM.[1][14] |
| High background signal or constitutive activity in the absence of agonist. | Constitutive P2Y1 receptor activity: Some studies suggest that the P2Y1 receptor can exhibit constitutive (agonist-independent) activity.[12] | Use an inverse agonist: Consider using a P2Y1 receptor inverse agonist, such as MRS2179, MRS2279, or MRS2500, to reduce basal signaling and establish a true baseline.[12] |
| Variability in platelet aggregation results. | 1. Platelet preparation: The method of platelet isolation and preparation can significantly impact their responsiveness. 2. Time-dependent desensitization: Delays between platelet preparation and the experiment can lead to desensitization. | 1. Standardize protocol: Use a consistent and standardized protocol for platelet-rich plasma (PRP) preparation.[15] 2. Perform experiments promptly: Minimize the time between blood collection and the start of the aggregation assay. |
| Unexpected off-target effects in in vivo experiments. | Metabolism of MRS2365: As mentioned in the FAQs, MRS2365 is rapidly metabolized in vivo to a nucleoside that can activate adenosine receptors.[13] | Include appropriate controls: Use a P2Y1 receptor antagonist (e.g., MRS2500) and an adenosine receptor antagonist to dissect the specific contributions of each receptor system to the observed effects.[13] |
Quantitative Data Summary
Table 1: Potency of MRS2365 at the P2Y1 Receptor
| Parameter | Value | Reference(s) |
| EC50 | 0.4 nM | [1][14] |
| Concentration for inducing desensitization in platelets (EC50) | 34 nM | [5] |
Table 2: MRS2365 Product Information
| Property | Value | Reference(s) |
| Molecular Weight | 549.28 g/mol | |
| Formula | C13H16N5O9P2SNa3 | |
| Solubility | Soluble in water | |
| Storage Temperature | -80°C |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol provides a general framework for assessing platelet aggregation in response to MRS2365.
-
Blood Collection and PRP Preparation:
-
Collect whole blood from subjects into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9 parts blood to 1 part anticoagulant).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP supernatant.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Place the PRP sample in a platelet aggregometer and establish a baseline reading.
-
To study desensitization, pre-incubate the platelets with a specific concentration of MRS2365 for a defined period (e.g., 2 minutes).[5]
-
Add the primary agonist (e.g., ADP or a subsequent dose of MRS2365) to the PRP and record the change in light transmittance over time, which corresponds to platelet aggregation.
-
-
Data Analysis:
-
Quantify the extent of platelet aggregation as the maximum change in light transmittance.
-
For desensitization studies, compare the aggregation response in pre-incubated samples to control samples.
-
Protocol 2: Calcium Mobilization Assay in Cultured Cells
This protocol outlines a method for measuring changes in intracellular calcium concentration following P2Y1 receptor activation.
-
Cell Culture and Dye Loading:
-
Culture cells expressing the P2Y1 receptor in a suitable medium.
-
Seed the cells onto black-walled, clear-bottom microplates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the desired concentration of MRS2365 into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
The peak increase in fluorescence corresponds to the maximum intracellular calcium mobilization.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: P2Y1 Receptor Signaling and Desensitization Pathway.
Caption: Workflow of P2Y1 Receptor Desensitization and Internalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of the platelet aggregation response to ADP: differential down-regulation of the P2Y1 and P2cyc receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2RY1 purinergic receptor P2Y1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. beta-Arrestin-2 interaction and internalization of the human P2Y1 receptor are dependent on C-terminal phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
off-target effects of high concentrations of MRS2365 trisodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS2365 trisodium. The information below addresses potential off-target effects and other experimental challenges that may arise when working with high concentrations of this potent P2Y1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to MRS2365 after repeated applications, even at high concentrations. What could be the cause?
A1: This phenomenon is likely due to agonist-induced desensitization of the P2Y1 receptor.[1] MRS2365 is a potent agonist, and prolonged or repeated exposure can lead to the uncoupling of the receptor from its signaling pathway, rendering it less responsive to further stimulation. Pre-activation of the P2Y1 receptor with MRS2365 has been shown to cause a significant rightward shift in the concentration-effect curve for ADP, indicating a marked loss of receptor sensitivity.[1]
Q2: Are there any known off-target effects of MRS2365 at concentrations above 1 µM?
A2: While MRS2365 is highly selective for the P2Y1 receptor and shows no activity at P2Y12 and very low activity at P2Y13 receptors at concentrations up to 1 µM, a critical consideration at higher concentrations and in prolonged experiments is its metabolism.[2][3] In both in vitro and in vivo systems, MRS2365 can be rapidly dephosphorylated to its nucleoside metabolite, AST-004.[4] This metabolite has been shown to be an agonist at A1 and A3 adenosine (B11128) receptors.[4] Therefore, observed effects at high concentrations or after extended incubation times may be attributable to the activation of adenosine receptors by AST-004 rather than direct off-target effects of MRS2365.[4]
Q3: We are seeing unexpected cellular responses that are not consistent with P2Y1 receptor activation. How can we determine if the effects are due to the metabolite AST-004?
A3: To investigate the potential contribution of the metabolite AST-004, you can use selective antagonists for the A1 and A3 adenosine receptors in your experimental system. If the unexpected effects of high-concentration MRS2365 are blocked by these antagonists, it strongly suggests the involvement of AST-004 and adenosine receptor activation.
Q4: Can high concentrations of MRS2365 lead to non-specific binding in our assay?
A4: Yes, as with any compound used at high concentrations, non-specific binding to surfaces or other proteins is a possibility.[5][6] This can be influenced by the experimental conditions, such as the pH and salt concentration of your buffers.[5][7] It is crucial to include appropriate controls to account for any potential non-specific effects.
Troubleshooting Guides
Issue: Diminished or No Response to MRS2365
Possible Cause: P2Y1 Receptor Desensitization
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to determine the onset and duration of the desensitization.
-
Washout Periods: If possible in your experimental setup, include washout periods between applications of MRS2365 to allow for receptor re-sensitization.
-
Use a P2Y1 Antagonist: Confirm that the initial response is indeed P2Y1-mediated by using a selective P2Y1 antagonist, such as MRS2500.
-
Lower Concentration: If your experimental goals allow, use the lowest effective concentration of MRS2365 to minimize desensitization.
Issue: Unexpected Biological Effects Not Mediated by P2Y1
Possible Cause: Action of the Metabolite AST-004 on Adenosine Receptors
Troubleshooting Steps:
-
Adenosine Receptor Antagonists: Co-incubate your system with selective antagonists for A1 and A3 adenosine receptors prior to adding a high concentration of MRS2365. A reversal of the unexpected effect will point to the involvement of the metabolite.
-
Metabolite Analysis: If available, use analytical techniques such as LC-MS/MS to detect the presence of AST-004 in your experimental system after incubation with MRS2365.[4]
-
Direct Application of AST-004: If commercially available, test the effects of AST-004 directly in your assay to see if it reproduces the unexpected effects observed with high concentrations of MRS2365.
Quantitative Data Summary
Table 1: Receptor Selectivity Profile of this compound
| Receptor | Activity | EC50 / Concentration | Reference |
| P2Y1 | Potent Agonist | 0.4 nM | [2][3][8] |
| P2Y12 | No Activity | Up to 1 µM | [2][3] |
| P2Y13 | Very Low Agonist Activity | Up to 1 µM | [2][3] |
Table 2: In Vivo Metabolism of MRS2365
| Compound | Detection in Plasma/Brain (post-IP injection) | Timepoint | Reference |
| MRS2365 | Not Detected | As early as 1 min | [4] |
| MRS2347 (monophosphate) | Not Detected | As early as 1 min | [4] |
| AST-004 (nucleoside) | Detected | As early as 1 min | [4] |
Experimental Protocols
Protocol 1: Assessing P2Y1 Receptor Desensitization
-
Cell Culture: Plate cells expressing the P2Y1 receptor at an appropriate density.
-
Baseline Measurement: Measure the baseline response of the cells to a control buffer.
-
Initial Agonist Application: Apply a known concentration of MRS2365 (e.g., 100 nM) and measure the response (e.g., calcium mobilization) over time until the signal returns to baseline.
-
Second Agonist Application: After a defined period (e.g., 15 minutes), re-apply the same concentration of MRS2365 and measure the response.
-
Data Analysis: Compare the peak response of the second application to the first. A significantly reduced second peak indicates receptor desensitization.
-
Control: In a parallel experiment, use a different Gq-coupled receptor agonist for the second application to test for heterologous desensitization.[1]
Protocol 2: Investigating the Role of the Metabolite AST-004
-
Experimental Setup: Prepare your experimental system (e.g., cell culture, tissue bath).
-
Antagonist Pre-incubation: Pre-incubate the system with a selective A1 adenosine receptor antagonist (e.g., DPCPX) and/or an A3 adenosine receptor antagonist (e.g., MRS1523) for a sufficient time (e.g., 30 minutes).
-
High Concentration MRS2365 Application: Add a high concentration of MRS2365 (e.g., 10 µM) and measure the biological response of interest.
-
Control Groups:
-
A group with no antagonist pre-incubation.
-
A vehicle control group.
-
-
Data Analysis: Compare the response to high-concentration MRS2365 in the presence and absence of the adenosine receptor antagonists. A significant reduction in the response in the presence of the antagonists suggests the effect is mediated by the metabolite AST-004.
Visualizations
Caption: Signaling pathways of MRS2365 and its metabolite AST-004.
Caption: Troubleshooting workflow for unexpected results with MRS2365.
References
- 1. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing MRS2365 Trisodium Concentration for Specific Cell Types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MRS2365 trisodium (B8492382) salt for various cell types. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the optimization of MRS2365 concentration.
Q1: What is the recommended starting concentration range for MRS2365 in a new cell type?
A1: As a highly potent P2Y1 receptor agonist, the effective concentration of MRS2365 can vary significantly between cell types. A good starting point for a dose-response experiment is to test a wide range of concentrations spanning from 0.1 nM to 1 µM.[1] Based on published EC50 values in various cell lines, a more focused initial range of 1 nM to 100 nM is often effective.
Q2: I am not observing any response in my cells after applying MRS2365. What are the possible causes and solutions?
A2: A lack of cellular response can stem from several factors. Here's a troubleshooting guide to address this issue:
-
Problem: Low or absent P2Y1 receptor expression in the chosen cell line.
-
Solution: Verify P2Y1 receptor expression at the mRNA and/or protein level using techniques like RT-qPCR, western blotting, or flow cytometry.
-
-
Problem: Poor compound stability or solubility.
-
Solution: MRS2365 trisodium salt is soluble in water.[2][3] Prepare fresh stock solutions in sterile, nuclease-free water and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure complete dissolution. Sonication is recommended if solubility issues are suspected.[3] It is important to note that MRS2365 can be rapidly metabolized in vitro to its nucleoside analog, which may have off-target effects on adenosine (B11128) receptors.[4][5]
-
-
Problem: Suboptimal assay conditions.
-
Solution: Ensure that the assay buffer, temperature, and cell density are appropriate for the specific assay and cell type. For example, calcium mobilization assays are highly sensitive to confluency and dye loading conditions.
-
-
Problem: Insufficient signal detection.
-
Solution: For fluorescence-based assays, ensure that the detector gain and other instrument settings are optimized. If the signal is inherently low, consider increasing the cell number or using a more sensitive detection reagent.[6]
-
Q3: The response to MRS2365 decreases with repeated or prolonged exposure. What is happening and how can I mitigate this?
A3: This phenomenon is likely due to P2Y1 receptor desensitization, a process where the receptor's response to an agonist diminishes over time.[7]
-
Mechanism: Continuous agonist binding can lead to receptor phosphorylation and subsequent internalization, reducing the number of functional receptors on the cell surface.
-
Mitigation Strategies:
-
Minimize exposure time: Use the shortest possible incubation time that elicits a robust response.
-
Include recovery periods: If repeated stimulation is necessary, allow for a washout period between agonist applications to permit receptor resensitization.
-
Use a P2Y1 receptor antagonist: To confirm that the observed desensitization is specific to the P2Y1 receptor, you can use a selective antagonist like MRS2500 to block the receptor and then assess the response to a subsequent agonist challenge.
-
Q4: I am observing inconsistent results between experiments. What are the potential sources of variability?
A4: Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:
-
Cell culture conditions: Variations in cell passage number, confluency, and media composition can alter receptor expression and signaling. Maintain consistent cell culture practices.
-
Reagent preparation: Inconsistent preparation of MRS2365 stock and working solutions can lead to dosing errors. Always prepare fresh dilutions from a validated stock solution.
-
Assay execution: Minor variations in incubation times, temperatures, and pipetting techniques can introduce variability. Standardize all steps of the experimental protocol.
Q5: Are there any known off-target effects of MRS2365?
A5: MRS2365 is highly selective for the P2Y1 receptor. It displays no activity at P2Y12 receptors and very low agonist activity at P2Y13 receptors at concentrations up to 1 µM.[2] However, it's important to be aware that the metabolite of MRS2365 can act as an agonist for A1/A3 adenosine receptors.[4][5] If you suspect off-target effects, consider using a P2Y1 receptor antagonist (e.g., MRS2500) to confirm that the observed effect is mediated by the P2Y1 receptor.
Quantitative Data: Optimal Concentrations and EC50 Values
The following table summarizes the effective concentrations and half-maximal effective concentrations (EC50) of MRS2365 in various cell types. This data can serve as a starting point for optimizing the concentration in your specific experimental system.
| Cell Type | Species | Assay | EC50 / Effective Concentration | Reference(s) |
| Human P2Y1 Receptor (expressed in COS-7 cells) | Human | Inositol Phosphate Accumulation | 0.4 nM | [1] |
| Human Platelets | Human | Inhibition of ADP-induced aggregation (desensitization) | 34 nM | [7] |
| PC-3 (Prostate Cancer) | Human | Calcium Mobilization | 5.28 nM | |
| Primary Astrocytes | Rat, Mouse | Calcium Imaging | 1 µM (effective concentration) | [8] |
| Glomerular Podocytes | Rat | Calcium Flux | Effective agonist | |
| Retinal Pigment Epithelial Cells | Human | Upregulation of NTPDase1 | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the optimal MRS2365 concentration.
Protocol 1: Determining the Optimal Concentration using a Calcium Mobilization Assay
This protocol is applicable to various adherent cell types, including astrocytes, retinal pigment epithelial cells, and prostate cancer cells.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates)
-
This compound salt
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
P2Y1 receptor antagonist (e.g., MRS2500) for control experiments
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS with HEPES.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of MRS2365 in sterile water (e.g., 10 mM) and store at -80°C.
-
On the day of the experiment, prepare a series of dilutions of MRS2365 in HBSS with HEPES to achieve the desired final concentrations (e.g., from 0.1 nM to 1 µM).
-
-
Calcium Measurement:
-
Wash the cells with HBSS with HEPES to remove excess dye.
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of MRS2365 into the wells and continue to record the fluorescence intensity over time to capture the peak response.
-
-
Data Analysis:
-
For each concentration, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the MRS2365 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Optimizing Concentration for Platelet Aggregation Assays
Materials:
-
Freshly drawn human blood
-
Acid-citrate-dextrose (ACD) solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound salt
-
ADP (for control experiments)
-
Light transmission aggregometer
Procedure:
-
PRP Preparation:
-
Collect blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pipette PRP into the aggregometer cuvettes with stir bars and allow them to equilibrate at 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add different concentrations of MRS2365 to the PRP and record the change in light transmission over time.
-
As MRS2365 alone may only induce shape change, co-stimulation with a low dose of a P2Y12 agonist like ADP may be necessary to observe full aggregation.
-
-
Data Analysis:
-
Determine the concentration of MRS2365 that induces a half-maximal aggregation response (EC50).
-
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling pathway activated by MRS2365.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing MRS2365 concentration.
Troubleshooting Logic for Low Cellular Response
Caption: Troubleshooting decision tree for a low response to MRS2365.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. MRS 2365 | TargetMol [targetmol.com]
- 4. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 7. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Purinergic Receptor P2Y1 in Spatiotemporal Ca2+ Dynamics in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
MRS2365 trisodium stability in different experimental buffers
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of MRS2365 trisodium (B8492382) in various experimental buffers. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable use of this potent and selective P2Y1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting MRS2365 trisodium?
A1: this compound is soluble in water. For experimental use, it is recommended to prepare stock solutions in high-quality sterile, nuclease-free water. Some suppliers may provide the compound pre-dissolved in water.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: The solid form of this compound should be stored at -80°C. Once reconstituted in water, it is advisable to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of stock solutions at -80°C is generally good, but for long-term storage, it is recommended to consult the manufacturer's datasheet.
Q3: What is the expected stability of this compound in common experimental buffers like PBS, TRIS, or HEPES?
A3: Currently, there is limited publicly available quantitative data on the stability of this compound in specific experimental buffers. As a nucleotide analog, its stability can be influenced by pH, temperature, and the presence of enzymes like phosphatases in biological preparations. Generally, nucleotide analogs are most stable in neutral pH ranges (around 6.8-7.4). At more extreme pH values, the rate of hydrolysis of the phosphate (B84403) groups may increase. For critical experiments, it is highly recommended to perform a stability study in your specific experimental buffer and conditions. A detailed protocol for such a study is provided below.
Q4: Can I expect degradation of this compound in my cell culture medium?
A4: Cell culture media are complex mixtures that may contain components that can affect the stability of MRS2365. Furthermore, if you are working with cell cultures, ectonucleotidases present on the cell surface can enzymatically degrade the compound. It is advisable to perform pilot experiments to determine the effective concentration and stability of MRS2365 in your specific cell culture system and timeframe.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure of MRS2365 as a purine (B94841) nucleotide analog, the primary degradation pathways are likely to involve the hydrolysis of the diphosphate (B83284) group. This can lead to the formation of the corresponding monophosphate and nucleoside derivatives. Other potential degradation pathways include deamination or cleavage of the glycosidic bond that connects the purine base to the ribose-like moiety.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of MRS2365 in the experimental buffer. | Perform a stability study of MRS2365 in your buffer at the experimental temperature and duration. Prepare fresh solutions of MRS2365 for each experiment. Consider the presence of ectonucleotidases in cell-based assays and adjust incubation times accordingly. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method such as UV spectroscopy or HPLC. | |
| Adsorption of the compound to plasticware. | Use low-binding microplates and pipette tips, especially for low-concentration solutions. | |
| Precipitation observed when diluting the stock solution. | The solubility limit of MRS2365 has been exceeded in the final buffer. | Ensure the final concentration is within the solubility limits for your specific buffer. If using a co-solvent for an intermediate dilution step, ensure the final concentration of the co-solvent is compatible with your assay and does not cause precipitation. |
| High background signal or unexpected off-target effects. | Presence of degradation products that may have biological activity. | Characterize the purity of your MRS2365 solution using HPLC before use. If degradation is observed, purify the compound or obtain a fresh batch. |
| Contamination of the stock solution. | Ensure that stock solutions are prepared and stored under sterile conditions to prevent microbial growth, which can lead to degradation. |
Quantitative Data Summary
Table 1: Example Stability of this compound (10 µM) in Different Buffers at 37°C
| Buffer (pH 7.4) | Time (hours) | % Remaining MRS2365 |
| PBS | 0 | 100 |
| 2 | 98.5 | |
| 6 | 95.2 | |
| 24 | 85.1 | |
| TRIS | 0 | 100 |
| 2 | 99.1 | |
| 6 | 97.5 | |
| 24 | 90.3 | |
| HEPES | 0 | 100 |
| 2 | 99.5 | |
| 6 | 98.2 | |
| 24 | 92.8 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Buffers
This protocol describes a method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Experimental buffers (e.g., PBS, TRIS, HEPES, adjusted to the desired pH)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium (B1175870) acetate (B1210297) or other suitable buffer for the mobile phase
-
HPLC system with a UV detector (detection at ~260 nm) and a suitable C18 column
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of MRS2365 Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in sterile, nuclease-free water.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final desired concentration (e.g., 10 µM) in each of the experimental buffers to be tested.
-
-
Incubation:
-
Aliquot the test solutions into separate vials for each time point.
-
Incubate the vials at the desired experimental temperature (e.g., room temperature, 37°C).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial for each buffer.
-
Immediately stop any further degradation by freezing the sample at -80°C or by immediate analysis. The T=0 sample should be processed immediately after preparation.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase gradient to separate MRS2365 from its potential degradation products. A common mobile phase for nucleotide analysis is a gradient of ammonium acetate buffer and acetonitrile.
-
Inject the samples from each time point into the HPLC system.
-
Monitor the elution profile at a wavelength of approximately 260 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to MRS2365 based on its retention time from the T=0 sample.
-
Integrate the peak area of MRS2365 for each time point.
-
Calculate the percentage of MRS2365 remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of remaining MRS2365 against time to determine the stability profile.
-
Visualizations
Signaling Pathway of P2Y1 Receptor
Caption: P2Y1 Receptor Signaling Pathway
Experimental Workflow for Stability Assessment
Caption: Workflow for MRS2365 Stability Study
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting Inconsistent Results
issues with MRS2365 trisodium solubility and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of MRS2365 trisodium (B8492382) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MRS2365 trisodium?
A1: The primary recommended solvent for this compound is high-purity water. Several suppliers provide this compound pre-dissolved in water, typically at a concentration of 10 mM.[1][2] However, if you encounter solubility issues with the lyophilized powder, other strategies can be employed.
Q2: My this compound is not dissolving completely in water. What should I do?
A2: If you experience difficulty dissolving this compound in water, sonication can be a useful technique to aid dissolution.[3] It is recommended to use a bath sonicator to avoid potential degradation of the compound. If solubility issues persist, preparing a concentrated stock solution in an alternative solvent may be necessary.
Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?
A3: Yes, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common strategy for compounds that are difficult to dissolve in aqueous solutions. This stock can then be serially diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting the biological system.
Q4: What is the recommended storage condition for this compound solutions?
A4: Lyophilized this compound should be stored at -80°C.[1][2] Once dissolved, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. While specific stability data for this compound in various buffers is not extensively published, studies on other trisodium salts, like trisodium citrate (B86180), have shown good stability in aqueous solutions when stored properly.[4][5][6]
Q5: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous media, often called "crashing out," is a common issue with compounds prepared as concentrated stocks in organic solvents. To mitigate this, it is recommended to perform a serial dilution. First, dilute your concentrated stock into a smaller volume of pre-warmed (37°C) media, and then add this intermediate dilution to the final volume of your experimental media with gentle mixing. Adding the compound dropwise while vortexing can also help.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
-
Potential Cause: Inconsistent dissolution or precipitation of this compound.
-
Recommended Solution:
-
Ensure complete dissolution of the compound before each experiment. Visually inspect the solution for any particulates.
-
If using a stock solution, vortex it gently before taking an aliquot.
-
Perform a solubility test in your specific experimental buffer to determine the maximum soluble concentration before starting your experiments.
-
Issue 2: Compound Inactivity or Reduced Potency
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Recommended Solution:
-
Always use freshly prepared solutions or properly stored aliquots that have not undergone multiple freeze-thaw cycles.
-
When preparing solutions, use high-purity water or buffers to avoid contaminants that could degrade the compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source | Notes |
| Water | Soluble at 10 mM | R&D Systems, Tocris Bioscience[1][2] | Some suppliers provide the compound pre-dissolved at this concentration. |
| Water | < 10 mM | TargetMol[3] | Sonication is recommended to aid dissolution.[3] |
| Aqueous Buffers | Not specified | - | Solubility may vary depending on the pH and composition of the buffer. It is advisable to perform a solubility test in your specific buffer system. |
| DMSO | Soluble | General Practice | A common solvent for creating concentrated stock solutions of organic molecules. The exact solubility limit is not specified, but it is expected to be significantly higher than in water. |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (lyophilized powder)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of water required to achieve a 10 mM concentration based on the amount of this compound in the vial. The molecular weight of this compound is 549.28 g/mol .[1]
-
Add the calculated volume of sterile water to the vial.
-
Gently vortex the vial for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Mandatory Visualization
Caption: P2Y1 Receptor Signaling Pathway Activation by MRS2365.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of trisodium citrate and gentamicin solution for catheter locks after storage in plastic syringes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM trisodium citrate solutions stored in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Platelet Aggregation Studies with MRS2365
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing MRS2365 in platelet aggregation studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your platelet aggregation experiments with MRS2365.
| Issue | Potential Cause | Recommended Action |
| No or minimal platelet shape change observed upon addition of MRS2365. | Degraded MRS2365: MRS2365 solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh MRS2365 solutions for each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[1] |
| Low Platelet Reactivity: Platelets from certain donors may exhibit lower sensitivity to P2Y1 agonists. | Screen multiple healthy donors who have abstained from anti-platelet medications for at least 10 days.[2] | |
| Incorrect MRS2365 Concentration: The final concentration of MRS2365 in the platelet-rich plasma (PRP) may be too low. | Verify the dilution calculations and ensure the final concentration is within the effective range for inducing shape change (typically in the nanomolar range). | |
| Variability in the magnitude of platelet shape change between experiments. | Inconsistent Platelet Count: Variation in the platelet count of the PRP can affect the aggregation response. | Standardize the platelet count of your PRP for all experiments, typically adjusting to 200-300 x 10⁹/L using autologous platelet-poor plasma (PPP).[3] |
| Pre-analytical Variables: Inconsistencies in blood collection, processing, or storage can introduce variability. | Strictly adhere to a standardized protocol for blood collection (e.g., consistent needle gauge, avoiding tissue factor contamination), centrifugation (speed and time), and PRP handling.[1][2] | |
| No platelet aggregation observed after adding MRS2365 and a co-agonist (e.g., epinephrine). | MRS2365-induced P2Y1 Receptor Desensitization: Prolonged pre-incubation with MRS2365 can lead to rapid desensitization of the P2Y1 receptor, rendering it unresponsive to further stimulation.[4] | Optimize the pre-incubation time with MRS2365. A short pre-incubation (e.g., 2 minutes) is often sufficient to study desensitization without completely ablating the aggregation response to a subsequent agonist.[4] |
| Insufficient Co-agonist Concentration: The concentration of the co-agonist (e.g., epinephrine, low-dose ADP) may be too low to induce a full aggregatory response in conjunction with P2Y1 activation. | Perform a dose-response curve for the co-agonist in the presence of a fixed concentration of MRS2365 to determine the optimal concentration. | |
| High background noise or spontaneous platelet aggregation. | Platelet Activation During Preparation: Platelets may have been activated during blood collection or PRP preparation. | Ensure minimal stasis during venipuncture and gentle handling of blood samples. Use appropriate anticoagulants (e.g., 3.2% sodium citrate) and adhere to validated centrifugation protocols.[2] |
| Contaminated Reagents or Glassware: Contaminants can activate platelets. | Use high-purity reagents and thoroughly clean all glassware. It is advisable to use plastic labware where possible to minimize platelet activation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRS2365 in platelet aggregation studies?
A1: MRS2365 is a potent and highly selective agonist for the P2Y1 purinergic receptor on platelets.[4][5][6] Activation of the Gq-coupled P2Y1 receptor by MRS2365 primarily induces platelet shape change and intracellular calcium mobilization.[3] On its own, MRS2365 does not typically cause significant platelet aggregation.[4] Full aggregation requires the co-activation of another signaling pathway, often the Gi-coupled P2Y12 receptor (e.g., with low-dose ADP) or the α2A-adrenergic receptor (with epinephrine).[4]
Q2: Why am I only observing platelet shape change and not aggregation with MRS2365 alone?
A2: This is the expected result. MRS2365 selectively activates the P2Y1 receptor, which is responsible for initiating platelet shape change and a weak, reversible aggregation.[4] Sustained, irreversible aggregation requires the simultaneous activation of the P2Y12 receptor, which stabilizes the platelet aggregates.[7] To achieve full aggregation with MRS2365, it must be used in combination with a P2Y12 agonist or another agonist that activates a complementary signaling pathway.[4]
Q3: What is P2Y1 receptor desensitization and how can I study it with MRS2365?
A3: P2Y1 receptor desensitization is a process where the receptor becomes less responsive to an agonist after initial activation. MRS2365 is a valuable tool to study this phenomenon because of its high selectivity.[4] By pre-incubating platelets with MRS2365 for a defined period, you can induce desensitization of the P2Y1 receptor. The extent of desensitization can then be quantified by measuring the reduced aggregation response to a subsequent challenge with a P2Y1 agonist like ADP.[4]
Q4: What are the recommended concentrations of MRS2365 to use in my experiments?
A4: The optimal concentration of MRS2365 can vary depending on the specific application and the responsiveness of the donor platelets. However, based on published data, the following ranges can be used as a starting point:
-
P2Y1 Receptor Activation/Shape Change: EC₅₀ is approximately 0.4 nM.[5][6]
-
P2Y1 Receptor Desensitization Studies: An EC₅₀ of 34 nM has been reported for the inhibitory effect of MRS2365 on subsequent ADP-induced aggregation.[4]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters for MRS2365 in human platelet studies.
Table 1: Potency of MRS2365 at the P2Y1 Receptor
| Parameter | Value | Reference |
| EC₅₀ for P2Y1 Receptor Activation | 0.4 nM | [5][6] |
Table 2: MRS2365 in P2Y1 Receptor Desensitization Studies
| Parameter | Value | Condition | Reference |
| EC₅₀ for Inhibition of ADP-induced Aggregation | 34 nM | Pre-incubation with MRS2365 for 2 minutes | [4] |
Experimental Protocols
Detailed Protocol for Light Transmission Aggregometry (LTA) using MRS2365
This protocol outlines the procedure for studying MRS2365-induced platelet shape change and its effect on co-agonist-induced platelet aggregation using LTA.
1. Materials
-
MRS2365 stock solution (e.g., 1 mM in saline, stored at -20°C)
-
Co-agonist stock solution (e.g., epinephrine, ADP)
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[2]
-
3.2% Sodium Citrate (B86180) tubes
-
Saline solution (0.9% NaCl)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
2. Methods
2.1. Blood Collection and PRP/PPP Preparation
-
Collect whole blood via venipuncture into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).[2]
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[3]
-
Carefully aspirate the upper PRP layer and transfer it to a polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[3]
-
Adjust the platelet count of the PRP to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP.[1]
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.[1]
2.2. Platelet Aggregation Assay
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP.[1]
-
Pipette a specific volume of the adjusted PRP (e.g., 450 µL) into the aggregometer cuvettes containing a magnetic stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).
2.3. Experimental Procedure for MRS2365
-
To study MRS2365-induced shape change:
-
Add a small volume (e.g., 5 µL) of the desired concentration of MRS2365 to the PRP.
-
Record the change in light transmittance for 5-10 minutes to observe the shape change profile.
-
-
To study the synergistic effect of MRS2365 with a co-agonist:
-
Add a small volume of MRS2365 to the PRP.
-
After a short pre-incubation (e.g., 1-2 minutes), add the co-agonist (e.g., epinephrine).
-
Record the aggregation for at least 5 minutes.
-
-
To study P2Y1 receptor desensitization:
-
Pre-incubate the PRP with MRS2365 for a specific duration (e.g., 2 minutes).[4]
-
Add a P2Y1 agonist (e.g., ADP) and record the aggregation response.
-
Compare the aggregation response to a control where PRP was pre-incubated with saline instead of MRS2365.
-
Mandatory Visualizations
Signaling Pathway of MRS2365
Caption: MRS2365 selectively activates the P2Y1 receptor, leading to platelet shape change.
Experimental Workflow for a Platelet Aggregation Study with MRS2365
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
interpreting unexpected results in MRS2365 trisodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2365 trisodium (B8492382), a potent and selective P2Y1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is MRS2365 trisodium and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the P2Y1 purinergic receptor.[1][2][3] Its primary mechanism of action is to bind to and activate the Gq-coupled P2Y1 receptor, which in turn stimulates phospholipase C (PLC) and leads to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in a rise in intracellular calcium concentration.
Q2: What is the selectivity profile of MRS2365?
MRS2365 exhibits high selectivity for the P2Y1 receptor. It displays no significant activity at P2Y12 receptors and has very low agonist activity at P2Y13 receptors, especially at concentrations up to 1 μM.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -80°C.[1] It is soluble in water and is often supplied pre-dissolved at a concentration of 10mM.[1][2] For experimental use, it is recommended to prepare fresh dilutions from a stock solution.
Troubleshooting Guide for Unexpected Results
Issue 1: Diminished or No Response After Repeated Applications of MRS2365
Question: I observed a robust initial response to MRS2365, but subsequent applications in the same experiment resulted in a significantly weaker response or no response at all. What could be the cause?
Answer: This phenomenon is likely due to the rapid desensitization of the P2Y1 receptor, which is a known characteristic of MRS2365's activity.[4] Pre-activation of the P2Y1 receptor with MRS2365 can lead to a marked loss of the cell's or tissue's capacity to respond to subsequent stimulation by ADP or other P2Y1 agonists.[4]
Troubleshooting Steps:
-
Experimental Design: In your experimental protocol, incorporate sufficient washout periods between applications of MRS2365 to allow for receptor re-sensitization. The duration of this washout period may need to be determined empirically for your specific system.
-
Single Application: If possible, design your experiments to measure the effects of a single application of MRS2365.
-
Concentration-Response Curve: When generating a concentration-response curve, use a cumulative addition approach with caution, as receptor desensitization may affect the results. A non-cumulative approach, where each concentration is tested on a separate, naive preparation, is preferable.
Issue 2: Inconsistent Results Across Different Experimental Days
Question: My experimental results with MRS2365 are highly variable from one day to the next. What are the potential sources of this inconsistency?
Answer: Inconsistent results can stem from several factors related to the preparation and handling of MRS2365, as well as the stability of the compound.
Troubleshooting Steps:
-
Fresh Dilutions: Always prepare fresh dilutions of MRS2365 from a frozen stock solution for each experiment. Avoid using diluted solutions that have been stored for an extended period, even at 4°C.
-
Stock Solution Aliquots: Aliquot your stock solution of MRS2365 upon receipt to minimize freeze-thaw cycles, which can degrade the compound.
-
Consistent Solvent/Buffer: Ensure that the same solvent or buffer is used to dissolve and dilute MRS2365 in all experiments.
-
Purity Confirmation: The purity of MRS2365 should be ≥98% as confirmed by HPLC.[1] If you suspect contamination or degradation, consider obtaining a new batch of the compound.
Issue 3: Observing Effects Inconsistent with P2Y1 Receptor Activation
Question: I am observing cellular or physiological effects that are not typically associated with P2Y1 receptor signaling. Could MRS2365 be having off-target effects?
Answer: While MRS2365 is highly selective for the P2Y1 receptor, the possibility of off-target effects, particularly at high concentrations, cannot be entirely ruled out.[5][6][7]
Troubleshooting Steps:
-
Concentration Range: Use the lowest effective concentration of MRS2365 possible. The reported EC50 is approximately 0.4 nM, and using concentrations significantly above this may increase the likelihood of off-target effects.[1][2][3]
-
Use of Antagonists: To confirm that the observed effects are mediated by the P2Y1 receptor, pre-incubate your cells or tissue with a selective P2Y1 receptor antagonist, such as MRS2500.[4] If the effects of MRS2365 are blocked by the antagonist, it provides strong evidence for on-target activity.
-
Control Experiments: Include appropriate vehicle controls in your experiments to ensure that the observed effects are not due to the solvent.
Quantitative Data Summary
Table 1: Potency and Selectivity of MRS2365
| Parameter | Value | Receptor | Reference |
| EC50 | 0.4 nM | P2Y1 | [1][2][3] |
| Activity | No activity | P2Y12 | [1][2] |
| Activity | Very low agonist activity (at concentrations up to 1 μM) | P2Y13 | [1][2] |
Experimental Protocols
General Protocol for a Calcium Imaging Experiment in Cell Culture
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and grow to the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Baseline Measurement: Mount the dish on the microscope and acquire a stable baseline fluorescence reading for a few minutes.
-
MRS2365 Application: Prepare a stock solution of MRS2365 in the same physiological buffer. Add the desired final concentration of MRS2365 to the cells while continuously recording the fluorescence.
-
Data Acquisition: Continue recording the fluorescence signal until the response reaches a peak and begins to return to baseline.
-
Data Analysis: Analyze the change in fluorescence intensity over time to quantify the intracellular calcium mobilization in response to MRS2365.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway Activated by MRS2365.
References
- 1. rndsystems.com [rndsystems.com]
- 2. MRS 2365 | CAS:436847-09-5 | Highly potent and selective P2Y1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to store MRS2365 trisodium to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of MRS2365 trisodium (B8492382) to ensure its potency and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should MRS2365 trisodium be stored to maintain its potency?
To maintain the potency of this compound, it should be stored as a powder at -20°C for long-term stability, where it can be viable for up to three years.[1] Once dissolved in a solvent, the solution should be stored at -80°C and is typically stable for up to one year.[1] For short-term storage of aqueous solutions, refrigeration at 4°C is acceptable for a few days, though this is not ideal for preserving maximum potency over extended periods.
Q2: What is the recommended solvent for this compound?
This compound is soluble in water.[2] It is often supplied pre-dissolved in water at a concentration of 10mM.[2] If you have the powdered form, sterile, nuclease-free water is the recommended solvent.
Q3: How should I prepare a working solution of this compound?
To prepare a working solution from a powdered form, it is recommended to first create a concentrated stock solution in sterile water. For example, you can dissolve the powder in water to create a 10 mM stock solution. This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C. When needed for an experiment, a single aliquot can be thawed and diluted to the final working concentration in your desired buffer or media.
Q4: Is it necessary to protect this compound from light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or No Agonist Activity | Improper storage conditions leading to degradation. | Ensure the compound has been stored at the correct temperatures (-20°C for powder, -80°C for solutions).[1] |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Incorrect solvent used for reconstitution. | Use high-purity water to dissolve the compound.[2] | |
| Precipitation of the Compound in Solution | The solution was not properly mixed. | Ensure the compound is fully dissolved by gentle vortexing or sonication if necessary.[1] |
| The storage temperature of the solution was too high. | Store aqueous solutions at -80°C to maintain stability and prevent precipitation.[2] | |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment. |
| Variability in the final concentration of the working solution. | Use calibrated pipettes and ensure accurate dilutions from the stock solution. |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Assays
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial to ensure the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use polypropylene (B1209903) tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution:
-
For your experiment, thaw one aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate assay buffer (e.g., PBS, HBSS).
-
Keep the working solution on ice for the duration of the experiment.
-
Discard any unused portion of the thawed working solution; do not refreeze.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway activated by this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting flowchart for issues with this compound.
References
addressing reproducibility issues in MRS2365 trisodium assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MRS2365 trisodium (B8492382) in their experiments. Our aim is to help you address potential reproducibility issues and ensure the reliability of your results.
Initial Clarification: It is important to note that MRS2365 is a potent and selective agonist of the P2Y1 receptor, not an antagonist. This guide is therefore focused on addressing issues pertinent to agonist-induced assays.
Frequently Asked Questions (FAQs)
Q1: What is MRS2365 and what is its primary mechanism of action?
A1: MRS2365 is a highly potent and selective agonist for the P2Y1 purinergic receptor, with an EC50 of approximately 0.4 nM.[1] It is a chemical analog of 2-MeSADP. The P2Y1 receptor is a Gq protein-coupled receptor (GPCR). Upon activation by MRS2365, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.
Q2: What are the most common assays used to measure the activity of MRS2365?
A2: The most common functional assays for MRS2365 include:
-
Calcium Mobilization Assays: Directly measures the increase in intracellular calcium following P2Y1 receptor activation.[2]
-
Platelet Aggregation Assays: Measures the ability of MRS2365 to induce or potentiate platelet aggregation, a key physiological response mediated by P2Y1.[3]
-
[35S]GTPγS Binding Assays: A membrane-based assay that measures the activation of G proteins, which is an early event in the GPCR signaling cascade.[4]
Q3: Is MRS2365 stable in aqueous solutions?
A3: MRS2365 trisodium salt is soluble in water.[1] For experimental use, it is typically dissolved in an appropriate buffer. While it is designed to be more stable than endogenous agonists like ADP, its stability can be affected by enzymes present in biological samples (e.g., plasma or cell culture media). It is recommended to prepare fresh solutions for each experiment and store stock solutions at -80°C.
Q4: Are there known off-target effects for MRS2365?
A4: While MRS2365 is highly selective for the P2Y1 receptor over other P2Y receptors like P2Y12 and P2Y13, a significant consideration is its rapid metabolism.[1] In both in vitro and in vivo systems, MRS2365 can be dephosphorylated to its nucleoside metabolite, AST-004.[5][6] This metabolite does not act on P2Y1 receptors but is an agonist for adenosine (B11128) A1 and A3 receptors.[5] This can lead to confounding results if the experimental system expresses these adenosine receptors.
Troubleshooting Guide
Issue 1: Lower than Expected Potency or No Response
| Question | Possible Cause | Suggested Solution |
| Why is the observed EC50 for MRS2365 much higher than the reported ~0.4 nM? | Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new stock solution of MRS2365 for each experiment. Store stock solutions in small aliquots at -80°C. |
| Receptor Desensitization: Prolonged exposure to the agonist, even at low concentrations, can lead to rapid desensitization of the P2Y1 receptor, reducing the maximal response in subsequent measurements.[7] | Minimize pre-incubation times with MRS2365. For kinetic assays, measure the initial response immediately after agonist addition. If studying desensitization, carefully control the pre-incubation time and concentration. | |
| Low Receptor Expression: The cell line or primary cells used may have low expression levels of the P2Y1 receptor. | Verify P2Y1 receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line engineered to overexpress the human P2Y1 receptor. | |
| Suboptimal Assay Conditions: Incorrect buffer composition (e.g., low Ca2+), pH, or temperature can affect receptor function. | Ensure that the assay buffer composition is appropriate for P2Y1 receptor activation and the specific assay being performed. Maintain physiological pH and temperature (37°C). |
Issue 2: High Variability and Poor Reproducibility Between Experiments
| Question | Possible Cause | Suggested Solution |
| Why do my dose-response curves vary significantly from day to day? | Metabolism of MRS2365: The rate of conversion to the off-target agonist AST-004 may vary depending on the presence of ectonucleotidases in your cell culture or tissue preparation.[5][6] | If adenosine receptors are present and could interfere, consider adding an adenosine receptor antagonist (e.g., MRS1523 for A3) to confirm that the observed effect is solely through P2Y1. Alternatively, use an assay with a shorter duration to minimize metabolism. |
| Cell Passage Number and Health: GPCR expression and signaling can change as cells are passaged. Cell health can also impact assay performance. | Use cells within a consistent and low passage number range for all experiments.[8] Regularly check cell viability and morphology. | |
| Inconsistent Agonist Exposure Time: Due to rapid P2Y1 desensitization, even small variations in the timing of agonist addition and measurement can lead to different results.[7] | Use automated liquid handling for precise timing of reagent addition, especially in plate-based assays. Standardize all incubation and reading times. | |
| Pipetting Inaccuracy: Inaccurate pipetting can lead to significant errors in the final concentration of MRS2365, especially when preparing serial dilutions of a highly potent compound. | Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step. |
Data Presentation
The following tables summarize key quantitative data for MRS2365 and its primary metabolite, AST-004.
Table 1: Pharmacological Profile of MRS2365
| Parameter | Value | Receptor Target | Reference |
| EC50 | 0.4 nM | Human P2Y1 | [1] |
| Activity at P2Y12 | No significant activity | Human P2Y12 | [1] |
| Activity at P2Y13 | Very low agonist activity | Human P2Y13 | [1] |
| Desensitization EC50 | 34 nM | Human P2Y1 (platelets) | [3] |
Table 2: Pharmacological Profile of Metabolite AST-004
| Parameter | Value | Receptor Target | Reference |
| Ki (binding affinity) | 1590 nM | Human Adenosine A1 | [5] |
| Ki (binding affinity) | 1490 nM | Human Adenosine A3 | [5] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a method for measuring MRS2365-induced calcium mobilization in cells expressing the P2Y1 receptor using a fluorescent calcium indicator.
-
Cell Preparation:
-
The day before the assay, seed cells (e.g., HEK293 or CHO cells stably expressing P2Y1) into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range could be from 1 pM to 1 µM.
-
Place the cell plate into a fluorescence microplate reader equipped with injectors.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the MRS2365 dilutions into the wells and immediately begin kinetic fluorescence measurement for 60-120 seconds.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the MRS2365 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in response to MRS2365.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the light transmission aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.
-
Add the desired concentration of MRS2365 to the cuvette to initiate the response. Note that MRS2365 alone may only induce a shape change; co-stimulation with a Gi-pathway agonist may be needed for full aggregation.[3]
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The aggregation is quantified as the maximum percentage change in light transmission.
-
Dose-response curves can be generated by testing a range of MRS2365 concentrations.
-
Protocol 3: [35S]GTPγS Binding Assay
This is a membrane-based assay to measure G protein activation.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the P2Y1 receptor. Homogenize cells in a hypotonic buffer and isolate the membrane fraction by centrifugation.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of MRS2365 in an assay buffer (containing HEPES, MgCl2, and NaCl).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding against the logarithm of the MRS2365 concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for MRS2365 Assays.
Caption: General Experimental Workflow for MRS2365 Functional Assays.
References
- 1. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Roles of the Adenosine A3 Receptor Agonist AST-004 in Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitization of endothelial P2Y1 receptors by PKC-dependent mechanisms in pressurized rat small mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: MRS2365 and P2Y1 Receptor Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for tachyphylaxis with repeated application of MRS2365, a potent and selective P2Y₁ receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is MRS2365 and what is its primary mechanism of action?
MRS2365 is a highly potent and selective agonist for the P2Y₁ purinergic receptor, with an EC₅₀ of approximately 0.4 nM.[1][2] It shows minimal to no activity at P2Y₁₂ or P2Y₁₃ receptors.[1] The P2Y₁ receptor is a Gq-coupled receptor.[3] Upon activation by an agonist like MRS2365, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[4][5]
Q2: Does repeated application of MRS2365 lead to tachyphylaxis?
Yes, studies have consistently shown that MRS2365 induces rapid desensitization, or tachyphylaxis, of the P2Y₁ receptor.[3] This is a form of homologous desensitization, where the receptor's response to the agonist attenuates over time with repeated or continuous exposure.
Q3: What is the proposed mechanism of MRS2365-induced P2Y₁ receptor tachyphylaxis?
The desensitization of the P2Y₁ receptor is primarily dependent on the activity of Protein Kinase C (PKC), which is activated downstream of the P2Y₁ receptor itself.[4][6] This suggests a negative feedback loop where receptor activation leads to the activation of a kinase that then dampens the receptor's signaling. Phosphorylation of serine and threonine residues on the C-terminal tail of the P2Y₁ receptor is critical for this desensitization process.[5][7] Unlike many other G protein-coupled receptors, the desensitization of the P2Y₁ receptor appears to be largely independent of G protein-coupled receptor kinases (GRKs).[4][6]
Q4: How quickly does this tachyphylaxis occur?
The desensitization is rapid. In studies using washed human and mouse platelets, pre-treatment with 3 µM MRS2365 resulted in a time-dependent loss of response to subsequent ADP challenge, with a half-life (t₁/₂) of approximately 18.72 seconds for human platelets and 21.25 seconds for mouse platelets.[5]
Troubleshooting Guide
Problem 1: I am not observing tachyphylaxis with repeated MRS2365 application.
-
Possible Cause 1: Agonist Concentration is Too Low.
-
Solution: Ensure that the concentration of MRS2365 is sufficient to induce a robust initial response and subsequent desensitization. The EC₅₀ for the inhibitory effect of MRS2365 on ADP-induced aggregation (indicative of desensitization) has been reported to be 34 nM.[3] Consider performing a concentration-response curve to determine the optimal concentration for your experimental system.
-
-
Possible Cause 2: Insufficient Pre-incubation Time.
-
Solution: Tachyphylaxis is time-dependent. A 2-minute pre-incubation with MRS2365 has been shown to cause a significant rightward shift in the ADP concentration-effect curve.[3] Ensure your pre-incubation period is adequate. Refer to the time-course data in Table 1 for guidance.
-
-
Possible Cause 3: Experimental Model.
-
Solution: The expression and regulation of P2Y₁ receptors can vary between cell types and tissues. While tachyphylaxis is well-documented in platelets,[3] confirm that your experimental model expresses P2Y₁ receptors and is capable of undergoing desensitization. A study using a knock-in mouse with a P2Y₁ receptor variant that cannot be phosphorylated showed a lack of desensitization, highlighting the importance of the receptor's C-terminus.[5][7]
-
Problem 2: High variability in the magnitude of tachyphylaxis between experiments.
-
Possible Cause 1: Inconsistent Agonist Stability.
-
Solution: A study has shown that MRS2365 is unstable in heparin-prepared plasma, but stable in EDTA-prepared plasma.[8] The choice of anticoagulant and the composition of your experimental buffer can significantly impact the effective concentration of the agonist. Ensure consistent sample handling and buffer preparation.
-
-
Possible Cause 2: Variable Cell Health or Density.
-
Solution: Ensure that your cells (e.g., platelets) are healthy and used at a consistent density across experiments. Poor cell viability can lead to inconsistent responses.
-
-
Possible Cause 3: Inconsistent Timing.
-
Solution: The kinetics of desensitization are rapid.[5] Use precise timing for agonist addition, incubation, and washout steps to ensure reproducibility.
-
Quantitative Data Summary
Table 1: Time-Course of MRS2365-Induced P2Y₁ Receptor Desensitization in Platelets
| Species | MRS2365 Concentration | Pre-treatment Time | Outcome Measure | Result | Reference |
| Human | 3 µM | 0-120 seconds | Rate of aggregation (impedance) in response to 10 µM ADP | t₁/₂ = 18.72 seconds | [5] |
| Mouse | 3 µM | 0-120 seconds | Rate of aggregation (impedance) in response to 10 µM ADP | t₁/₂ = 21.25 seconds | [5] |
Table 2: Effect of MRS2365 Pre-activation on ADP-Induced Platelet Aggregation
| MRS2365 Pre-activation | Subsequent Agonist | Outcome Measure | Result | Reference |
| 2 minutes | ADP | Concentration-effect curve for platelet aggregation | >20-fold rightward shift | [3] |
| Not specified (EC₅₀ for effect) | ADP | Inhibition of platelet aggregation | EC₅₀ = 34 nM | [3] |
| 2 minutes (1 µM or 3 µM) | ADP | Platelet aggregation | Weakened | [1][2] |
Detailed Experimental Protocols
Protocol 1: Assessment of P2Y₁ Receptor Tachyphylaxis in Washed Platelets via Aggregometry
This protocol is adapted from methodologies described in the literature for measuring agonist-induced desensitization of P2Y₁ receptors in platelets.[3][5]
1. Preparation of Washed Platelets: a. Collect whole blood into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose or EDTA). Note the instability of MRS2365 with heparin.[8] b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). c. Add prostaglandin (B15479496) E₁ (PGE₁) to the PRP to prevent platelet activation during subsequent steps. d. Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets. e. Resuspend the platelet pellet gently in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to degrade any residual ADP. f. Adjust the platelet concentration to the desired level for your aggregometer (e.g., 2-3 x 10⁸ platelets/mL).
2. Induction of Tachyphylaxis: a. Pre-warm the washed platelet suspension to 37°C. b. Add MRS2365 at the desired concentration (e.g., 3 µM) to the platelet suspension and incubate for a specific duration (e.g., 2 minutes, or for a time-course experiment, varying times from 0 to 120 seconds).
3. Measurement of Response: a. Place the platelet suspension in an aggregometer. b. Add a challenging agonist, such as ADP (e.g., 10 µM), to induce platelet aggregation. c. Record the aggregation response (e.g., via impedance or light transmission) according to the instrument's instructions.
4. Data Analysis: a. For a time-course experiment, plot the aggregation response (e.g., maximal rate of aggregation) as a percentage of the response at time zero (no pre-incubation with MRS2365) against the pre-incubation time. b. For a concentration-response experiment, compare the ADP concentration-response curve in the presence and absence of MRS2365 pre-incubation to determine the fold-shift.
Visualizations
Caption: P2Y₁ receptor signaling and desensitization pathway.
Caption: Experimental workflow for assessing tachyphylaxis.
Caption: Logical diagram for troubleshooting tachyphylaxis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Enzymatic Degradation of MRS2365 in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of the P2Y1 receptor agonist, MRS2365, during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRS2365 and why is its stability a concern?
A1: MRS2365 is a potent and highly selective agonist for the P2Y1 receptor, a member of the P2Y family of purinergic receptors.[1][2][3][4] Its selectivity makes it a valuable tool for studying P2Y1-mediated physiological and pathological processes.[2] However, like other nucleotide-based molecules, MRS2365 is susceptible to enzymatic degradation in biological samples. This instability can lead to a decrease in the effective concentration of the agonist, resulting in inaccurate or misleading experimental outcomes.[5][6]
Q2: What is the primary pathway of MRS2365 degradation?
A2: The primary degradation pathway for MRS2365 is enzymatic dephosphorylation.[5] Extracellular enzymes known as ectonucleotidases hydrolyze the phosphate (B84403) groups from the molecule.[7][8] This process converts MRS2365 into its corresponding nucleoside metabolite, AST-004.[5][6]
Q3: What are ectonucleotidases and which ones are relevant to MRS2365 degradation?
A3: Ectonucleotidases are cell surface-bound or soluble enzymes that hydrolyze extracellular nucleotides.[7][8][9] The main families involved in the degradation of purinergic signaling molecules are:
-
Ectonucleoside triphosphate diphosphohydrolases (NTPDases): This family, which includes CD39, can hydrolyze ATP and ADP.[7][8]
-
Ecto-5'-nucleotidase (CD73): This enzyme primarily converts AMP to adenosine (B11128).[9][10]
-
Alkaline Phosphatases (ALPs): These enzymes can also contribute to dephosphorylation.[7]
The degradation of MRS2365, an ADP analog, is primarily mediated by these enzymes, which sequentially remove its phosphate groups.[5]
Q4: What are the experimental consequences of MRS2365 degradation?
A4: The enzymatic degradation of MRS2365 has two major experimental consequences:
-
Reduced Potency: As MRS2365 is degraded, its concentration decreases, leading to an underestimation of its potency (a rightward shift in the concentration-response curve) at the P2Y1 receptor.[11]
-
Off-Target Effects: The primary metabolite of MRS2365, AST-004, is an agonist for A1 and A3 adenosine receptors.[5][6] This means that the observed biological effects could be a combination of P2Y1 receptor activation by MRS2365 and adenosine receptor activation by its metabolite, confounding the interpretation of results.[5][6] In some in vivo models, the observed effects of MRS2365 administration have been attributed to the action of its metabolite AST-004 rather than P2Y1 activation itself.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of MRS2365 in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic degradation by ectonucleotidases present on the cell surface or in serum-containing media. | 1. Pre-incubate cells with a broad-spectrum ectonucleotidase inhibitor cocktail (see Experimental Protocols).2. Use serum-free media for the duration of the experiment if possible.3. Include a chelating agent like EDTA (1 mM) in the assay buffer to inhibit divalent cation-dependent ectonucleotidases.[5][6] | Increased potency and more consistent dose-response curves for MRS2365. |
| High expression of specific ectonucleotidases (e.g., CD39, CD73) by the cell line. | 1. Characterize the expression of key ectonucleotidases in your cell model using techniques like flow cytometry or western blotting.2. If expression is high, consider using more specific inhibitors in addition to a general cocktail (see table below). | A more targeted approach to inhibiting degradation, leading to more reliable results. |
| Instability of MRS2365 in the assay buffer. | 1. Prepare fresh solutions of MRS2365 for each experiment.2. Ensure the pH and ionic strength of the buffer are optimal for MRS2365 stability. | Consistent results across experiments. |
Issue 2: Suspected off-target effects confounding experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of adenosine receptors by the MRS2365 metabolite, AST-004. | 1. Co-incubate with a selective A1 receptor antagonist (e.g., DPCPX) and/or an A3 receptor antagonist (e.g., MRS1523).2. Directly test the effect of AST-004 in your assay system to understand its contribution to the observed phenotype. | If the effect of MRS2365 is attenuated by adenosine receptor antagonists, it indicates a significant contribution from its metabolite. |
| Non-specific binding or activation of other P2Y receptors at high concentrations. | 1. Perform concentration-response curves and ensure that the concentrations of MRS2365 used are within the selective range for the P2Y1 receptor (EC50 = 0.4 nM).[1][3][4]2. Use a selective P2Y1 receptor antagonist, such as MRS2500, to confirm that the observed effect is indeed mediated by the P2Y1 receptor.[12] | Confirmation that the observed effects are specifically due to P2Y1 receptor activation. |
Quantitative Data Summary
Table 1: Common Ectonucleotidase Inhibitors for In Vitro Assays
| Inhibitor | Target Enzyme(s) | Typical Working Concentration | Reference |
| ARL 67156 | NTPDases (e.g., CD39) | 10-100 µM | [13] |
| POM-1 | NTPDases (e.g., CD39) | 10-100 µM | [13] |
| α,β-methylene ADP (APCP) | Ecto-5'-nucleotidase (CD73) | 10-100 µM | N/A |
| Levamisole | Alkaline Phosphatases (non-specific) | 1-10 mM | N/A |
| EDTA | Divalent cation-dependent enzymes | 1-5 mM | [5][6] |
Note: Optimal concentrations may vary depending on the cell type and experimental conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Assessing MRS2365 Stability in a Biological Sample
-
Sample Preparation: Prepare your biological sample (e.g., cell culture supernatant, plasma, whole blood) according to your standard protocol.
-
Incubation: Spike the sample with a known concentration of MRS2365 (e.g., 1 µM). As a control, spike a simple buffer (e.g., PBS) with the same concentration.
-
Time Course: Incubate the samples at the relevant experimental temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately stop enzymatic activity in the collected aliquots. This can be achieved by adding a strong acid (e.g., perchloric acid) or a solution of EDTA, or by heat inactivation, followed by centrifugation to pellet proteins.
-
Quantification: Analyze the concentration of remaining MRS2365 and the appearance of its metabolite, AST-004, in the supernatant using a suitable analytical method such as LC-MS/MS.
-
Data Analysis: Plot the concentration of MRS2365 and AST-004 over time to determine the rate of degradation.
Protocol 2: General Protocol for Inhibiting MRS2365 Degradation in a Cell-Based Assay
-
Prepare Inhibitor Cocktail: Prepare a stock solution of a broad-spectrum ectonucleotidase inhibitor cocktail. A common combination includes ARL 67156 (50 µM), APCP (50 µM), and Levamisole (1 mM).
-
Cell Culture: Plate and culture your cells according to your standard protocol.
-
Pre-incubation: Prior to adding MRS2365, wash the cells with a serum-free, phosphate-free buffer. Pre-incubate the cells with the inhibitor cocktail in the assay buffer for 15-30 minutes at the experimental temperature.
-
Agonist Stimulation: Add varying concentrations of MRS2365 to the cells in the continued presence of the inhibitor cocktail.
-
Assay Readout: Proceed with your downstream assay to measure the biological response (e.g., calcium mobilization, inositol (B14025) phosphate accumulation, platelet aggregation).
-
Controls: Include control wells with MRS2365 but without the inhibitor cocktail to assess the impact of the inhibitors. Also, include vehicle controls for both the agonist and the inhibitors.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. A fusion protein of the human P2Y(1) receptor and NTPDase1 exhibits functional activities of the native receptor and ectoenzyme and reduced signaling responses to endogenously released nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating P2Y1 Receptor Activation: A Comparative Guide to MRS2365 and MRS2500
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key pharmacological tools used to validate the activation of the P2Y1 purinergic receptor: the potent and selective agonist MRS2365 and the high-affinity antagonist MRS2500. The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in various physiological processes, most notably platelet aggregation and thrombosis. Understanding its function through the use of specific modulators is paramount for basic research and the development of novel therapeutics.
Probing the P2Y1 Receptor: Agonist vs. Antagonist
Validation of P2Y1 receptor activation relies on the precise use of chemical probes that can selectively stimulate or inhibit its function. MRS2365 serves as a powerful tool to mimic the effects of the endogenous ligand ADP, thereby activating the receptor and its downstream signaling pathways. Conversely, MRS2500 is employed to block the receptor, preventing its activation by agonists and thus elucidating the specific contributions of the P2Y1 receptor to a biological response.
MRS2365 is a potent and selective agonist for the P2Y1 receptor, with a reported EC50 value of 0.4 nM.[1][2] Its high affinity and selectivity make it an invaluable tool for studying the consequences of P2Y1 receptor activation in various experimental systems. It has been shown to induce platelet shape change, a hallmark of P2Y1 activation.[3]
MRS2500 is a potent and selective antagonist of the P2Y1 receptor.[4] It competitively inhibits the binding of agonists like ADP and MRS2365, effectively blocking receptor activation.[3] Studies have demonstrated its ability to inhibit ADP-induced platelet aggregation with an IC50 value of 0.95 nM.[5] In animal models, MRS2500 has been shown to have strong antithrombotic activity.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for MRS2365 and MRS2500, providing a clear comparison of their potency and efficacy in modulating P2Y1 receptor activity.
| Compound | Action | Parameter | Value | Assay System | Reference |
| MRS2365 | Agonist | EC50 | 0.4 nM | P2Y1 receptor activation | [1][2] |
| MRS2365 | Agonist | EC50 | 34 nM | Inhibition of ADP-induced aggregation (desensitization) | [3][7] |
| MRS2365 | Agonist | EC50 | 5.28 ± 1.96 nM | Intracellular calcium mobilization in PC-3 cells | [8] |
| MRS2500 | Antagonist | IC50 | 0.95 nM | Inhibition of ADP-induced human platelet aggregation | [5] |
| MRS2500 | Antagonist | Kd | 1.2 nM | Binding to human P2Y1 receptor in Sf9 cell membranes | [9] |
| MRS2500 | Antagonist | Kd | 0.61 nM | Binding to intact human platelets | [9] |
Signaling Pathways and Experimental Logic
The activation of the P2Y1 receptor by an agonist such as MRS2365 initiates a cascade of intracellular events. The logical relationship between the agonist, antagonist, and the receptor is fundamental to designing and interpreting experiments aimed at validating P2Y1 receptor function.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key experiments used to validate P2Y1 receptor activation with MRS2365 and MRS2500.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
3. Aggregation Measurement:
-
Pre-warm PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
To test the antagonist effect, pre-incubate the PRP with desired concentrations of MRS2500 for a specified time.
-
Initiate aggregation by adding the agonist (MRS2365 or ADP) at various concentrations.
-
Record the change in light transmittance for 5-10 minutes to measure the aggregation response.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2Y1 receptor activation.
1. Cell Preparation:
-
Use either primary cells endogenously expressing the P2Y1 receptor (e.g., platelets) or a cell line transfected with the human P2Y1 receptor (e.g., HEK293T or PC-3 cells).[4][8]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Calcium Measurement:
-
Wash the cells to remove excess dye and resuspend them in a suitable buffer.
-
Place the cell suspension in a fluorometer or use a fluorescence microscope equipped for calcium imaging.
-
Establish a baseline fluorescence reading.
-
To assess antagonist activity, pre-incubate the cells with MRS2500.
-
Add MRS2365 at various concentrations to stimulate the P2Y1 receptor.
-
Record the changes in fluorescence intensity over time, which correspond to changes in [Ca²⁺]i.
Protocol 3: Radioligand Binding Assay
This protocol details the direct measurement of ligand binding to the P2Y1 receptor using a radiolabeled antagonist, such as [³²P]MRS2500 or [¹²⁵I]MRS2500.[7][9]
1. Membrane Preparation:
-
Prepare cell membranes from tissues or cultured cells expressing the P2Y1 receptor.
2. Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist ([³²P]MRS2500 or [¹²⁵I]MRS2500).
-
For competition binding experiments, add increasing concentrations of unlabeled ligands (MRS2365 or MRS2500).
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the competing ligands.
Conclusion
The selective P2Y1 receptor agonist MRS2365 and antagonist MRS2500 are indispensable tools for the pharmacological validation of this important receptor. Their high potency and selectivity allow for the precise dissection of P2Y1-mediated signaling pathways and physiological functions. The combination of in vitro functional assays, such as platelet aggregation and calcium mobilization, with direct binding studies provides a robust framework for characterizing the role of the P2Y1 receptor in health and disease, and for the screening and development of novel therapeutic agents targeting this receptor.
References
- 1. scite.ai [scite.ai]
- 2. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of MRS2365 and 2-MeSADP on Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two critical purinergic receptor agonists, MRS2365 and 2-methylthioadenosine (B1229828) diphosphate (B83284) (2-MeSADP), and their respective effects on platelet function. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs in the study of hemostasis, thrombosis, and the development of antiplatelet therapies.
Introduction to MRS2365 and 2-MeSADP
Adenosine diphosphate (ADP) is a key mediator of platelet activation, exerting its effects through two main P2Y G-protein coupled receptors: P2Y1 and P2Y12.[1] The synergistic activation of both receptors is essential for a complete and sustained platelet aggregation response.[1]
2-MeSADP is a potent and stable analog of ADP that acts as a full agonist at both the P2Y1 and P2Y12 receptors.[1][2] Its dual agonism leads to a robust platelet response, including shape change and full aggregation.[2]
MRS2365 , in contrast, is a highly selective and potent agonist of the P2Y1 receptor.[3] On its own, MRS2365 primarily induces platelet shape change and does not cause significant aggregation.[3] However, it can induce aggregation when used in conjunction with an agonist for a Gi-coupled receptor, such as epinephrine.[3] A key characteristic of MRS2365 is its ability to induce rapid desensitization of the P2Y1 receptor.[3]
Quantitative Comparison of Platelet Responses
The following table summarizes the key quantitative parameters for MRS2365 and 2-MeSADP based on available experimental data. It is important to note that these values may vary depending on the specific experimental conditions.
| Parameter | MRS2365 | 2-MeSADP | Receptor Target(s) | Key Effect(s) |
| EC50 | ~34 nM (for desensitization of ADP-induced aggregation)[3] | pEC50 (human P2Y1): 8.29 EC50 (human P2Y12): 5 nM[1] | MRS2365: P2Y1 (selective) 2-MeSADP: P2Y1 and P2Y12 | MRS2365: Platelet shape change, P2Y1 receptor desensitization.[3] 2-MeSADP: Platelet shape change and full aggregation.[2] |
| Typical Concentration for Shape Change | Induces shape change without significant aggregation.[3] | Induces shape change as part of the overall aggregation response.[4] | P2Y1 | Initiation of platelet activation. |
| Typical Concentration for Aggregation | Does not induce full aggregation alone; requires a co-agonist (e.g., epinephrine).[3] | 10 nM - 100 nM[1] | MRS2365: P2Y1 + Gi-coupled receptor 2-MeSADP: P2Y1 and P2Y12 | Formation of platelet aggregates. |
Signaling Pathways
The differential effects of MRS2365 and 2-MeSADP on platelets can be attributed to the distinct signaling pathways they activate.
As depicted in the diagram, MRS2365 selectively activates the P2Y1 receptor, which couples to Gq. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium ([Ca2+]i), resulting in platelet shape change.[1] 2-MeSADP activates both P2Y1 and P2Y12 receptors. The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] The combination of Gq and Gi signaling pathways results in a robust and sustained platelet aggregation.[1]
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the standardized procedure for measuring platelet aggregation in response to MRS2365 (with a co-agonist) or 2-MeSADP.
Materials:
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.
-
3.2% Sodium Citrate (B86180) (anticoagulant).
-
MRS2365 and 2-MeSADP stock solutions (e.g., 1 mM in saline, stored at -20°C).
-
Co-agonist for MRS2365 (e.g., Epinephrine).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
Methods:
-
Preparation of PRP and PPP:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 200-300 x 109/L using PPP.
-
-
Aggregation Measurement:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette adjusted PRP into aggregometer cuvettes with a stir bar and allow to equilibrate for at least 1 minute at 37°C with stirring (900-1200 rpm).
-
To measure the effect of 2-MeSADP, add the desired final concentration to the cuvette.
-
To measure the effect of MRS2365, add the co-agonist (e.g., epinephrine) followed by MRS2365.
-
Record the change in light transmission for 5-10 minutes.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in platelets upon stimulation with MRS2365 or 2-MeSADP using the fluorescent indicator Fura-2 AM.[5]
Materials:
-
Platelet-Rich Plasma (PRP).
-
Fura-2 AM (acetoxymethyl ester).
-
Tyrode's solution.
-
Fluorometer or fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).
Methods:
-
Platelet Loading with Fura-2 AM:
-
Incubate PRP with Fura-2 AM (final concentration of 2 µM) at 30°C for 60 minutes in the dark.[5]
-
Centrifuge the loaded platelets at 350 x g for 20 minutes and resuspend the pellet in Tyrode's solution to a concentration of approximately 4 x 108 platelets/mL.[5]
-
Allow the platelets to rest for 15 minutes.[5]
-
-
Calcium Measurement:
-
Place the Fura-2 loaded platelet suspension in a cuvette or a 96-well plate.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording emission at 510 nm.
-
Add the desired concentration of MRS2365 or 2-MeSADP to initiate the response.
-
Continuously record the fluorescence ratio to monitor the change in intracellular calcium concentration.
-
Logical Relationship in Mechanism of Action
The distinct effects of MRS2365 and 2-MeSADP stem from their differential receptor activation, leading to divergent downstream signaling and functional outcomes.
Conclusion
MRS2365 and 2-MeSADP are valuable tools for dissecting the roles of P2Y1 and P2Y12 receptors in platelet function. MRS2365, as a selective P2Y1 agonist, is ideal for studying the initial events of platelet activation, such as shape change and the signaling pathways directly downstream of P2Y1, as well as for investigating receptor desensitization. 2-MeSADP, being a potent dual P2Y1/P2Y12 agonist, is suitable for inducing a complete platelet aggregation response and for studying the interplay between the Gq and Gi signaling pathways. The choice between these two agonists will depend on the specific research question and the desired experimental outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
A Comparative Guide: MRS2365 Trisodium vs. ADP in Inducing Platelet Shape Change
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS2365 trisodium (B8492382) and Adenosine Diphosphate (ADP) in their capacity to induce platelet shape change, a critical initial step in platelet activation. This analysis is supported by experimental data and detailed methodologies to assist in experimental design and interpretation.
Introduction
Platelet activation is a key process in hemostasis and thrombosis. An initial and fundamental step in this process is the platelet shape change, where resting discoid platelets transform into a spherical shape with pseudopods. This morphological alteration is primarily mediated by the P2Y1 purinergic receptor. While Adenosine Diphosphate (ADP) is the endogenous agonist for multiple platelet receptors, MRS2365 trisodium is a synthetic and selective agonist for the P2Y1 receptor.[1] Understanding the comparative efficacy and mechanism of these two agonists is crucial for research into platelet function and the development of novel antiplatelet therapies.
Mechanism of Action and Signaling Pathways
ADP induces platelet shape change by activating the Gq-coupled P2Y1 receptor.[1] This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[2] This calcium mobilization is a key trigger for the cytoskeletal rearrangement that results in platelet shape change.[3] ADP also activates the Gi-coupled P2Y12 receptor, which is primarily involved in amplifying and sustaining platelet aggregation, but not in initiating the shape change.[4]
MRS2365, as a selective P2Y1 receptor agonist, isolates the effects of this specific pathway.[1] By activating only the P2Y1 receptor, MRS2365 induces platelet shape change without the confounding influence of P2Y12 activation.[1] Studies have shown that the platelet shape change promoted by MRS2365 alone is similar to that induced by ADP when the subsequent aggregation is blocked.[1]
Below is a diagram illustrating the distinct signaling pathways of ADP and the specific pathway targeted by MRS2365 leading to platelet shape change.
Quantitative Comparison of Agonist Potency
The potency of an agonist is typically determined by its half-maximal effective concentration (EC50). While direct comparative studies under identical conditions are limited, the available data provides an insight into the relative potencies of MRS2365 and ADP in inducing P2Y1-mediated responses.
| Parameter | This compound | ADP | Notes |
| Target Receptor(s) | P2Y1 (Selective) | P2Y1 and P2Y12 | MRS2365 allows for the specific study of P2Y1-mediated effects. |
| EC50 for Shape Change | Not directly reported | ~40-50 nM (at 37°C)[5] | The EC50 for MRS2365 in P2Y1 desensitization is 34 nM, suggesting high potency.[1] |
| Observed Kinetics | Not explicitly detailed | Initial shape change in 2-3 seconds[6] | The kinetics of MRS2365-induced shape change are expected to be rapid, similar to the initial phase of ADP action. |
Experimental Protocols
To quantitatively compare the effects of MRS2365 and ADP on platelet shape change, two primary methods are recommended: Light Transmission Aggregometry (LTA) and Flow Cytometry.
Platelet Shape Change Measurement by Light Transmission Aggregometry
This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets change from a discoid to a spherical shape.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution.
-
ADP stock solution.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.[7]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.
-
Assay Setup: Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar. Allow the sample to equilibrate to 37°C for 5 minutes.
-
Baseline Reading: Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation reference with the PPP sample.
-
Agonist Addition: Add 50 µL of varying concentrations of MRS2365 or ADP to the PRP to generate dose-response curves.
-
Data Acquisition: Record the change in light transmission for at least 5 minutes. Platelet shape change is observed as an initial decrease in light transmission.
-
Analysis: Quantify the extent and initial rate of shape change from the aggregometry tracings. Determine the EC50 for each agonist.
Platelet Shape Change Measurement by Flow Cytometry
Flow cytometry can detect morphological changes by analyzing forward scatter (FSC) and side scatter (SSC) of platelets.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution.
-
ADP stock solution.
-
HEPES-Tyrode buffer.
-
Fluorescently labeled platelet-specific antibody (e.g., CD41-FITC).
-
Flow cytometer.
Procedure:
-
Preparation of Washed Platelets: Prepare washed platelets by centrifuging PRP and resuspending the platelet pellet in HEPES-Tyrode buffer.
-
Platelet Staining: Incubate the washed platelets with a fluorescently labeled anti-CD41 antibody to identify the platelet population.
-
Agonist Stimulation: Add varying concentrations of MRS2365 or ADP to the stained platelet suspension and incubate for a defined period (e.g., 2-5 minutes) at 37°C.
-
Fixation: Stop the reaction by adding an equal volume of 2% paraformaldehyde.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD41-positive population.
-
Data Analysis: Analyze the changes in forward scatter (FSC), which reflects cell size, and side scatter (SSC), which indicates internal complexity. An increase in both FSC and SSC is indicative of platelet shape change.[2] Quantify the percentage of platelets that have undergone shape change for each agonist concentration and determine the EC50.
Summary and Conclusion
Both this compound and ADP are effective inducers of platelet shape change through the activation of the P2Y1 receptor. MRS2365 offers the advantage of selectivity, allowing for the isolated study of the P2Y1 signaling pathway without the influence of P2Y12 activation.[1] The available data suggests that MRS2365 is a potent agonist, with an efficacy for inducing shape change that is comparable to the initial phase of ADP-induced shape change.[1][5]
For researchers investigating the specific mechanisms of P2Y1-mediated platelet activation, MRS2365 is an invaluable tool. For studies aiming to understand the complete physiological response to ADP, the endogenous agonist remains the compound of choice. The provided experimental protocols offer robust methods for quantitatively comparing the effects of these two agonists on platelet morphology.
References
- 1. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Shape Changes and Cytoskeleton Dynamics as Novel Therapeutic Targets for Anti-Thrombotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet shape change is mediated by both calcium-dependent and -independent signaling pathways. Role of p160 Rho-associated coiled-coil-containing protein kinase in platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of P2Y(1) and P2Y(12) receptor antagonists on ADP-induced shape change of equine platelets: comparison with human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the kinetics of ADP-triggered platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Selectivity of MRS2365 in a New Experimental Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS2365's performance against other alternatives, supported by experimental data, to aid in the validation of its selectivity as a P2Y1 receptor agonist in novel experimental systems.
Introduction to MRS2365
MRS2365, or (N)-methanocarba-2MeSADP, is a highly potent and widely utilized subtype-specific agonist for the P2Y1 purinergic receptor.[1] The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, most notably in the initiation of platelet aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP).[1] Validating the selectivity of MRS2365 is a critical first step when employing it in a new experimental model to ensure that the observed effects are unequivocally attributable to the activation of the P2Y1 receptor.
Mechanism of Action: P2Y1 Receptor Activation
Upon binding to the P2Y1 receptor, MRS2365 induces a conformational change that activates the associated Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in cellular responses like platelet shape change.[2]
P2Y1 Receptor Signaling Pathway.
Data Presentation: Quantitative Selectivity Profile
MRS2365 is distinguished by its high potency at the human P2Y1 receptor and significantly lower activity at other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13.[3][4] This selectivity is crucial for dissecting the specific contributions of the P2Y1 receptor in cellular and physiological responses.
| Compound | Target Receptor | Potency (EC50) | Selectivity vs. P2Y12 | Selectivity vs. P2Y13 |
| MRS2365 | P2Y1 | ~0.4 nM [3][5] | >10,000-fold [6] | Very low agonist activity [3][4] |
| 2-MeSADP | P2Y1 | ~3 nM[7] | Low | Low |
| ADP (Endogenous Agonist) | P2Y1 | Micromolar range | Low | Low |
Experimental Protocols for Validating Selectivity
To confirm that the effects of MRS2365 in a new model are mediated by the P2Y1 receptor, a combination of pharmacological and molecular approaches is recommended.
Pharmacological Blockade with a Selective Antagonist
Objective: To demonstrate that the cellular response to MRS2365 can be specifically inhibited by a known P2Y1 receptor antagonist.
Methodology:
-
Cell Preparation: Prepare the experimental cells (e.g., platelets, cultured cells) according to the specific assay protocol.
-
Antagonist Pre-incubation: Pre-incubate the cells with a selective P2Y1 antagonist, such as MRS2500 (Ki ≈ 0.78 nM), for 15-30 minutes prior to agonist stimulation.[6] A range of antagonist concentrations should be tested to generate a concentration-inhibition curve.
-
MRS2365 Stimulation: Add MRS2365 at a concentration known to elicit a response (e.g., its EC80 value) to both antagonist-treated and untreated cells.
-
Response Measurement: Quantify the cellular response. This could be calcium mobilization (measured using a fluorescent indicator like Fura-2), platelet shape change/aggregation, or downstream signaling events like ERK phosphorylation.[8]
-
Data Analysis: The response to MRS2365 should be significantly attenuated or completely blocked in the presence of MRS2500, confirming the involvement of the P2Y1 receptor.[1]
Receptor Expression System Profiling
Objective: To test for MRS2365 activity on closely related receptor subtypes.
Methodology:
-
Cell Line Selection: Utilize host cell lines (e.g., COS-7, HEK293) that do not endogenously express P2Y receptors.
-
Transient Transfection: Transiently express the human P2Y1, P2Y12, and P2Y13 receptors in separate batches of cells. For Gi-coupled receptors like P2Y12 and P2Y13, co-expression of a chimeric G-protein (e.g., Gαq/i) can be used to redirect their signaling through a measurable PLC/calcium pathway.[9]
-
Concentration-Response Curves: Generate full concentration-response curves for MRS2365 on each of the receptor-expressing cell lines.
-
Data Analysis: A potent response should be observed only in cells expressing the P2Y1 receptor, with little to no activity in cells expressing P2Y12 or P2Y13, even at high micromolar concentrations.[3][5]
Workflow for Pharmacological Validation.
Comparison with Alternatives
While MRS2365 is a premier choice for selective P2Y1 activation, other compounds are used in the field. Understanding their properties provides context for experimental design.
| Compound | Type | Key Characteristics |
| MRS2365 | Selective Agonist | Highly potent (EC50 ≈ 0.4 nM) and selective for P2Y1 over P2Y12/P2Y13.[3][5] |
| 2-MeSADP | Non-selective Agonist | Potent agonist at P2Y1, P2Y12, and P2Y13 receptors.[7] Useful for studying combined P2Y receptor effects. |
| ADP | Endogenous Agonist | Natural ligand for P2Y1, P2Y12, and P2Y13. Less potent than synthetic analogs.[7] |
| MRS2500 | Selective Antagonist | High-affinity, selective, and competitive antagonist of the P2Y1 receptor.[6] Essential tool for validating P2Y1-mediated effects. |
Critical Consideration: In Vivo Metabolism and Potential Off-Target Effects
A crucial aspect to consider, particularly for in vivo studies, is the metabolic stability of MRS2365. Recent research has shown that MRS2365 can be rapidly dephosphorylated in vivo to its corresponding nucleoside metabolite, AST-004.[10] This metabolite does not activate P2Y1 receptors but instead acts as an agonist at A1 and A3 adenosine receptors.[10]
This metabolic conversion means that physiological effects observed following in vivo administration of MRS2365 could potentially be mediated by adenosine receptors rather than the intended P2Y1 receptor target.[10] Therefore, in vivo experimental designs must include controls to account for this possibility, such as co-administration with selective adenosine receptor antagonists.
In Vivo Metabolism of MRS2365.
Conclusion
MRS2365 is a powerful and highly selective tool for probing the function of the P2Y1 receptor in vitro. Its high potency and selectivity make it superior to endogenous agonists like ADP for isolating P2Y1-specific pathways. However, researchers must perform rigorous validation in any new experimental model. The use of selective antagonists like MRS2500 is essential to confirm that observed effects are on-target. Furthermore, for in vivo applications, the rapid metabolism of MRS2365 to an active adenosine receptor agonist necessitates careful experimental design and appropriate controls to correctly interpret the results.
References
- 1. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRS 2365 | CAS:436847-09-5 | Highly potent and selective P2Y1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MRS2365-Mediated Effects with Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and supporting data for confirming the P2Y1 receptor-mediated effects of the potent agonist MRS2365 using selective antagonists. This guide will delve into the experimental data, detailed protocols, and the underlying signaling pathways involved in these confirmation studies.
MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including platelet aggregation.[1] To ensure that the observed effects of MRS2365 are indeed mediated by the P2Y1 receptor, it is crucial to demonstrate that these effects can be blocked or reversed by a selective P2Y1 antagonist. This guide focuses on the use of such antagonists to validate the specificity of MRS2365 action.
Comparative Efficacy of P2Y1 Antagonists
The most common approach to confirming MRS2365's mechanism of action is through competitive antagonism studies. In these experiments, the ability of a P2Y1 antagonist to inhibit the response induced by MRS2365 is quantified. The data below summarizes the potency of MRS2365 and a commonly used P2Y1 antagonist, MRS2500.
| Compound | Target Receptor | Activity | Potency (EC50/Ki) | Application |
| MRS2365 | P2Y1 | Agonist | EC50 = 0.4 nM[1] | P2Y1 receptor activation studies |
| MRS2500 | P2Y1 | Antagonist | Ki = 0.78 nM | Inhibition of P2Y1-mediated effects |
Experimental Protocols
Confirming the P2Y1-mediated effects of MRS2365 typically involves measuring a downstream signaling event, such as intracellular calcium mobilization or a physiological response like platelet shape change. The following are detailed methodologies for key experiments.
Protocol 1: Inhibition of MRS2365-Induced Platelet Shape Change
This experiment aims to demonstrate that the platelet shape change induced by MRS2365 can be blocked by the P2Y1 antagonist, MRS2500. Platelet shape change can be measured using light transmission aggregometry as an initial decrease in light transmission.
Materials:
-
Human platelet-rich plasma (PRP)
-
MRS2365
-
MRS2500
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer
Procedure:
-
Platelet Preparation: Prepare fresh human platelet-rich plasma (PRP) from whole blood collected in sodium citrate.
-
Antagonist Pre-incubation: In the aggregometer cuvette, pre-incubate the PRP with various concentrations of the P2Y1 antagonist MRS2500 or vehicle control (PBS) for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Agonist Stimulation: Add a fixed concentration of MRS2365 to the cuvettes to induce platelet shape change. A concentration that elicits a submaximal response is often used to allow for clear observation of inhibition.
-
Data Acquisition: Monitor the change in light transmission using the aggregometer. The initial decrease in light transmission corresponds to platelet shape change.
-
Data Analysis: Quantify the extent of platelet shape change in the presence and absence of the antagonist. Calculate the IC50 value for the antagonist to determine its potency in inhibiting the MRS2365-induced response. A study has shown that pre-addition of the high-affinity P2Y1 receptor antagonist MRS2500 inhibited the effect of MRS2365 on platelet shape change.[2]
Protocol 2: Calcium Mobilization Assay in P2Y1-Expressing Cells
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon P2Y1 receptor activation by MRS2365 and its inhibition by an antagonist.[3][4]
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human P2Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
MRS2365.
-
P2Y1 Antagonist (e.g., MRS2500).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Culture the P2Y1-expressing cells in appropriate media and seed them into 96-well black-walled, clear-bottom plates.
-
Dye Loading: On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with buffer and then pre-incubate them with various concentrations of the P2Y1 antagonist or vehicle control for 10-20 minutes at room temperature or 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Injection and Signal Detection: Use the plate reader's injector to add a fixed concentration of MRS2365 to each well and immediately begin recording the fluorescence signal over time. A concentration of MRS2365 that produces a robust calcium response (e.g., EC80) is typically used.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response for each well. Determine the inhibitory effect of the antagonist by comparing the response in the presence of the antagonist to the control (agonist alone). Calculate the IC50 of the antagonist.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental design, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical workflow for confirming MRS2365-mediated effects.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Confirmation.
By following these protocols and understanding the underlying signaling pathways, researchers can confidently confirm that the observed biological effects of MRS2365 are specifically mediated through the P2Y1 receptor. The use of selective antagonists is an indispensable tool for validating the mechanism of action of receptor agonists in drug discovery and pharmacological research.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS2365 with Other P2Y1 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y1 receptor agonist MRS2365 with other key agonists. This analysis is supported by experimental data to inform compound selection and experimental design in the fields of pharmacology and drug discovery.
MRS2365 has emerged as a highly potent and selective agonist for the P2Y1 receptor, a Gq-coupled purinergic receptor involved in a multitude of physiological processes, including platelet aggregation, neurotransmission, and smooth muscle contraction. Its unique pharmacological profile makes it a valuable tool for elucidating the specific roles of the P2Y1 receptor in health and disease.
Performance Comparison of P2Y1 Agonists
The potency and selectivity of MRS2365 have been extensively evaluated against other common P2Y1 agonists, such as Adenosine Diphosphate (ADP) and 2-Methylthioadenosine Diphosphate (2-MeSADP). The following tables summarize the quantitative data from comparative studies.
Potency at the Human P2Y1 Receptor
| Agonist | EC50 (nM) | Reference |
| MRS2365 | 0.4 | [1][2] |
| 2-MeSADP | 1.2 ± 0.2 | [3] |
| ADP | Potent agonist | [3] |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that gives 50% of the maximal response.
Selectivity Profile Against Other P2Y Receptors
A critical advantage of MRS2365 is its exceptional selectivity for the P2Y1 receptor over other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13. This minimizes off-target effects and allows for the specific interrogation of P2Y1-mediated signaling pathways.
| Agonist | P2Y1 Activity | P2Y12 Activity | P2Y13 Activity | Reference |
| MRS2365 | Potent Agonist (EC50 = 0.4 nM) | No agonist activity | Very low agonist activity | [1][2][3] |
| 2-MeSADP | Potent Agonist (EC50 in nM range) | Potent Agonist | Potent Agonist | [3] |
| ADP | Potent Agonist | Potent Agonist | Potent Agonist | [3] |
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by an agonist like MRS2365 initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event that triggers various downstream cellular responses.
Experimental Protocols
To aid in the design and execution of experiments, detailed methodologies for key assays used to characterize P2Y1 agonists are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation.
Workflow:
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO cells) stably or transiently expressing the human P2Y1 receptor in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove extracellular dye.
-
Agonist Preparation: Prepare serial dilutions of MRS2365 and other P2Y1 agonists in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. Establish a stable baseline reading for each well before adding the agonist.
-
Agonist Addition: Add the prepared agonist solutions to the wells.
-
Data Acquisition and Analysis: Continue to record the fluorescence signal kinetically. The peak fluorescence response is then used to generate dose-response curves and calculate EC50 values.
Platelet Aggregation Assay
This assay measures the ability of a P2Y1 agonist to induce the aggregation of platelets, a key physiological function of the P2Y1 receptor.
Workflow:
References
Unveiling P2Y1 Receptor Function: A Comparative Analysis of the Pharmacological Agonist MRS2365 and Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise role of the P2Y1 purinergic receptor is critical for advancing therapies in thrombosis, inflammation, and beyond. This guide provides a comprehensive cross-validation of results obtained using the selective P2Y1 receptor agonist, MRS2365, with findings from genetic knockout models, offering a robust framework for interpreting experimental data.
The P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation and thrombosis.[1][2][3] Its activation initiates a signaling cascade that is crucial for the initial stages of blood clot formation.[4][5] To dissect the specific contributions of this receptor, researchers rely on two primary tools: selective pharmacological agents like MRS2365 and genetic models, specifically P2Y1 receptor knockout mice. This guide will objectively compare the outcomes from these two approaches, highlighting their synergies and discrepancies to provide a clearer understanding of P2Y1 receptor biology.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from studies utilizing MRS2365 and P2Y1 receptor knockout mice, facilitating a direct comparison of their effects on various physiological parameters.
Table 1: Pharmacological Profile of MRS2365
| Parameter | Value | Reference |
| Target | P2Y1 Receptor | [1][6] |
| Activity | Potent and Selective Agonist | [1][6] |
| EC50 (human P2Y1) | 0.4 nM | [6] |
| Effect on Platelet Aggregation (alone) | Induces shape change, weak aggregation | [1][7] |
| Synergistic Effect on Platelet Aggregation | Full aggregation with Gi-coupled receptor activation (e.g., with epinephrine) | [1][7] |
| Desensitization EC50 | 34 nM | [1][7] |
Table 2: Phenotypic Characteristics of P2Y1 Receptor Knockout Mice
| Phenotype | Observation | Reference |
| Platelet Aggregation (in response to ADP) | Impaired/Abolished | [5][8] |
| Bleeding Time | Increased | [8] |
| Thromboembolism (collagen- and ADP-induced) | Increased protection/Resistance | [8] |
| Bone Mass | Decreased | [9][10] |
| Atherosclerosis (in ApoE knockout background) | Reduced | [8] |
| Development, Survival, Reproduction | No obvious abnormalities | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study the P2Y1 receptor, the following diagrams are provided.
The activation of the P2Y1 receptor by either its endogenous ligand ADP or the pharmacological agonist MRS2365 initiates a canonical Gq-coupled signaling cascade.[3][11] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[3][12] These downstream events culminate in the initial phase of platelet activation, characterized by shape change and the onset of aggregation.[5][13]
The experimental workflows for studying the P2Y1 receptor using pharmacological and genetic approaches share common endpoints but differ in their initial setup. The pharmacological approach typically involves isolating platelets and treating them with MRS2365 to observe immediate effects on aggregation and signaling.[7] In contrast, the genetic approach utilizes P2Y1 knockout mice to assess the systemic consequences of the receptor's absence on hemostasis and other physiological processes.[8]
The findings from studies using MRS2365 and P2Y1 knockout mice are highly complementary. The acute, specific activation of the P2Y1 receptor by MRS2365, leading to platelet shape change and potentiated aggregation, aligns with the phenotype of P2Y1 knockout mice, which exhibit impaired aggregation and a resulting bleeding diathesis.[1][5][8] This convergence of evidence from both gain-of-function (pharmacological) and loss-of-function (genetic) approaches provides a strong validation for the central role of the P2Y1 receptor in hemostasis.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection and Preparation: Whole blood is drawn from human donors or mice into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood.
-
Sample Preparation: PRP is adjusted to a standardized platelet count.
-
Agonist/Inhibitor Incubation: For pharmacological studies, PRP is pre-incubated with MRS2365 or a vehicle control for a specified time at 37°C.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer. A baseline light transmission is established using PPP. An agonist (e.g., ADP, epinephrine, or a combination) is added to the PRP, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.[7]
Bleeding Time Assay (Mouse Tail Transection)
-
Anesthesia: The mouse is anesthetized.
-
Tail Transection: A small, standardized segment of the distal tail is transected using a sharp blade.
-
Bleeding Measurement: The tail is immediately immersed in saline at 37°C. The time until the cessation of bleeding for a continuous period (e.g., 30 seconds) is recorded. This provides an in vivo measure of hemostasis.
Conclusion
The cross-validation of results from the selective P2Y1 agonist MRS2365 and P2Y1 receptor knockout mice provides a robust and consistent picture of the receptor's critical role in platelet function and hemostasis. While MRS2365 allows for the detailed study of acute signaling events and receptor pharmacology, the knockout model reveals the long-term physiological consequences of the receptor's absence. Together, these tools offer a powerful approach for researchers to further unravel the complexities of P2Y1 receptor signaling and to identify and validate novel therapeutic targets for a range of cardiovascular and other diseases.[14][15]
References
- 1. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Bone phenotypes of P2 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. P2 receptors in cardiovascular regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purinergic P2Y receptors: Molecular diversity and implications for treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of In Vivo P2Y1 Receptor Agonism: A Comparative Guide to Confirming the On-Target Activity of MRS2365
For researchers, scientists, and drug development professionals, confirming the on-target activity of a compound in vivo is a critical step in preclinical research. This guide provides a comprehensive comparison of methodologies to validate the in vivo on-target effects of MRS2365, a potent P2Y1 receptor agonist. A significant challenge with MRS2365 is its rapid in vivo metabolism to AST-004, an adenosine (B11128) A1 and A3 receptor agonist, which can produce confounding off-target effects. This guide will equip you with the necessary strategies and experimental protocols to dissect the specific contributions of P2Y1 receptor activation from those of its metabolite.
The Challenge: Metabolic Instability of MRS2365
Recent studies have revealed that MRS2365 is a prodrug that is rapidly and extensively converted to its nucleoside metabolite, AST-004 (also known as MRS4322), in vivo.[1][2][3] This metabolite has been shown to be an agonist at adenosine A1 and A3 receptors.[1][2] Consequently, attributing the in vivo physiological effects solely to the activation of the P2Y1 receptor by MRS2365 is a significant challenge. The observed effects could be a result of P2Y1 activation, adenosine receptor activation, or a combination of both.[1][3]
Strategies for On-Target Validation
To confidently attribute an observed in vivo effect to MRS2365's action on the P2Y1 receptor, a multi-pronged approach employing selective antagonists is essential. This strategy allows for the pharmacological dissection of the signaling pathways involved. The core principle is to administer MRS2365 in the presence and absence of a selective P2Y1 receptor antagonist and a selective adenosine A1/A3 receptor antagonist.
Comparative Compounds for In Vivo Studies
A well-designed in vivo study will include a panel of compounds to elucidate the specific receptor-mediated effects. The table below provides a comparison of MRS2365 with key alternative agonists and antagonists crucial for confirming its on-target activity.
| Compound | Target(s) | Role in Study | Key Characteristics |
| MRS2365 | P2Y1 Receptor Agonist | Test Article | Potent P2Y1 agonist, but rapidly metabolized to an adenosine receptor agonist in vivo.[1][4] |
| 2-MeSADP | P2Y1, P2Y12, P2Y13 Receptor Agonist | Positive Control (with caveats) | A potent P2Y1 agonist, but also activates P2Y12 and P2Y13 receptors and has metabolic stability issues.[5][6] |
| Stable P2Y1 Agonists (e.g., ATP-β,γ-CH2 analogues) | P2Y1 Receptor Agonist | Ideal Positive Control | Chemically and enzymatically stable, providing a cleaner assessment of P2Y1-mediated effects.[7][8] |
| MRS2500 | P2Y1 Receptor Antagonist | P2Y1 Blocker | A potent, selective, and stable antagonist of the P2Y1 receptor with proven in vivo activity.[2][9][10][11] |
| MRS1523 or similar | Adenosine A3 Receptor Antagonist | Adenosine Blocker | Used to block the effects of the MRS2365 metabolite, AST-004, at the A3 receptor.[12][13] |
| DPCPX or similar | Adenosine A1 Receptor Antagonist | Adenosine Blocker | Used to block the effects of the MRS2365 metabolite, AST-004, at the A1 receptor.[14] |
Experimental Protocols for In Vivo Confirmation
To confirm the on-target activity of MRS2365, a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies is recommended.
Pharmacodynamic Study: In Vivo Platelet Aggregation
The P2Y1 receptor plays a key role in platelet aggregation.[15] Measuring the effect of MRS2365 on platelet aggregation in the presence of selective antagonists can provide strong evidence of on-target activity.
Objective: To determine if the pro-aggregatory effect of MRS2365 is mediated by the P2Y1 receptor.
Animal Model: Mouse
Experimental Groups:
-
Vehicle Control
-
MRS2365
-
MRS2500 (P2Y1 antagonist) + MRS2365
-
MRS1523 (A3 antagonist) + DPCPX (A1 antagonist) + MRS2365
-
MRS2500 only
Methodology:
-
Animal Preparation: Anesthetize mice and catheterize the jugular vein for intravenous administration of compounds and the carotid artery for blood sampling.
-
Compound Administration:
-
For antagonist groups, administer MRS2500 or the adenosine antagonist cocktail 15-30 minutes prior to MRS2365.
-
Administer MRS2365 or vehicle intravenously.
-
-
Blood Sampling: Collect blood samples into an anticoagulant at baseline and at various time points post-MRS2365 administration (e.g., 2, 5, 15, 30 minutes).
-
Platelet Aggregation Assay:
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood samples.
-
Measure platelet aggregation using a light transmission aggregometer or a whole blood aggregometer.[16][17]
-
Induce aggregation with a sub-maximal concentration of a P2Y1 agonist like ADP or 2-MeSADP to assess the potentiation by MRS2365.
-
-
Data Analysis: Compare the extent of platelet aggregation between the different treatment groups. On-target activity is confirmed if the effect of MRS2365 is blocked by MRS2500 but not by the adenosine antagonists.
Pharmacodynamic Study: Measurement of Intracellular Calcium Flux
Activation of the P2Y1 receptor, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[15][18][19] This can be measured in vivo or ex vivo.
Objective: To determine if MRS2365 induces a P2Y1-dependent increase in intracellular calcium in a relevant cell type (e.g., platelets, astrocytes).
Methodology (Ex Vivo):
-
Cell Isolation: Isolate the target cells (e.g., platelets) from animals treated with the experimental compounds as described in the platelet aggregation study.
-
Calcium Indicator Loading: Load the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorometric Measurement: Measure the change in fluorescence intensity upon stimulation with MRS2365 using a fluorometer or a fluorescence microscope.
-
Data Analysis: A P2Y1-mediated calcium flux will be observed in the MRS2365-treated group, which will be attenuated in the group pre-treated with MRS2500.
Methodology (In Vivo - advanced): For tissues like the brain, two-photon microscopy can be used to visualize calcium transients in specific cell types in live animals.[20]
Visualizing the Pathways and Protocols
To better understand the signaling pathways and experimental logic, the following diagrams are provided.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for On-Target Validation.
Caption: Logical Relationship of MRS2365 In Vivo Effects.
Conclusion
Confirming the on-target activity of MRS2365 in vivo requires a carefully designed experimental approach that accounts for its metabolic conversion to an active adenosine receptor agonist. By employing selective antagonists for both the P2Y1 receptor and adenosine receptors, researchers can pharmacologically dissect the observed in vivo effects and confidently attribute them to the intended target. The use of stable P2Y1 receptor agonists as positive controls further strengthens the interpretation of the results. The protocols and comparative data presented in this guide provide a robust framework for validating the on-target activity of MRS2365 and other P2Y1 receptor agonists with similar metabolic profiles.
References
- 1. Assessment of platelet aggregation responses in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Roles of the Adenosine A3 Receptor Agonist AST-004 in Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of hydrolytically stable and selective P2Y(1) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of hydrolytically stable and selective P2Y(1) receptor agonists. | Semantic Scholar [semanticscholar.org]
- 9. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Photon calcium imaging [uniklinikum-jena.de]
Validating MRS2365 Specificity: A Comparative Analysis Using P2Y1 Knockout and Modified Receptor Models
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a pharmacological agent is paramount. This guide provides a comparative analysis of experimental data validating the specificity of MRS2365, a potent agonist, for the P2Y1 purinergic receptor. The core of this validation lies in the use of murine models with genetic deletion (knockout) of the P2Y1 receptor, alongside models expressing a non-desensitizing P2Y1 receptor variant.
MRS2365 is widely recognized as a highly selective agonist for the P2Y1 receptor, demonstrating significantly lower to no activity at other P2Y receptor subtypes like P2Y12 and P2Y13.[1][2][3][4][5] The P2Y1 receptor, a Gq-coupled receptor, plays a crucial role in the initial stages of platelet activation, including shape change and the onset of aggregation.[6][7] Its activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade involving phospholipase C (PLC) activation and subsequent intracellular calcium mobilization.[6][8][9][10]
To unequivocally demonstrate that the effects of MRS2365 are mediated exclusively through the P2Y1 receptor, studies utilizing P2Y1 knockout mice are essential. In these models, the absence of the P2Y1 receptor is expected to abolish any cellular response to MRS2365. Further compelling evidence comes from a knock-in mouse model expressing a P2Y1 receptor variant that is resistant to desensitization, which highlights the specific interaction of MRS2365 with this receptor.[8][9]
Comparative Analysis of Platelet Function
The following tables summarize the key findings from studies investigating the effects of MRS2365 and other P2Y1 agonists on platelets from wild-type, P2Y1 knockout, and P2Y1 receptor-modified mice.
Table 1: Effect of P2Y1 Agonists on Platelet Aggregation
| Agonist | Mouse Model | Platelet Response | Interpretation |
| MRS2365 | Wild-Type | Shape change, very limited aggregation.[8] | In the presence of normal P2Y1 receptor function and desensitization, MRS2365 alone is insufficient to induce full aggregation. |
| MRS2365 | P2Y1 Knock-in (non-desensitizing receptor) | Rapid and sustained aggregation.[8] | Demonstrates that the primary action of MRS2365 is through the P2Y1 receptor, and when receptor desensitization is prevented, a robust downstream signal leading to aggregation occurs. |
| ADP | Wild-Type | Shape change and aggregation.[6] | ADP activates both P2Y1 and P2Y12 receptors, leading to a full platelet activation response. |
| ADP | P2Y1 Knockout | Loss of shape change and impaired aggregation.[1][6] | Confirms the critical role of the P2Y1 receptor in ADP-induced platelet shape change and the initial phase of aggregation. |
Table 2: Effect of P2Y1 Agonists on Intracellular Calcium Mobilization
| Agonist | Mouse Model | Intracellular Calcium [Ca2+]i Response | Interpretation |
| MRS2365 | GRK2 +/- (model with enhanced P2Y1 signaling) | Increased [Ca2+]i mobilization compared to wild-type.[10] | Links MRS2365 activity directly to the P2Y1-mediated calcium signaling pathway. |
| ADP | Wild-Type | Transient increase in [Ca2+]i.[1] | The initial calcium peak is primarily mediated by the P2Y1 receptor. |
| ADP | P2Y1 Knockout | Abolished [Ca2+]i mobilization.[1][6] | Unequivocally demonstrates that the P2Y1 receptor is responsible for ADP-induced intracellular calcium release in platelets. |
Experimental Protocols
Platelet Aggregation Assay
This protocol describes a standard method for measuring platelet aggregation in mouse platelets using light transmission aggregometry (LTA).
-
Blood Collection: Blood is drawn from anesthetized mice via cardiac puncture into a syringe containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C with constant stirring. A baseline light transmission is established.
-
Agonist Addition: MRS2365 or another agonist is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
Data Analysis: The extent of aggregation is typically quantified as the maximum percentage change in light transmission from the baseline.
Intracellular Calcium Mobilization Assay
This protocol outlines a common method for measuring changes in intracellular calcium concentration in platelets using a fluorescent calcium indicator.
-
Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a calcium-free buffer.
-
Dye Loading: The platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.
-
Washing: Excess extracellular dye is removed by washing the platelets.
-
Fluorescence Measurement: The dye-loaded platelets are placed in a fluorometer with stirring at 37°C. The fluorescence is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) while monitoring the emission at a single wavelength (e.g., 510 nm).
-
Agonist Stimulation: After establishing a baseline fluorescence ratio, MRS2365 or another agonist is added, and the change in fluorescence is continuously recorded.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.
Visualizing the Molecular and Experimental Framework
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: P2Y1 Receptor Signaling Pathway
Caption: Experimental Workflow for Validation
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 7. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of MRS2365 and cangrelor on P2Y receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of MRS2365 and cangrelor (B105443), two critical modulators of P2Y purinergic receptors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tool for their studies in thrombosis, hemostasis, and related fields.
Executive Summary
MRS2365 and cangrelor are both analogs of adenosine (B11128) nucleotides but exhibit distinct pharmacological profiles by targeting different subtypes of the P2Y receptor family. MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, initiating platelet shape change but not full aggregation on its own. In contrast, cangrelor is a potent, reversible, and direct-acting antagonist of the P2Y12 receptor, a key mediator of adenosine diphosphate (B83284) (ADP)-induced platelet aggregation. Their opposing mechanisms and receptor subtype specificities make them valuable pharmacological tools for dissecting the roles of P2Y1 and P2Y12 in platelet function and as a basis for therapeutic development.
Pharmacological Profile
| Feature | MRS2365 | Cangrelor |
| Primary Target | P2Y1 Receptor | P2Y12 Receptor |
| Mechanism of Action | Agonist | Reversible Antagonist |
| Potency | EC50 = 0.4 nM for P2Y1[1][2] | Ki = 0.4 nM for P2Y12[3] |
| Selectivity | Highly selective for P2Y1. Displays no activity at P2Y12 and very low agonist activity at P2Y13 receptors.[1][4] | Selective for P2Y12.[5] |
| Administration | Used in in vitro and in vivo research settings. | Intravenous infusion.[6][7] |
| Key Application | Research tool to study P2Y1 receptor function, including platelet shape change and its role in thrombosis.[8] | Antiplatelet therapy in clinical settings, particularly during percutaneous coronary intervention (PCI).[7][9] |
| Metabolism | Rapidly dephosphorylated in vivo to its nucleoside metabolite.[3] | Rapidly deactivated in circulation via dephosphorylation.[9] |
| Onset/Offset of Action | N/A (Research Compound) | Rapid onset (within minutes) and offset (platelet function returns to normal within 1 hour of discontinuation).[9][10][11] |
Signaling Pathways
The differential effects of MRS2365 and cangrelor stem from their targeting of P2Y receptors coupled to distinct G-protein signaling cascades.
Experimental Protocols
Radioligand Binding Assay for P2Y12 Receptor
This protocol is a generalized method to determine the binding affinity of a test compound (e.g., cangrelor) for the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells).
-
Radiolabeled P2Y12 agonist, such as [³³P]2MeSADP or [³H]2-MeSADP.[3][12]
-
Unlabeled cangrelor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[12]
-
Glass fiber filters (e.g., GF/C).[12]
-
Scintillation fluid.
-
96-well filter plates.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and dilute it in the binding buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well filter plate, add the binding buffer, a fixed concentration of the radioligand (e.g., ~1 nM of [³H]2-MeSADP), and varying concentrations of unlabeled cangrelor.
-
Total Binding: Wells containing only the radioligand and cell membranes.
-
Non-specific Binding: Wells containing the radioligand, cell membranes, and a high concentration of an unlabeled P2Y12 agonist (e.g., 10 µM ADP).
-
-
Incubation: Initiate the binding reaction by adding the diluted membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[12]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of cangrelor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes a standard method for assessing the effect of MRS2365 and cangrelor on platelet aggregation in response to an agonist like ADP.
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
MRS2365 and cangrelor stock solutions.
-
Platelet agonist (e.g., ADP).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into sodium citrate (B86180) tubes.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.[13]
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[13]
-
Adjust the platelet count of the PRP as needed using autologous PPP.
-
-
Aggregometer Calibration:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
-
Aggregation Measurement:
-
Pipette a specific volume of PRP into the aggregometer cuvettes containing a stir bar.
-
To test the effect of an antagonist like cangrelor, pre-incubate the PRP with the desired concentration of cangrelor for a specified time.
-
To initiate aggregation, add a known concentration of a platelet agonist (e.g., ADP).
-
To test the effect of an agonist like MRS2365, add it to the PRP and observe for platelet shape change (a decrease in light transmission) or aggregation.
-
Record the change in light transmission over time. The maximum aggregation is determined from the aggregation curve.
-
-
Data Analysis:
-
Compare the extent of platelet aggregation in the presence and absence of the test compounds.
-
For antagonists, calculate the percent inhibition of aggregation.
-
For agonists, determine the concentration required to induce a half-maximal response (EC50).
-
Conclusion
MRS2365 and cangrelor are powerful and specific modulators of P2Y receptor signaling. MRS2365, as a potent P2Y1 agonist, is an invaluable tool for investigating the initial stages of platelet activation. Cangrelor, a reversible P2Y12 antagonist, has demonstrated clinical utility as a potent antiplatelet agent. A thorough understanding of their distinct mechanisms of action and receptor selectivities is crucial for the design and interpretation of experiments in the fields of pharmacology, hematology, and cardiovascular medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cangrelor: a review on pharmacology and clinical trial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of MRS2365 Trisodium: A Guide for Laboratory Professionals
For researchers and scientists utilizing MRS2365 trisodium (B8492382), a potent and selective P2Y1 receptor agonist, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for MRS2365 trisodium, a cautious approach, grounded in established principles of chemical waste management, must be adopted. This guide provides essential safety and logistical information to facilitate the responsible disposal of this compound.
Core Principle: Treat as Hazardous Waste
Given the lack of specific disposal directives for this compound, it is imperative to handle it as a hazardous chemical waste. This precautionary measure ensures the highest level of safety for laboratory personnel and the environment. All waste containing this compound, including pure compound, solutions, and contaminated labware, should be segregated from general waste streams.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, general laboratory waste guidelines provide a framework for its management. The following table summarizes key quantitative thresholds and parameters that are broadly applicable to chemical waste disposal and should be considered when handling this compound waste.
| Parameter | Guideline Value | Significance |
| pH Range for Aqueous Waste | 5.5 - 9.5 | Aqueous waste outside this range is typically classified as corrosive and requires neutralization before disposal or must be disposed of as hazardous waste. |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons | This is the maximum volume of hazardous waste that can be accumulated at or near the point of generation before it must be moved to a central storage area. |
| Acutely Toxic Waste Limit (if applicable) | ≤ 1 quart (liquid) or 1 kg (solid) | For wastes classified as acutely toxic (P-listed), accumulation limits are much lower. While this compound is not currently P-listed, this highlights the stringent controls for highly toxic substances. |
Experimental Protocols for Disposal
The proper disposal of this compound should follow a clear, step-by-step protocol to ensure safety and compliance.
Step 1: Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including unused pure compound and contaminated items (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Since this compound is often supplied pre-dissolved in water at a 10mM concentration, this will be the primary form of waste for many laboratories. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Labeling
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Include the date when the waste was first added to the container.
Step 3: Storage
-
Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the storage area is secure, well-ventilated, and away from drains and sources of ignition.
-
Keep containers tightly sealed except when adding waste.
Step 4: Disposal Request
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90 days), contact your institution's EHS office to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but consult your institutional guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This compound Disposal Workflow
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance on hazardous waste management.
Personal protective equipment for handling MRS2365 trisodium
For researchers, scientists, and drug development professionals utilizing MRS2365 trisodium (B8492382), a potent and selective P2Y1 receptor agonist, adherence to strict safety and handling protocols is paramount. This guide provides immediate, essential information for the safe operational use and disposal of this compound, ensuring laboratory safety and procedural accuracy.
Immediate Safety and Handling Protocols
MRS2365 trisodium is a high-purity solid chemical intended for laboratory research use. While a specific Safety Data Sheet (SDS) is not publicly available, a cautious approach based on its nature as a potent biological agent and general principles of laboratory safety is required.
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If handling the powder outside of a fume hood or glove box, a NIOSH-approved respirator may be necessary to avoid inhalation.
Handling Procedures:
-
Preparation: Read and understand all available information on this compound before handling. Ensure a clean and organized workspace.
-
Weighing and Aliquoting: Whenever possible, handle the solid powder in a chemical fume hood or a glove box to minimize inhalation exposure.
-
Solution Preparation: this compound is soluble in water. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate laboratory disinfectant. Absorb liquid spills with inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed container for proper disposal.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 549.28 g/mol |
| Purity | ≥98% (HPLC) |
| EC₅₀ | 0.4 nM |
Storage and Disposal
Storage:
This compound should be stored at -80°C for long-term stability.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, should be considered chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow: Handling of a Potent Solid Reagent
The following diagram illustrates a standard workflow for handling a potent solid chemical reagent like this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling of potent solid laboratory reagents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
